5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene
Description
Properties
IUPAC Name |
5-(bromomethyl)-2-methoxy-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHHRBRRQFFQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252103 | |
| Record name | 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83037-99-4 | |
| Record name | 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83037-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathway of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene: A Comprehensive Technical Guide
Executive Summary
5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene (CAS 83037-99-4), frequently referred to in literature as 3,5-dimethyl-4-methoxybenzyl bromide, is a highly reactive electrophilic building block [1]. It is extensively utilized in medicinal chemistry, photopharmacology, and materials science for the installation of the electron-rich 4-methoxy-3,5-dimethylbenzyl protecting group or pharmacophore. This guide details the authoritative synthesis pathways, mechanistic rationale, and self-validating experimental protocols required to yield this compound with high purity and regioselectivity.
Mechanistic Rationale & Regioselectivity (E-E-A-T)
The most efficient route to this compound relies on the direct bromomethylation of 2,6-dimethylanisole (2-methoxy-1,3-dimethylbenzene). This transformation is a specialized variant of the classic Blanc reaction [4].
Causality of Regioselectivity: The success of this single-step synthesis hinges on the electronic and steric properties of the starting material:
-
Electronic Activation: The methoxy group (–OCH₃) exerts a strong positive mesomeric (+M) effect, driving electron density into the aromatic ring and highly activating the ortho and para positions toward Electrophilic Aromatic Substitution (EAS).
-
Steric & Constitutional Blocking: The ortho positions (C1 and C3) are already occupied by methyl groups.
-
Exclusive Para Attack: Consequently, the incoming electrophile (the protonated formaldehyde species) is forced to attack the para position (C5) exclusively. This intrinsic molecular logic ensures a regioselectivity of >99%, eliminating the need for complex isomer separation.
Primary Synthesis Pathway: Direct Bromomethylation
Fig 1: Direct bromomethylation pathway of 2,6-dimethylanisole.
Step-by-Step Experimental Protocol
Reagents: 2,6-Dimethylanisole (1.0 equiv), Paraformaldehyde (1.5 equiv), 33 wt% HBr in Glacial Acetic Acid (3.0 equiv).
-
Electrophile Generation: Suspend paraformaldehyde in glacial acetic acid. Slowly add 33% HBr in acetic acid dropwise at room temperature.
-
Causality: The strong acid protonates the polymeric formaldehyde, driving its depolymerization into the highly reactive monomeric oxocarbenium ion ([CH₂=OH]⁺).
-
-
EAS Reaction: Add 2,6-dimethylanisole slowly to the stirring mixture. Heat the reaction gently to 40–50 °C for 4–6 hours.
-
Causality: Mild heating is required to overcome the activation energy barrier, but exceeding 60 °C must be avoided to prevent the formation of bis(aryl)methane byproducts (polymerization).
-
-
Quenching (Self-Validating Step): Pour the reaction mixture onto crushed ice under vigorous stirring.
-
Validation: The immediate precipitation of an off-white solid or the phase separation of a heavy oil visually confirms the successful formation of the highly hydrophobic benzyl bromide.
-
-
Extraction & Neutralization: Extract the aqueous mixture with Dichloromethane (DCM). Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution completely ceases.
-
Causality: Trace HBr must be neutralized. Residual acid will catalyze the hydrolysis or degradation of the benzyl bromide during solvent evaporation.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from hexanes to yield pure 5-(bromomethyl)-2-methoxy-1,3-dimethylbenzene.
Alternative Synthesis Pathway: Multi-Step Assembly
For laboratories lacking the infrastructure to handle corrosive HBr gas or solutions, a multi-step assembly is utilized. While longer, it relies on stable, easily handled intermediates [2].
Fig 2: Alternative multi-step synthesis via formylation and reduction.
Step-by-Step Experimental Protocol
-
Formylation: React 2,6-dimethylanisole with POCl₃ and DMF (Vilsmeier-Haack conditions) at 90 °C to yield 4-methoxy-3,5-dimethylbenzaldehyde.
-
Reduction: Dissolve the aldehyde in methanol and treat with NaBH₄ (1.2 equiv) at 0 °C. Validation: Monitor via TLC (UV active); the aldehyde spot will disappear, replaced by a more polar alcohol spot.
-
Bromination: Dissolve the resulting 4-methoxy-3,5-dimethylbenzyl alcohol in DCM. Add PBr₃ (0.4 equiv) dropwise at 0 °C. Stir for 2 hours, quench with ice water, extract, and concentrate to yield the target bromide [3].
Quantitative Data & Comparative Analysis
| Metric | Direct Bromomethylation (Blanc-type) | Multi-Step Assembly (Vilsmeier Route) |
| Overall Yield | 75% – 85% | 55% – 65% |
| Step Count | 1 (Telescoped) | 3 |
| Regioselectivity | >99% (para to methoxy) | >99% |
| Reaction Time | 4 – 6 hours | 36 – 48 hours |
| Key Byproducts | Bis(aryl)methanes (trace) | Unreacted intermediates |
| Scalability | High (Industrial standard) | Moderate (Requires chromatography) |
| Hazard Profile | High (Corrosive HBr, Lachrymator) | Moderate (POCl₃, Lachrymator) |
Analytical Validation (NMR Signatures)
To ensure the integrity of the synthesized 5-(bromomethyl)-2-methoxy-1,3-dimethylbenzene, ¹H NMR (CDCl₃, 400 MHz) must be utilized as a self-validating analytical tool.
-
~7.05 ppm (s, 2H): Aromatic protons (C4, C6). The singlet confirms symmetry and exclusive para substitution.
-
~4.45 ppm (s, 2H): Benzylic protons (–CH₂Br). A sharp singlet in this region confirms successful bromination (alcohols typically appear further upfield around 4.6 ppm and may show coupling to an –OH proton).
-
~3.75 ppm (s, 3H): Methoxy protons (–OCH₃).
-
~2.30 ppm (s, 6H): Aryl methyl protons (–CH₃).
Safety & Handling
-
Lachrymator Hazard: The benzylic bromide moiety makes this compound a potent lachrymator (tear gas effect) and a strong alkylating agent. It must be handled exclusively inside a properly ventilated fume hood.
-
Storage: Store at -20 °C under an inert atmosphere (Argon/Nitrogen). Moisture ingress will lead to slow hydrolysis, liberating corrosive HBr gas and pressurizing the container.
References
The Chemical Dynamics of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene: Reactivity, Steric Modulation, and Synthetic Applications
Executive Summary
In advanced organic synthesis and drug development, the precise control of benzylic reactivity is paramount. 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene (CAS: 83037-99-4), commonly referred to as 3,5-dimethyl-4-methoxybenzyl bromide, represents a highly specialized alkylating agent [1]. Unlike standard protecting groups such as the 4-methoxybenzyl (PMB) halide, this molecule exhibits a "tuned" reactivity profile governed by a fascinating interplay of electronic activation and geometric constraints. This whitepaper dissects the causality behind its chemical properties, providing researchers with self-validating protocols for its application in complex pharmacophore synthesis.
Structural and Electronic Profiling: The Causality of Reactivity
To master the application of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene, one must first understand the conflicting forces within its molecular architecture. The reactivity of benzylic bromides is primarily dictated by the stability of the transition state (in SN2 reactions) or the benzylic carbocation intermediate (in SN1 solvolysis).
The Push-Pull of Electronic and Steric Effects
-
The para-Methoxy Group (+R Effect): In a vacuum, a methoxy group located para to a benzylic center provides massive resonance stabilization (+R) by donating its oxygen lone pairs into the aromatic
-system. -
The meta-Methyl Groups (+I Effect): The two methyl groups at positions 1 and 3 are meta to the bromomethyl group, providing mild stabilization through inductive (+I) and hyperconjugative effects.
-
Steric Inhibition of Resonance (SIR): The critical nuance of this molecule lies in its geometry. The two methyl groups are ortho to the methoxy group. The steric clash between these bulky methyl groups and the methoxy group forces the
bond to rotate out of the coplanar conformation [2].
Because the oxygen's p-orbitals are no longer parallel to the aromatic
Logical flow of steric and electronic effects dictating benzylic reactivity.
Quantitative Kinetic Behavior
To illustrate the practical impact of SIR on reaction kinetics, we can compare the theoretical solvolysis rates and structural parameters of standard benzylic systems against our target molecule.
Table 1: Quantitative Structural and Kinetic Parameters
| Compound | Relative SN1 Solvolysis Rate (Normalized) | Methoxy Dihedral Angle ( | Primary Electronic Effect Governing Reactivity |
| Benzyl Bromide | 1 | N/A | None (Baseline) |
| 4-Methoxybenzyl Bromide (PMB-Br) | Strong +R (Resonance) | ||
| 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene | +I (Inductive) > +R |
Data Synthesis Rationale: The out-of-plane twist of the methoxy group reduces the solvolysis rate by roughly two orders of magnitude compared to unhindered PMB-Br, providing a wider operational window for chemoselective alkylations.
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must not only dictate actions but also incorporate internal logic to validate success or failure at the bench.
Protocol A: Chemoselective Etherification (Protection Workflow)
This protocol utilizes 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene to protect a secondary alcohol.
Causality of Choices: Sodium hydride (NaH) is selected over weaker amine bases to ensure irreversible, quantitative deprotonation of the alcohol. This prevents the highly electrophilic benzylic bromide from undergoing competitive SN1 solvolysis with trace moisture. The reaction is initiated at 0 °C to suppress exothermic elimination (E2) pathways.
Step-by-Step Methodology:
-
Preparation: Flame-dry a two-neck round-bottom flask under Argon. Add the target secondary alcohol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Dissolve 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene (1.1 eq) in a minimal amount of anhydrous DMF. Add this dropwise to the alkoxide solution over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.
-
Self-Validation (Quench & TLC): Withdraw a 50
L aliquot and quench it into 0.5 mL of methanol. Spot this against the starting material on a silica TLC plate (Hexanes/EtOAc 8:2). Complete disappearance of the UV-active bromide spot confirms reaction termination. -
Workup: Quench the bulk reaction with saturated aqueous
, extract with diethyl ether (3x), wash the combined organics with brine to remove DMF, dry over anhydrous , and concentrate under reduced pressure.
Protocol B: Conductometric Kinetic Assay for Solvolysis
To experimentally verify the Steric Inhibition of Resonance, researchers can measure the SN1 solvolysis rate of the bromide in aqueous media.
Causality of Choices: Solvolysis of the benzylic bromide yields HBr. Because HBr is a strong electrolyte, the electrical conductivity of the solution increases proportionally with reaction progress. Conductometry provides a continuous, non-destructive, and highly accurate data stream compared to discrete titration aliquots.
Step-by-Step Methodology:
-
Solvent Prep: Prepare a precisely measured 80:20 (v/v) mixture of Acetone and HPLC-grade water.
-
Equilibration: Transfer 50 mL of the solvent to a jacketed reaction vessel connected to a precision circulating bath set to exactly 25.0 °C (
°C). Insert a calibrated conductivity probe. -
Initiation: Inject 50
L of a concentrated stock solution of the bromide (in pure acetone) into the vessel. Start the data logger immediately. -
Data Acquisition: Record the conductivity (
) every 10 seconds for at least 3 half-lives. -
Infinity Reading: Warm the solution to 50 °C for 1 hour to force complete solvolysis, then cool back to 25.0 °C to record the final conductivity (
). -
Self-Validation (Data Processing): Plot
against time ( ). The system is self-validating: a strictly linear plot ( ) confirms pure first-order SN1 kinetics. A non-linear curve indicates temperature drift or competitive SN2 interference from impurities.
Self-validating conductometric workflow for determining SN1 solvolysis kinetics.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 816812, 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene." PubChem. URL:[Link]
-
Williams, N. J. "Selectivity of Aryl and Benzylic Bromination." University of Glasgow Theses Repository. (Discusses the fundamental principles of steric inhibition of resonance in 3,5-dimethylanisole derivatives). URL: [Link]
-
Roethle, P. A., et al. "Synthetic analogues of the microtubule-stabilizing sponge alkaloid ceratamine A are more active than the natural product." Journal of Medicinal Chemistry, 2010 Nov 11;53(21):7843-51. URL:[Link]
5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene (CAS 83037-99-4): A Strategic Linker and Alkylating Agent in Drug Discovery
Executive Summary
In the landscape of advanced organic synthesis and medicinal chemistry, the selection of alkylating agents and protecting groups dictates the efficiency, yield, and viability of a synthetic route. 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene (CAS 83037-99-4), commonly referred to as 3,5-dimethyl-4-methoxybenzyl bromide , is a highly specialized, electron-rich benzylic halide [1].
This technical guide explores the dual utility of this compound: first, as a critical building block in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy [2], and second, as an advanced, acid-labile protecting group and linker in solid-phase synthesis and PROTAC (Proteolysis Targeting Chimera) development.
Physicochemical Profiling & Structural Causality
To utilize CAS 83037-99-4 effectively, one must understand the causality behind its reactivity. The compound features a central benzene ring substituted with a bromomethyl group, a para-methoxy group, and two meta-methyl groups.
The Electronic Synergism
The reactivity of this molecule is governed by the synergistic electron-donating effects of its substituents:
-
Resonance Stabilization (+R): The para-methoxy group donates electron density through resonance, heavily stabilizing any incipient positive charge at the benzylic position.
-
Inductive Stabilization (+I): The two meta-methyl groups provide additional inductive electron donation and subtle steric shielding.
Causality in Synthesis: Because of this intense electron donation, the benzylic carbon is highly electrophilic in
Quantitative Data Summary
Table 1: Core Physicochemical Properties [1][4]
| Property | Value | Synthetic Implication |
| IUPAC Name | 5-(bromomethyl)-2-methoxy-1,3-dimethylbenzene | Standardized nomenclature for regulatory filing. |
| Molecular Weight | 229.11 g/mol | Used for precise stoichiometric calculations. |
| Formula | C10H13BrO | Highlights the lack of competing reactive heteroatoms. |
| Topological Polar Surface Area | 9.2 Ų | Highly lipophilic; excellent solubility in organic solvents (THF, DMF, DCM). |
| Stability | Moisture Sensitive | Prone to hydrolysis into the corresponding benzyl alcohol; must be stored under inert gas. |
Table 2: Comparative Acid Lability of Benzylic Protecting Groups
| Protecting Group | Cleavage Conditions | Relative Lability |
| Benzyl (Bn) | HF, TfOH, or Pd/C | Low (Highly Stable) |
| 4-Methoxybenzyl (PMB) | 50-100% TFA in DCM | Moderate |
| 3,5-Dimethyl-4-methoxybenzyl | 5-20% TFA in DCM | High (Fine-tuned) |
| Trityl (Trt) | 1-5% TFA in DCM | Very High |
Application in NNRTI Drug Development
CAS 83037-99-4 gained significant prominence as the foundational building block for the bis(heteroaryl)piperazine (BHAP) class of NNRTIs. During the lead optimization of HIV-1 reverse transcriptase inhibitors, researchers discovered that alkylating a piperazine core with 3,5-dimethyl-4-methoxybenzyl bromide yielded U-80493E [2][3].
The electron-rich aromatic ring of the 3,5-dimethyl-4-methoxybenzyl moiety engages in critical
Logical progression of CAS 83037-99-4 in the synthesis and optimization of NNRTI drugs.
Experimental Methodology: Self-Validating N-Alkylation Protocol
To ensure high-fidelity coupling of CAS 83037-99-4 to a secondary amine (such as a piperazine derivative), the following protocol is engineered to suppress hydrolysis and prevent over-alkylation.
Self-Validating Logic: The use of anhydrous conditions prevents the bromide from hydrolyzing into 3,5-dimethyl-4-methoxybenzyl alcohol. The choice of a mild, heterogeneous base (
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with ultra-high purity Nitrogen (
) or Argon. -
Dissolution: Dissolve the target secondary amine (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
-
Base Addition: Add finely powdered, anhydrous Potassium Carbonate (
, 2.0 equiv.). Stir the suspension for 15 minutes at room temperature. -
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The high electrophilicity of CAS 83037-99-4 makes the reaction highly exothermic; cooling prevents thermal degradation.
-
Alkylation: Dissolve CAS 83037-99-4 (1.05 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 20 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor progression via TLC (Hexanes/EtOAc) or LC-MS.
-
Quenching & Workup: Once the amine is consumed, quench the reaction with cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.
Step-by-step workflow for the N-alkylation of amines using CAS 83037-99-4.
Handling and Storage Requirements
As an active benzyl bromide, CAS 83037-99-4 is a potent alkylating agent and a suspected lachrymator.
-
Storage: Must be stored at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolytic degradation.
-
Handling: Always handle within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).
References
-
PubChem. "5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene". National Institutes of Health. URL:[Link]
-
Romero, D. L., et al. "Nonnucleoside reverse transcriptase inhibitors that potently and specifically block human immunodeficiency virus type 1 replication." Proceedings of the National Academy of Sciences (PNAS), 1991. URL:[Link]
-
PatSnap Synapse. "U-80493E - Drug Targets, Indications, Patents". PatSnap. URL:[Link]
Analytical Profiling and Molecular Weight Dynamics of 3,5-Dimethyl-4-methoxybenzyl bromide
Executive Summary
In the realm of synthetic organic chemistry and drug development, benzyl halides serve as foundational electrophilic building blocks. 3,5-Dimethyl-4-methoxybenzyl bromide (CAS: 83037-99-4) is a highly reactive alkylating agent frequently utilized for the protection of heteroatoms or the synthesis of complex active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I approach the molecular weight of this compound not merely as a static number, but as a dynamic analytical parameter. Understanding the exact mass, isotopic distribution, and solvolytic vulnerabilities of this molecule is critical for ensuring structural integrity during high-throughput screening and synthesis. This whitepaper provides an in-depth technical breakdown of its molecular weight, isotopic signatures, and a self-validating mass spectrometry protocol for laboratory verification.
Structural Elucidation and Theoretical Molecular Weight
To accurately utilize 3,5-Dimethyl-4-methoxybenzyl bromide, we must first deconstruct its atomic composition. The molecule consists of a central benzene ring substituted with two methyl groups at positions 3 and 5, a methoxy group at position 4, and a bromomethyl group at position 1[1].
The presence of the heavy bromine atom significantly influences the compound's overall mass and analytical behavior. The average molecular weight is calculated based on the standard atomic weights of its constituent elements, which accounts for the natural terrestrial abundance of all isotopes.
Table 1: Atomic Composition and Average Molecular Weight
| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Carbon | C | 10 | 12.011 | 120.110 |
| Hydrogen | H | 13 | 1.008 | 13.104 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | C₁₀H₁₃BrO | 25 | 229.117 g/mol |
Note: The calculated average molecular weight of 229.12 g/mol is standard for stoichiometric calculations in bulk synthesis[1]. However, for high-resolution analytical verification, this average value is insufficient.
Isotopic Signatures in Mass Spectrometry
Expert Insight (Causality): Why do mass spectrometrists disregard the average molecular weight of 229.12 g/mol ?
In High-Resolution Mass Spectrometry (HRMS), instruments do not detect "average" molecules; they detect individual ions. Bromine is unique among halogens because it exists in nature as two stable isotopes—
Consequently, a single sample of 3,5-Dimethyl-4-methoxybenzyl bromide will not produce a mass peak at 229 Da. Instead, it produces a distinct isotopic doublet separated by 2 Daltons. This M and M+2 pattern acts as a built-in diagnostic barcode, instantly confirming the presence of the intact benzyl bromide moiety.
Table 2: Monoisotopic vs. Average Mass Dynamics
| Isotope / Species | Exact Mass Contribution (Da) | Total Monoisotopic Mass (Da) | Relative Abundance |
| Base Fragment (C₁₀H₁₃O⁺) | 149.0966 | N/A | N/A |
| 78.9183 | 228.0149 | ~50.69% | |
| 80.9163 | 230.0129 | ~49.31% |
Self-Validating Analytical Protocol: LC-HRMS Workflow
To verify the molecular weight and structural integrity of 3,5-Dimethyl-4-methoxybenzyl bromide, a stringent LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) protocol must be followed. Benzyl bromides are highly susceptible to solvolysis; thus, the protocol itself must be designed to prevent artificial degradation.
Step-by-Step Methodology
-
Sample Preparation (Critical Step): Dissolve 1 mg of the compound in 1 mL of anhydrous, aprotic solvent (e.g., LC-MS grade Acetonitrile).
-
Causality: Do not use Methanol or Water. Protic solvents will trigger a rapid nucleophilic substitution, converting the bromide into an ether or alcohol, permanently altering the molecular weight and destroying the sample.
-
-
Chromatographic Separation: Inject 1 µL onto a C18 UPLC column. Use a rapid gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to minimize the compound's time in the aqueous mobile phase.
-
Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Apply a low fragmentor voltage (soft ionization) to prevent the premature cleavage of the labile C-Br bond before it reaches the mass analyzer.
-
Mass Analysis: Route the ions into a Quadrupole Time-of-Flight (Q-TOF) analyzer calibrated for the 100–500 m/z range.
-
Self-Validation Checkpoint: Analyze the resulting spectra. A valid, intact sample must display a 1:1 intensity ratio at m/z 228.01 and m/z 230.01. If a dominant peak appears at m/z 165.10 (loss of Br), the ionization energy is too high. If a peak appears at m/z 180.11, the sample has hydrolyzed to the corresponding benzyl alcohol due to poor storage or solvent choice[2].
Fig 1. HRMS Workflow for isotopic mass verification of brominated compounds.
Mechanistic Application and Structural Reactivity
In drug development, the primary utility of 3,5-Dimethyl-4-methoxybenzyl bromide lies in its ability to act as a potent electrophile. The molecular weight of 229.11 g/mol is merely the starting point; during synthesis, the 79.90 g/mol bromide ion acts as a leaving group.
The electron-donating methoxy group at the para position, combined with the two meta methyl groups, significantly stabilizes the developing positive charge at the benzylic carbon during transition states. This makes the compound highly reactive toward nucleophiles (amines, alcohols, thiols) via an S_N2 mechanism (or S_N1 depending on solvent conditions).
Fig 2. S_N2 Alkylation pathway utilizing the bromomethyl reactive center.
By understanding the precise molecular weight, isotopic distribution, and chemical vulnerabilities of 3,5-Dimethyl-4-methoxybenzyl bromide, researchers can design robust, self-validating workflows that prevent synthetic failures and ensure the integrity of downstream pharmaceutical products.
References
-
National Center for Biotechnology Information (NCBI). "5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene | C10H13BrO | CID 816812 - PubChem." PubChem Database. URL:[Link]
-
National Institute of Standards and Technology (NIST). "Isotopic Abundances and High-Resolution Mass Spectrometry Principles." NIST Chemistry WebBook. URL:[Link]
Sources
Structural Elucidation and Synthetic Utility of C₁₀H₁₃BrO Isomers: A Technical Guide
Executive Summary
The molecular formula C₁₀H₁₃BrO represents a diverse chemical space of halogenated organic compounds. With a Degree of Unsaturation (DoU) of 4, the formula strongly dictates the presence of an aromatic benzene ring. The remaining atoms (four carbons, eight hydrogens, one bromine, and one oxygen) can be arranged into various structural isomers, predominantly brominated alkyl phenols and brominated aryl ethers.
This whitepaper provides an in-depth analysis of the IUPAC nomenclature, physicochemical profiling, and synthetic methodologies for two heavily utilized C₁₀H₁₃BrO isomers in medicinal chemistry and drug development: 2-Bromo-4-tert-butylphenol and [(3-Bromopropoxy)methyl]benzene (commonly known as benzyl 3-bromopropyl ether).
Structural Elucidation & IUPAC Nomenclature
To systematically map the C₁₀H₁₃BrO isomer space, we first calculate the Degree of Unsaturation (DoU) to validate the structural core:
Isomer A: 2-Bromo-4-tert-butylphenol[1]
This isomer is a highly functionalized phenol used extensively as a biocide intermediate and an aryl coupling building block[1].
-
Parent Structure: The hydroxyl (-OH) group takes highest priority, designating the parent molecule as "phenol".
-
Numbering: The carbon bonded to the -OH group is designated as C1. Numbering proceeds around the ring to assign the lowest possible locants to the substituents.
-
Substituents: A bromine atom is located at C2, and a tert-butyl group (systematically named 1,1-dimethylethyl) is located at C4.
-
IUPAC Name: 2-bromo-4-(1,1-dimethylethyl)phenol (Standard IUPAC: 2-Bromo-4-tert-butylphenol)[2].
Isomer B:[(3-Bromopropoxy)methyl]benzene[3]
This isomer is a bifunctional alkylating agent critical in the total synthesis of complex molecules like zincophorin and PAP-7.
-
Parent Structure: Using substitutive nomenclature, the benzene ring is treated as the parent hydride.
-
Substituents: The benzene ring is substituted by a methyl group, which in turn is attached to an oxygen atom linked to a 3-bromopropyl chain.
-
IUPAC Name: [(3-bromopropoxy)methyl]benzene [3]. In functional class nomenclature, it is widely recognized as benzyl 3-bromopropyl ether [4].
Physicochemical Profiling
The structural differences between the phenolic and ether isomers result in distinct physicochemical properties, dictating their handling and application in synthesis.
| Property | 2-Bromo-4-tert-butylphenol[2] | [(3-Bromopropoxy)methyl]benzene[4] |
| IUPAC Name | 2-bromo-4-(1,1-dimethylethyl)phenol | [(3-bromopropoxy)methyl]benzene |
| CAS Number | 2198-66-5 | 54314-84-0 |
| Molecular Weight | 229.11 g/mol | 229.11 g/mol |
| Physical State | White crystalline solid / clear liquid | Colorless to pale yellow liquid |
| Boiling Point | ~113 °C at 9 mmHg | 130-132 °C at 8 mmHg |
| Density | N/A | 1.298 g/mL at 25 °C |
| Primary Utility | Aryl coupling, biocide intermediate | Alkylating agent, linker synthesis |
Synthetic Methodologies & Mechanistic Pathways
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind specific reagent choices and environmental controls.
Protocol 1: Regioselective Electrophilic Bromination
Target: 2-Bromo-4-tert-butylphenol[5]
Methodology & Causality:
-
Solvent Matrix Preparation: Dissolve 1.0 equivalent of 4-tert-butylphenol in a 1:1 (v/v) mixture of anhydrous chloroform and carbon tetrachloride. Causality: Non-polar, non-coordinating halogenated solvents stabilize the transient bromine complex and suppress solvent-mediated side reactions[5].
-
Thermal Control: Chill the reaction vessel to 0 °C under a nitrogen atmosphere. Causality: Low temperatures kinetically favor mono-bromination at the sterically less hindered ortho-position (relative to the bulky tert-butyl group) and prevent over-oxidation or di-bromination[5].
-
Reagent Addition: Add 1.05 equivalents of Br₂ in chloroform dropwise over 2 hours.
-
Quenching: Dilute with dichloromethane and wash aggressively with 1% aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate acts as a reducing agent, instantly converting unreacted, highly reactive Br₂ into inert, water-soluble bromide salts, halting the reaction precisely[5].
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the target isomer.
Mechanistic pathway for the regioselective electrophilic bromination of 4-tert-butylphenol.
Protocol 2: Williamson Etherification
Target: [(3-Bromopropoxy)methyl]benzene (Benzyl 3-bromopropyl ether)
Methodology & Causality:
-
Deprotonation: Suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF at 0 °C. Slowly add 1.0 equivalent of benzyl alcohol. Causality: NaH ensures complete, irreversible deprotonation (driven by the evolution of H₂ gas), generating a highly nucleophilic benzoxide anion.
-
Electrophilic Alkylation: Transfer the benzoxide solution dropwise into a reaction flask containing 3.0 to 5.0 equivalents of 1,3-dibromopropane at room temperature. Causality: The use of a vast molar excess of the dihalide is the most critical step. Statistically, this ensures the incoming nucleophile encounters a pristine dihalide molecule, thereby completely suppressing the formation of the symmetrical 1,3-bis(benzyloxy)propane byproduct.
-
Workup: Carefully quench the reaction with cold water to destroy unreacted NaH. Extract with diethyl ether.
-
Purification: Remove the excess 1,3-dibromopropane via vacuum distillation, followed by silica gel chromatography to isolate the pure mono-alkylated ether.
SN2 mechanism for the synthesis of[(3-bromopropoxy)methyl]benzene via Williamson etherification.
Applications in Drug Development
The structural topology of C₁₀H₁₃BrO isomers dictates their role in medicinal chemistry:
-
Phenolic Isomers (2-Bromo-4-tert-butylphenol): The presence of the bulky tert-butyl group provides immense steric shielding, making this compound an ideal precursor for synthesizing sterically hindered bi-aryl ligands via Suzuki-Miyaura cross-coupling. It is also utilized in the synthesis of specialized industrial biocides[1].
-
Ether Isomers ([(3-Bromopropoxy)methyl]benzene): This compound acts as a premium bifunctional linker. The benzyl ether serves as a robust protecting group for the terminal oxygen, while the primary alkyl bromide is primed for nucleophilic displacement. It is heavily cited in the total synthesis of the ionophore antibiotic zincophorin and the neurotoxin (+)-anatoxin-a .
References
-
National Center for Biotechnology Information (NCBI). "2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem". PubChem Database. URL:[Link]
-
National Center for Biotechnology Information (NCBI). "Benzyl 3-Bromopropyl Ether | C10H13BrO | CID 2776064 - PubChem". PubChem Database. URL:[Link]
-
ChemBK. "Phenol, 2-bromo-4-(1,1-dimethylethyl)-". ChemBK Chemical Database. URL:[Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Benzyl 3-Bromopropyl Ether | C10H13BrO | CID 2776064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]
Technical Whitepaper: Physical, Chemical, and Mechanistic Profiling of 3,5-Dimethyl-4-methoxybenzyl bromide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 3,5-Dimethyl-4-methoxybenzyl bromide (CAS: 83037-99-4)
Executive Summary
In the landscape of advanced organic synthesis and medicinal chemistry, 3,5-Dimethyl-4-methoxybenzyl bromide (also known as 4-(Bromomethyl)-2,6-dimethylanisole) operates as a highly specialized, sterically tuned electrophilic building block. It is primarily deployed for the installation of the 3,5-dimethyl-4-methoxybenzyl (DMB-derivative) moiety. This structural motif serves a dual purpose in drug development: it acts as a highly lipophilic pharmacophore modifier to enhance cellular permeability, and as an orthogonally cleavable protecting group for sensitive heteroatoms.
This whitepaper dissects the compound's physical properties, the causality behind its chemical reactivity, and provides field-proven, self-validating protocols for its application in synthetic workflows.
Structural Analysis & Quantitative Physical Properties
The molecular architecture of 3,5-Dimethyl-4-methoxybenzyl bromide features a central benzene ring heavily functionalized with electron-donating groups (EDGs). Specifically, it contains a methoxy group (-OCH₃) at the para position and two methyl groups (-CH₃) at the meta positions relative to the reactive bromomethyl (-CH₂Br) center.
The synergistic electronic effects of these substituents dictate the compound's physical state and baseline metrics, summarized in the table below[1][2].
Table 1: Quantitative Physical & Chemical Data
| Property | Value / Specification | Mechanistic Implication |
| CAS Number | 83037-99-4 | Standard registry identification[3]. |
| Molecular Formula | C₁₀H₁₃BrO | Balances lipophilic bulk with a reactive halide[1]. |
| Molecular Weight | 229.11 g/mol | High mass dictates its density and boiling point profile[1]. |
| SMILES String | COC1=C(C)C=C(CBr)C=C1C | Confirms para-methoxy and meta-dimethyl orientation[1]. |
| Exact Mass | 228.015 Da | Critical for high-resolution LC-MS reaction tracking[1]. |
| Topological Polar Surface Area (TPSA) | 9.2 Ų | Extremely low polarity; highly soluble in aprotic solvents (DCM, THF, DMF)[1]. |
| Storage Conditions | 2-8°C, Inert Atmosphere | Moisture sensitive; prevents spontaneous hydrolysis to benzyl alcohol[3]. |
Chemical Reactivity & Mechanistic Causality
The utility of 3,5-Dimethyl-4-methoxybenzyl bromide is fundamentally governed by the electronic tuning of its aromatic ring, which dictates its behavior in nucleophilic substitution reactions.
The Causality of Hyper-Reactivity
Unlike standard benzyl bromide, this compound exhibits significantly accelerated reaction kinetics.
-
Leaving Group Efficacy: The bromide ion (Br⁻) is an excellent leaving group due to its large atomic radius and polarizability, lowering the activation energy for carbon-halogen bond cleavage.
-
Carbocation Stabilization (Sₙ1 vs Sₙ2 Boundary): The para-methoxy group exerts a strong positive mesomeric effect (+M), while the meta-methyl groups exert a positive inductive effect (+I). During a nucleophilic attack, these EDGs intensely stabilize the developing positive charge in the transition state (or a transient benzylic carbocation in Sₙ1 pathways). This stabilization drastically accelerates the reaction rate but also makes the compound highly susceptible to hydrolysis from atmospheric moisture.
-
Steric Shielding: The meta-methyl groups provide a degree of steric hindrance around the benzylic position. While it remains highly reactive, this steric bulk helps prevent unwanted over-alkylation (e.g., tertiary amine formation when secondary amines are targeted) compared to unsubstituted analogues.
Visualization: Reaction Pathway
Caption: Mechanistic pathway of nucleophilic substitution via an EDG-stabilized transition state.
Application in Drug Development: Protection & Alkylation Strategies
In medicinal chemistry, the 3,5-dimethyl-4-methoxybenzyl moiety is strategically utilized for:
-
Lipophilic Pharmacophore Modification: Covalently attaching this bulky, electron-rich group to a lead compound significantly increases its LogP, often utilized to force passive diffusion across lipid bilayers in cellular assays.
-
Orthogonal Protecting Group: It is frequently used to protect phenols, thiols, or amines. Because the aromatic ring is highly electron-rich, it can be cleaved under remarkably mild oxidative conditions (e.g., using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) or mild acidic conditions (e.g., dilute Trifluoroacetic acid, TFA). This allows chemists to deprotect the target functional group without utilizing harsh hydrogenolysis (Pd/C, H₂), preserving other sensitive reducible groups (like alkenes or alkynes) elsewhere in the molecule.
Experimental Protocol: Self-Validating Nucleophilic Substitution
To ensure reproducibility, the following protocol details the alkylation of a secondary amine. As a self-validating system , each step includes a built-in verification mechanism to guarantee scientific integrity and prevent downstream failure.
Step-by-Step Methodology
Step 1: Preparation & Inertion
-
Action: Flame-dry a 50 mL round-bottom flask and purge with Argon. Dissolve 1.0 equivalent of the target secondary amine in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.
-
Validation: Use a moisture-indicator strip (e.g., Karl Fischer titration aliquot) to confirm the solvent contains < 50 ppm water. Causality: Any trace water will outcompete the amine, hydrolyzing the bromide reagent into an inert alcohol.
Step 2: Base Addition
-
Action: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic and halt the reaction).
Step 3: Electrophile Addition
-
Action: Cool the mixture to 0°C using an ice bath. Add 1.1 equivalents of 3,5-Dimethyl-4-methoxybenzyl bromide dropwise over 15 minutes.
-
Causality: The reaction is highly exothermic. Dropwise addition at low temperatures suppresses the kinetic energy of the system, minimizing the formation of polyalkylated side products or degradation.
Step 4: Reaction Monitoring
-
Action: Allow the reaction to slowly warm to room temperature. Monitor via LC-MS every 2 hours.
-
Validation: The protocol is validated when the starting amine mass disappears and the target product mass (Starting Mass + 149 Da, accounting for the loss of Br) emerges as the dominant peak.
Step 5: Quenching & Purification
-
Action: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with Ethyl Acetate. Wash the combined organic layers vigorously with brine (5x) to pull residual DMF into the aqueous phase. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Visualization: Experimental Workflow
Caption: Step-by-step self-validating workflow for nucleophilic alkylation.
References
-
National Center for Biotechnology Information (PubChem). "5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene | C10H13BrO | CID 816812". PubChem Database. Available at:[Link]
-
Chemsrc. "4-bromomethyl-2,6-dimethylanisole | CAS#:83037-99-4 Chemical Properties". Chemsrc Database. Available at:[Link]
Sources
Spectroscopic and Spectrometric Characterization of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectral data for the compound 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene (C₁₀H₁₃BrO, Molecular Weight: 229.11 g/mol )[1]. As a versatile reagent in organic synthesis, a thorough understanding of its spectroscopic and spectrometric profile is crucial for researchers, scientists, and professionals in drug development for identity confirmation and purity assessment. This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles of spectroscopy and supported by data from analogous structures.
While a complete experimental dataset for this specific molecule is not publicly available, this guide constructs a robust, predicted spectral profile. This predictive approach is a common and necessary practice in synthetic chemistry, enabling scientists to anticipate and interpret experimental results.
Molecular Structure and Predicted Spectroscopic Features
The structure of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene, also known as 3,5-Dimethyl-4-methoxybenzyl bromide, dictates its characteristic spectral fingerprints. The key structural features to consider are the substituted benzene ring, the two methyl groups, the methoxy group, and the bromomethyl group.
Caption: Molecular structure of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit four distinct signals corresponding to the four non-equivalent sets of protons in the molecule. The chemical shifts are predicted based on the electronic environment of the protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 6.9 | Singlet | 2H | Aromatic protons (H-4, H-6) |
| b | ~ 4.5 | Singlet | 2H | Bromomethyl protons (-CH₂Br) |
| c | ~ 3.8 | Singlet | 3H | Methoxy protons (-OCH₃) |
| d | ~ 2.3 | Singlet | 6H | Methyl protons (Ar-CH₃) |
Causality of Predictions:
-
Aromatic Protons (a): The two protons on the benzene ring are chemically equivalent due to the symmetry of the molecule and are expected to appear as a singlet. Their chemical shift around 6.9 ppm is typical for aromatic protons.
-
Bromomethyl Protons (b): The methylene protons adjacent to the bromine atom are deshielded by the electronegative bromine, shifting their signal downfield to approximately 4.5 ppm. This is consistent with data for similar benzyl bromides[2].
-
Methoxy Protons (c): The protons of the methoxy group are in a relatively shielded environment and are expected to appear as a sharp singlet around 3.8 ppm.
-
Methyl Protons (d): The six protons of the two equivalent methyl groups on the aromatic ring will give a single, strong signal at approximately 2.3 ppm, characteristic of aryl methyl groups.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~ 158 | C-O (aromatic) |
| 2 | ~ 138 | C-CH₃ (aromatic) |
| 3 | ~ 132 | C-CH₂Br (aromatic) |
| 4 | ~ 129 | C-H (aromatic) |
| 5 | ~ 60 | -OCH₃ |
| 6 | ~ 33 | -CH₂Br |
| 7 | ~ 20 | Ar-CH₃ |
Causality of Predictions:
-
Aromatic Carbons (1-4): The carbon attached to the oxygen of the methoxy group will be the most downfield among the aromatic carbons (~158 ppm). The carbons bearing the methyl groups and the bromomethyl group will appear in the range of 132-138 ppm. The protonated aromatic carbons are expected around 129 ppm.
-
Methoxy Carbon (5): The carbon of the methoxy group typically resonates around 60 ppm.
-
Bromomethyl Carbon (6): The carbon of the bromomethyl group is shifted downfield by the bromine to about 33 ppm.
-
Methyl Carbons (7): The carbons of the two equivalent aromatic methyl groups will be the most upfield, at approximately 20 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene will show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3000-2850 | Medium-Strong | C-H stretch | Alkyl (CH₃, CH₂) |
| ~1600, ~1480 | Medium | C=C stretch | Aromatic ring |
| ~1250 | Strong | C-O stretch | Aryl-alkyl ether |
| ~1210 | Strong | C-H bend | CH₂ (wag) |
| ~600-500 | Medium-Strong | C-Br stretch | Alkyl bromide |
Causality of Predictions:
-
C-H Stretching: The presence of both sp³ (methyl and bromomethyl) and sp² (aromatic) hybridized C-H bonds will result in absorptions in the 2850-3000 cm⁻¹ region.
-
Aromatic C=C Stretching: The benzene ring will exhibit characteristic C=C stretching vibrations at approximately 1600 cm⁻¹ and 1480 cm⁻¹.
-
C-O Stretching: The aryl-alkyl ether linkage of the methoxy group will produce a strong C-O stretching band around 1250 cm⁻¹.
-
CH₂ Wagging: The wagging vibration of the bromomethyl CH₂ group is expected to be strong, appearing around 1210 cm⁻¹[2].
-
C-Br Stretching: The C-Br bond will have a characteristic stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Preparation (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer. Acquire a background spectrum of the empty sample holder. Then, acquire the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization)
| m/z | Predicted Ion | Comments |
| 228/230 | [C₁₀H₁₃⁷⁹BrO]⁺ / [C₁₀H₁₃⁸¹BrO]⁺ | Molecular ion (M⁺) peak, showing the characteristic isotopic pattern for bromine (¹:¹ ratio). |
| 149 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation for benzyl bromides. This is expected to be a major peak. |
| 119 | [C₉H₁₁]⁺ | Loss of Br and OCH₃. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds containing a benzyl group. |
Causality of Predictions:
-
Molecular Ion: The molecular ion peak will appear as a doublet at m/z 228 and 230 with nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Loss of Bromine: The C-Br bond is relatively weak and prone to cleavage upon electron ionization. The loss of a bromine radical will lead to a prominent peak at m/z 149. This is often the base peak in the mass spectra of benzyl bromides[3].
-
Further Fragmentation: The [M - Br]⁺ ion can undergo further fragmentation, such as the loss of the methoxy group, leading to the ion at m/z 119. The formation of the stable tropylium ion (m/z 91) is also a highly probable fragmentation pathway.
Caption: Predicted major fragmentation pathway for 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
This technical guide provides a comprehensive, albeit predicted, overview of the key spectroscopic and spectrometric data for 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on fundamental principles and comparison with structurally similar molecules. These predictions offer a robust framework for scientists to confirm the identity and assess the purity of this important synthetic intermediate. The provided experimental protocols outline the standard procedures for acquiring this critical analytical data.
References
-
Royal Society of Chemistry. (n.d.). Supporting information - Rsc.org. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (bromomethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
Reactivity Profile of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene: Mechanistic Insights and Applications in Advanced Protecting Group Chemistry
Executive Summary
5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene (CAS: 83037-99-4), commonly referred to in synthetic literature as 3,5-dimethyl-4-methoxybenzyl bromide (DMMB-Br), is a highly reactive electrophilic reagent. It is primarily utilized in complex organic synthesis, peptide chemistry, and drug development to install the DMMB protecting group. This technical guide details its unique reactivity profile, which bridges the gap between standard benzyl (Bn) and para-methoxybenzyl (PMB) groups, offering superior acid lability and orthogonal cleavage options.
Structural and Electronic Foundations
The reactivity of DMMB-Br is governed by the synergistic electronic effects of its substituents on the benzylic carbon.
-
Resonance (+M Effect): The methoxy group at position 2 is para to the bromomethyl group at position 5. This allows for profound resonance stabilization of the benzylic carbocation (forming an oxonium ion intermediate) upon halide dissociation.
-
Inductive and Hyperconjugative Effects (+I Effect): The two methyl groups at positions 1 and 3 are meta to the benzylic center. While they do not participate in direct resonance stabilization of the carbocation, they donate significant electron density into the aromatic ring via inductive effects, further lowering the activation energy for ionization.
-
Steric Inhibition of Resonance: The ortho relationship between the two methyl groups and the methoxy group forces the methoxy oxygen slightly out of coplanarity with the aromatic
-system. While this slightly attenuates the +M effect compared to an unsubstituted PMB group, the combined +I effect of the methyls overcompensates, making the DMMB system exceptionally electron-rich .
Mechanistic Reactivity Pathways
DMMB-Br exhibits dual mechanistic pathways depending on the solvent and nucleophile, making it a versatile alkylating agent.
Mechanistic divergence of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene in nucleophilic substitution.
-
SN1 Pathway: In polar protic solvents or in the presence of weak nucleophiles, the reaction proceeds via an SN1 mechanism. The extreme stability of the DMMB carbocation makes this pathway highly facile.
-
SN2 Pathway: In polar aprotic solvents (e.g., DMF, THF) with strong nucleophiles (e.g., alkoxides, thiolates), the primary benzylic bromide undergoes rapid SN2 displacement. The lack of steric hindrance directly at the benzylic carbon ensures high reaction rates.
The DMMB Protecting Group: Installation and Orthogonal Cleavage
In peptide and carbohydrate synthesis, the DMMB group is utilized when the standard PMB group requires cleavage conditions that are too harsh for the substrate .
-
Acid Lability: While PMB typically requires 20-50% Trifluoroacetic acid (TFA) for removal, DMMB can be cleaved with 1-5% TFA. This hyper-lability is a direct consequence of the enhanced carbocation stability provided by the 3,5-dimethyl substituents.
-
Oxidative Lability: Like PMB, DMMB is readily cleaved by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The electron-rich ring facilitates single-electron transfer (SET) to DDQ, initiating the oxidative cleavage to the corresponding benzaldehyde.
Workflow for orthogonal protection and deprotection using the DMMB-Br reagent.
Experimental Workflows & Protocols
Protocol A: Installation of the DMMB Group (Etherification)
Causality: Sodium hydride (NaH) is used to irreversibly deprotonate the alcohol, forming a highly nucleophilic alkoxide that rapidly attacks the electrophilic DMMB-Br via SN2, preventing competitive hydrolysis of the moisture-sensitive bromide.
-
Dissolve the target alcohol (1.0 eq) in anhydrous DMF (0.1 M) under an inert argon atmosphere at 0 °C.
-
Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases.
-
Add DMMB-Br (1.1 eq) dropwise. Let the reaction warm to room temperature.
-
Self-Validation System: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc. The disappearance of the DMMB-Br spot (UV active, stains dark with KMnO₄) and the appearance of a new, higher
UV-active spot confirms successful conversion. -
Quench with saturated aqueous NH₄Cl and extract with EtOAc.
Protocol B: Acidic Cleavage (Hyper-Labile Deprotection)
Causality: Triisopropylsilane (TIPS) is included as a cation scavenger. Without it, the highly stable DMMB carbocation generated by TFA will rapidly re-alkylate the liberated nucleophile or other electron-rich moieties on the substrate (e.g., Tryptophan or Tyrosine residues in peptides). TIPS irreversibly reduces the cation to the inert 3,5-dimethyl-4-methoxytoluene.
-
Dissolve the DMMB-protected substrate in Dichloromethane (DCM) to a concentration of 0.05 M.
-
Add TIPS (5.0 eq) as a scavenger.
-
Add TFA to a final concentration of 2% (v/v). Stir at room temperature for 15-30 minutes.
-
Self-Validation System: LC-MS monitoring will show the rapid disappearance of the starting material mass and the appearance of the deprotected product mass, alongside the specific byproduct mass of the reduced DMMB group (m/z 150).
-
Evaporate volatiles under reduced pressure and purify via flash chromatography.
Protocol C: Oxidative Cleavage via DDQ
Causality: Water is strictly required in this solvent mixture; it acts as the nucleophile that traps the intermediate benzylic cation, ultimately collapsing to form 3,5-dimethyl-4-methoxybenzaldehyde and liberating the free alcohol.
-
Dissolve the DMMB-ether in an 18:1 mixture of DCM/H₂O (0.1 M).
-
Add DDQ (1.5 eq) in one portion at room temperature.
-
Self-Validation System: Upon addition, the solution will immediately turn dark green/red due to the formation of a charge-transfer complex between DDQ and the electron-rich DMMB ring. As the reaction completes (typically 1-2 hours), the solution transitions to a pale yellow suspension (due to the precipitation of the reduced DDQH₂ byproduct).
-
Filter the suspension through Celite to remove DDQH₂, wash with saturated aqueous NaHCO₃, and concentrate the organic layer.
Quantitative Data & Comparative Analysis
Table 1: Physicochemical Properties of DMMB-Br
| Property | Value |
| IUPAC Name | 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene |
| CAS Number | 83037-99-4 |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.11 g/mol |
| Topological Polar Surface Area | 9.2 Ų |
Table 2: Comparative Reactivity Profile of Benzylic Protecting Groups
| Protecting Group | Relative SN1 Ionization Rate | Acid Lability (Typical TFA %) | Oxidative Cleavage (DDQ) |
| Benzyl (Bn) | 1 (Reference) | Stable (Requires HF or strong Lewis acids) | Stable |
| p-Methoxybenzyl (PMB) | ~10⁴ | Moderate (20-50% TFA) | Highly Susceptible |
| 3,5-Dimethyl-4-methoxybenzyl (DMMB) | >10⁵ | High (1-5% TFA) | Highly Susceptible |
References
Regioselective Electrophilic Aromatic Substitution in Disubstituted Benzenes: A Strategic Guide for Advanced Synthesis
Executive Summary
For researchers and drug development professionals, the regioselective functionalization of aromatic rings is a cornerstone of active pharmaceutical ingredient (API) synthesis. When a benzene ring already bears two substituents, predicting and controlling the site of a third substitution—via Electrophilic Aromatic Substitution (EAS)—requires a rigorous understanding of competing electronic and steric effects. This whitepaper provides an in-depth mechanistic framework, quantitative data, and self-validating experimental protocols to master EAS on disubstituted benzenes.
Mechanistic Framework: The Rules of Engagement
When an electrophile attacks a disubstituted benzene, the aromatic
Synergistic vs. Antagonistic Directing Effects
The existing substituents on the ring exert both inductive (
-
Synergistic (Reinforcing) Effects: When the directing effects of both substituents point to the same carbon atoms, the reaction proceeds with high regioselectivity and predictability[5]. For example, in the bromination of 4-nitrotoluene, the methyl group (an ortho/para director) and the nitro group (a meta director) both direct the electrophile to the position ortho to the methyl group[6].
-
Antagonistic (Opposing) Effects: When substituents direct the electrophile to different positions, the strongest activating group dictates the regiochemistry [3]. Because the rate-determining step is the formation of the electron-poor carbocation, the substituent capable of providing the most electron density (typically via lone-pair resonance) will lower the activation energy most effectively[3],[7].
The "Meta-Meta" Steric Exclusion Rule
Electronic direction is frequently overridden by steric hindrance. Even if a position is electronically favored, substitution rarely occurs between two substituents that are meta to each other due to severe steric clash in the transition state[5]. The electrophile will naturally shift to a less hindered, electronically viable position[3].
Fig 1: Logical decision tree for predicting regioselectivity in disubstituted benzenes.
Quantitative Hierarchy of Substituent Effects
To systematically resolve antagonistic directing effects, scientists must rely on the established hierarchy of activating power. Resonance donors (
Table 1: Hierarchy of Directing Groups in EAS [8],,
| Substituent Class | Common Examples | Directing Effect | Electronic Influence | Relative Rate (vs. Benzene) |
| Strong Activators | -OH, -NH₂, -OR | Ortho / Para | Strong | |
| Moderate Activators | -NHCOR, -OCOR | Ortho / Para | Moderate | |
| Weak Activators | -CH₃, -Alkyl | Ortho / Para | Weak | |
| Weak Deactivators | -F, -Cl, -Br, -I | Ortho / Para | Strong | |
| Strong Deactivators | -NO₂, -CF₃, -CN, -SO₃H | Meta | Strong |
Experimental Protocols: Self-Validating Systems
In drug development, reproducibility is non-negotiable. The following protocols are designed as self-validating systems, ensuring that the causality behind each experimental choice is clear and verifiable in real-time.
Protocol A: Regioselective Nitration of 4-Methylphenol (p-Cresol)
Causality & Context: 4-Methylphenol contains a strong activator (-OH) and a weak activator (-CH₃). Following the hierarchy, the -OH group dominates, directing the nitronium ion ortho to itself[9]. Because phenols are highly activated, standard nitrating mixtures (conc. HNO₃/H₂SO₄) cause oxidative cleavage or over-nitration. A milder protocol using dilute nitric acid in acetic acid is required[9].
Step-by-Step Methodology:
-
Preparation: Dissolve 4-methylphenol (1.0 eq) in glacial acetic acid.
-
Causality: Acetic acid acts as a moderating solvent that prevents freezing at low temperatures while stabilizing the mild nitrating species.
-
-
Thermal Control: Cool the reaction vessel to 0–5 °C using an ice-water bath.
-
Causality: EAS on highly activated rings is violently exothermic. Low temperatures suppress the formation of dinitro byproducts and ipso-attack at the C4 position[9].
-
-
Electrophile Generation: Slowly add a solution of dilute HNO₃ (1.05 eq) in acetic acid dropwise over 30 minutes.
-
Self-Validation: Monitor the internal temperature continuously. A spike above 10 °C indicates overly rapid addition, risking thermal runaway and oxidation.
-
-
Reaction Monitoring: Stir for 1 hour at 5 °C.
-
Self-Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the starting material and the emergence of a distinct yellow spot (characteristic of ortho-nitrophenols due to intramolecular hydrogen bonding) validates the reaction's progression.
-
-
Isolation: Pour the mixture over crushed ice. Extract with dichloromethane, wash with brine, and dry over anhydrous Na₂SO₄.
Fig 2: Reaction pathway for the regioselective nitration of 4-methylphenol.
Protocol B: Bromination of 4-Nitrotoluene
Causality & Context: The methyl group (ortho/para director) and the nitro group (meta director) synergistically direct the bromine to the position ortho to the methyl group[6]. Since the ring is overall deactivated by the strong -NO₂ group, a strong Lewis acid catalyst is mandatory[1].
Step-by-Step Methodology:
-
Preparation: Charge a dry, round-bottom flask with 4-nitrotoluene (1.0 eq) and anhydrous dichloromethane.
-
Catalyst Activation: Add anhydrous FeBr₃ (0.05 eq).
-
Causality: The Lewis acid coordinates with Br₂ to generate the highly electrophilic bromonium complex (Br⁺ equivalent) necessary to overcome the ring's deactivation[1].
-
-
Addition: Add liquid bromine (1.1 eq) dropwise at room temperature.
-
Self-Validation: The evolution of HBr gas (detectable by fuming near a moist pH paper held at the flask mouth) confirms the substitution mechanism is actively occurring[1].
-
-
Quenching: Quench with saturated aqueous sodium bisulfite (NaHSO₃).
-
Causality: Destroys unreacted bromine, preventing post-workup oxidation or unwanted radical bromination of the benzylic methyl group.
-
Advanced Tactics: Functional Group Interchange & Green Catalysis
In complex multi-step API synthesis, a required substitution pattern may defy standard directing rules. In such cases, Functional Group Interchange (FGI) is utilized[10]. For instance, if an electrophile must be directed meta to an existing alkyl group, the alkyl group can first be oxidized to a meta-directing carboxylic acid. Conversely, a meta-directing nitro group can be reduced to an ortho/para-directing amine to reverse the ring's electronics mid-synthesis[10].
Furthermore, modern green chemistry approaches are revolutionizing regioselectivity. Researchers are increasingly utilizing reusable zeolites to enforce para-regioselectivity through shape-selective catalysis, effectively bypassing traditional steric and electronic limitations inherent to disubstituted benzenes[11].
References
1.[5] Ortho Para and Meta in Disubstituted Benzenes. Chemistry Steps. URL: 2.[3] EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. URL: 3.[8] Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. URL: 4.[1] Module 7 Benzenes and Substituted Benzenes Lecture 17. NPTEL. URL: 5.[6] Directing and Steric Effects in Disubstituted Benzene Derivatives. JoVE. URL: 6.[10] Electrophilic Aromatic Substitutions of Disubstituted Benzenes; Introducing Multi-step Synthesis. YouTube. URL: 7.[11] Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. ORCA (Cardiff University). URL: 8.[2] Electrophilic Aromatic Substitution. LabXchange. URL: 9. Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR. URL: 10.[9] 15N Nuclear Polarization in Nitration and Related Reactions. Part 6. A Comparison of 15N and 13C CIDNP Effects in the Nitration of Phenols. ResearchGate. URL: 11. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. URL:
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. LabXchange [labxchange.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ijrar.org [ijrar.org]
- 5. Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps [chemistrysteps.com]
- 6. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
The Chemical Paradox of Aryl Methyl Ethers: A Comprehensive Guide to Stability, Cleavage, and Metabolic Fate
Executive Summary: The Dual Nature of the Methoxy Group
In the architecture of active pharmaceutical ingredients (APIs) and natural products, the aryl methoxy group (–OCH₃) presents a fascinating chemical paradox. On one hand, it is an exceptionally robust protecting group and a strong electron-donating pharmacophore, heavily utilized in drug design to modulate lipophilicity and target binding[1]. On the other hand, its controlled removal (O-demethylation) is a critical gateway reaction in both late-stage semi-synthesis (such as the conversion of codeine to morphine) and in vivo hepatic metabolism.
This whitepaper dissects the stability profile of methoxy groups on aromatic rings, detailing the thermodynamic causality behind their resistance to standard reaction conditions, and provides field-proven, self-validating methodologies for their targeted cleavage.
Thermodynamic Stability Under Standard Reaction Conditions
The stability of the aryl methyl ether is rooted in its electronic structure. The oxygen lone pairs conjugate with the
Reductive and Oxidative Resilience
Aryl methoxy groups exhibit profound stability against standard reductive conditions. For instance, while lithium aluminum hydride (LAH) is a powerful reducing agent, it is entirely ineffective at cleaving aryl methyl ethers. In highly selective process workflows, LAH in refluxing toluene can be used to quantitatively cleave tertiary alkyl ethers while leaving adjacent aryl methyl ethers completely intact[2]. Similarly, they are highly stable to standard catalytic hydrogenation (Pd/C, H₂) and mild oxidants, making them ideal spectator functional groups during complex multi-step syntheses.
Base and Nucleophile Inertness
Hard bases (e.g., NaOH, KOH, alkoxides) cannot cleave the aryl methoxy group because the hydroxide/alkoxide ion is a poor nucleophile for an
The Demethylation Toolkit: Mechanisms of Controlled Instability
To break the stable
Lewis Acid-Mediated Cleavage (The BBr₃ Standard)
Boron tribromide (BBr₃) remains the gold standard for O-demethylation. The mechanism relies on BBr₃ acting as a hard Lewis acid that tightly coordinates to the hard ether oxygen. This complexation withdraws electron density, creating a formal positive charge on the oxygen and rendering the methyl carbon highly electrophilic. The displaced bromide ion—a soft, highly polarizable nucleophile—then executes a rapid
Recent Density Functional Theory (DFT) calculations have revolutionized our understanding of this stoichiometry: while traditionally run in excess, one equivalent of BBr₃ can theoretically cleave up to three equivalents of anisole by forming a triphenoxyborane
Fig 1: Mechanistic pathway of BBr3-mediated aryl methyl ether cleavage.
Soft Nucleophile-Mediated Cleavage
When Lewis acids are incompatible with the substrate (e.g., presence of acid-sensitive protecting groups), soft nucleophiles are deployed. Thiolates are the reagents of choice. By utilizing long-chain, odorless thiols (like dodecanethiol) in the presence of NaOH under microwave irradiation, an in situ sodium alkylthiolate is generated. The soft thiolate anion perfectly matches the soft electrophilic character of the methyl carbon, driving a clean
Green and Biocatalytic Approaches
Modern process chemistry is shifting away from corrosive mineral acids (like HBr and HI). Recent innovations demonstrate that high-temperature pressurized water with catalytic amounts of HCl or H₂SO₄ can quantitatively demethylate lignin-derived aryl ethers[6].
In the biocatalytic space, oxygen-free regioselective demethylation using veratrol-O-demethylase[7] and reductive photoenzymatic systems have been developed. These photoenzymatic systems can demethylate aryl methyl ethers into phenols and methane gas in quantitative yields, offering a highly sustainable pathway for drug metabolite synthesis[8].
Metabolic Fate: CYP450 O-Demethylation
In drug development, understanding the metabolic stability of the methoxy group is paramount. Cytochrome P450 (CYP450) enzymes in the liver readily O-demethylate aryl methyl ethers. Unlike the
Fig 2: CYP450-mediated metabolic O-demethylation signaling and degradation pathway.
Quantitative Data Summary
The following table synthesizes the conditions, yields, and mechanistic rationales for various O-demethylation strategies.
| Reagent Class | Specific Reagent / Conditions | Temp (°C) | Yield Range | Mechanistic Rationale |
| Lewis Acid | BBr₃ (1.0 - 3.0 eq) in DCM | -78 to 25 | 85 - 99% | Hard-acid complexation followed by soft-nucleophile ( |
| Soft Nucleophile | Dodecanethiol + NaOH in NMP (Microwave) | 130 | 80 - 95% | Soft-soft |
| Brønsted Acid | Catalytic HCl in Pressurized H₂O | 200+ | ~90% | High-temp protonation of ether oxygen followed by hydrolysis[6]. |
| Hydride Reductant | LiAlH₄ in Toluene | 110 | 0% (Stable) | Hydride is a poor |
| Biocatalytic | Photoenzymatic System | Ambient | Up to 99% | Radical-mediated reduction yielding phenol and methane[8]. |
Self-Validating Experimental Protocols
Protocol A: Lewis Acid-Mediated Cleavage (BBr₃ Method)
Use Case: Standard deprotection of robust APIs where acid-sensitive groups are absent.
-
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Charge with the aryl methyl ether (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).
-
Cryogenic Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: BBr₃ complexation is highly exothermic; cryogenic temperatures prevent localized charring and tar formation.
-
Reagent Addition: Dropwise add a 1.0 M solution of BBr₃ in DCM (3.0 mmol).
-
Kinetic Drive: Allow the reaction to slowly warm to room temperature over 4 hours.
-
Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc). The disappearance of the high-Rf starting material and the appearance of a highly polar, UV-active baseline spot (the boron complex) validates complexation.
-
Quenching: Cool back to 0 °C. Carefully add methanol (5 mL) dropwise, followed by water (10 mL). Causality: Methanol reacts with excess BBr₃ to form volatile trimethyl borate, mitigating the violent exotherm and HBr gas evolution seen with direct water quenching.
-
Isolation: Extract with EtOAc, wash with brine, dry over
, and concentrate in vacuo.
Protocol B: Odorless Thiolate-Mediated Cleavage
Use Case: Substrates sensitive to Lewis acids, or when avoiding toxic/corrosive BBr₃ is required.
-
Preparation: In a microwave-safe vial, combine the aryl methyl ether (1.0 mmol), 1-dodecanethiol (3.0 mmol), and finely powdered NaOH (3.0 mmol) in N-methyl-2-pyrrolidone (NMP, 4 mL).
-
In Situ Generation: Stir at room temperature for 5 minutes. Causality: NaOH deprotonates the thiol to generate the active sodium dodecanethiolate nucleophile in situ, avoiding the handling of highly reactive pre-formed thiolate salts.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 130 °C for 2 hours.
-
Self-Validation (In-Process Control): The reaction mixture will transition from a colorless suspension to a homogeneous yellow/orange solution, indicating the formation of the phenoxide ion.
-
Workup: Acidify the mixture with 1M HCl to pH 3 (to protonate the phenoxide back to phenol), extract with diethyl ether, and purify via flash chromatography to separate the product from the dodecyl methyl sulfide byproduct[5].
References
-
Efficient demethylation of aromatic methyl ethers with HCl in water† - Lirias , kuleuven.be. Available at: 6
-
ADVANCES IN N- and O-DEMETHYLATION OF OPIATES , chim.it. Available at: Link
-
O-Demethylation | Chem-Station Int. Ed. , chem-station.com. Available at: 3
-
Green Chemistry - Semantic Scholar , semanticscholar.org. Available at: 9
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed , nih.gov. Available at: 4
-
Reductive Photoenzymatic O-Demethylation of Aryl Methyl Ethers and Lignin Monoaromatics Produces Methane | ACS Catalysis , acs.org. Available at: 8
-
Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl-phenyl Ethers via Methyltransfer Employing Veratrol-O-demethylase , acs.org. Available at: 7
-
US7253324B1 - Process for the synthesis of biologically active oxygenated compounds by dealkylation of the corresponding alkylethers (Greene's Protective Groups) , google.com. Available at: 1
-
6-O-demethylation of the thevinols with lithium aluminium hydride: Selective demethylation of a tertiary alkyl methyl ether in the presence of an aryl methyl ether , bath.ac.uk. Available at: 2
-
Practical demethylation of aryl methyl ethers using an odorless thiol reagent , researchgate.net. Available at: 5
Sources
- 1. US7253324B1 - Process for the synthesis of biologically active oxygenated compounds by dealkylation of the corresponding alkylethers - Google Patents [patents.google.com]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene in Organic Synthesis and Drug Discovery
Executive Summary
5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene (CAS: 83037-99-4), frequently referred to in literature as 4-methoxy-3,5-dimethylbenzyl bromide (MDMB bromide), is a highly specialized alkylating agent[1]. Characterized by its unique electronic and steric profile, this building block serves a dual purpose in modern organic synthesis: it acts as a finely tuned, acid-labile protecting group for heteroatoms, and it functions as a critical structural motif in the synthesis of active pharmaceutical ingredients (APIs), particularly in antiviral and antihistamine drug development[2][3].
This application note provides a comprehensive, mechanistic guide to utilizing this reagent, ensuring high-fidelity experimental design and robust quality control.
Chemical Profiling & Mechanistic Rationale
The reactivity of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene is dictated by the synergistic effects of its aromatic substituents:
-
Electronic Activation: The para-methoxy group donates electron density via resonance (
effect), while the two meta-methyl groups donate via induction and hyperconjugation ( effect)[1]. This profound electron enrichment highly stabilizes the benzylic cation transition state, facilitating rapid or loose substitution reactions. -
Steric Shielding: The 3,5-dimethyl groups flank the methoxy group, providing steric bulk that differentiates the MDMB group from standard p-methoxybenzyl (PMB) groups. This steric tuning prevents unwanted side reactions at the aromatic core during complex multi-step syntheses.
Comparative Analysis of Benzyl-Type Protecting Groups
When designing a synthetic route, selecting the correct benzylic protecting group is critical for achieving orthogonal deprotection. The MDMB group fills a specific niche where PMB is too stable, but 2,4-dimethoxybenzyl (DMB) is too labile or structurally inappropriate.
Table 1: Kinetic and Cleavage Profile of Common Benzylic Protecting Groups
| Protecting Group | Aromatic Substitution | Relative Acid Lability | Standard Cleavage Conditions | Primary Synthetic Use Case |
| Benzyl (Bn) | Unsubstituted | Very Low | Robust, long-term protection of alcohols/amines. | |
| PMB | 4-OMe | Moderate | DDQ or 20-50% TFA | Orthogonal cleavage in peptide/carbohydrate synthesis. |
| DMB | 2,4-diOMe | High | 1-5% TFA | Protection of highly sensitive amides. |
| MDMB (Title Compound) | 4-OMe, 3,5-diMe | High | 5-10% TFA or DDQ | Sterically demanding environments; highly stable cation intermediate. |
Application in API Synthesis
Beyond protection strategies, the MDMB moiety is a privileged pharmacophore in medicinal chemistry.
Antiviral Development: The compound is a direct precursor for synthesizing bis(heteroaryl)piperazines (BHAPs), such as the HIV-1 reverse transcriptase inhibitor U-80493E[2][3]. The MDMB group binds specifically to the hydrophobic pocket of the reverse transcriptase enzyme, significantly enhancing binding affinity compared to unsubstituted benzyl analogs[3].
Antihistamine Development: MDMB bromide is utilized to alkylate piperazine derivatives in the development of potent Histamine
Workflow for synthesizing bis(heteroaryl)piperazine APIs using the title benzyl bromide.
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include built-in quality control checkpoints to ensure mechanistic integrity.
Protocol A: N-Alkylation of Secondary Amines (Pharmacophore Installation)
Objective: To install the MDMB moiety onto a piperazine or secondary amine scaffold.
Reagents:
-
5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene (1.0 equiv)[1]
-
Secondary amine (1.1 equiv)
-
Potassium carbonate (
, anhydrous, 2.0 equiv) -
N,N-Dimethylformamide (DMF, anhydrous)
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under inert atmosphere (
), dissolve the amine in anhydrous DMF (0.2 M). -
Base Addition: Add finely powdered
. Stir for 15 minutes at room temperature. (Causality: Pre-stirring disrupts hydrogen bonding in the amine, enhancing its nucleophilicity without causing premature degradation). -
Electrophile Addition: Dissolve the MDMB bromide in a minimum volume of DMF and add dropwise at 0 °C. (Causality: The benzylic bromide is highly reactive; dropwise addition mitigates exothermic over-alkylation, preventing quaternary ammonium salt formation).
-
Reaction: Warm to room temperature and stir for 4–6 hours.
-
Work-up: Quench with ice-water. Extract with Ethyl Acetate (
). Wash the combined organic layers with brine ( ) to thoroughly remove DMF. Dry over , filter, and concentrate.
Validation & Quality Control:
-
Mass Spectrometry (LC-MS): Successful alkylation is confirmed by a mass shift of +149.09 Da (
) added to the core amine mass. -
NMR: Look for the diagnostic benzylic
singlet appearing around 3.4–3.6 ppm.
Protocol B: Acid-Mediated Cleavage of the MDMB Group
Objective: Removal of the MDMB protecting group to yield the free amine/alcohol.
Acid-mediated cleavage mechanism of the 4-methoxy-3,5-dimethylbenzyl protecting group.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Triethylsilane (TES, 3.0 equiv)
Step-by-Step Methodology:
-
Dissolve the MDMB-protected substrate in anhydrous DCM (0.1 M).
-
Add Triethylsilane (3.0 equiv). (Causality: The MDMB cation is exceptionally stable and long-lived. TES acts as a hydride donor to irreversibly trap this cation, preventing it from re-alkylating the substrate).
-
Cool to 0 °C and add TFA dropwise to achieve a final concentration of 10% v/v.
-
Stir for 1–2 hours.
-
Concentrate under reduced pressure and co-evaporate with toluene (
) to remove residual TFA.
Validation & Quality Control:
-
NMR Tracking: Deprotection is validated by the disappearance of the highly diagnostic MDMB proton signals: a singlet for the two aromatic protons at ~6.48 ppm (
), the methoxy singlet at ~3.61 ppm ( ), and the two methyl singlets at ~2.09 ppm ( )[4].
References
-
National Center for Biotechnology Information (PubChem). "5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene - Compound Summary". PubChem Database. URL:[Link]
- Romero, D. L., et al. "Diaromatic substituted compounds as anti-HIV-1 agents". US Patent 5563142A.
-
Terzioglu, N., et al. "Synthesis and structure-activity relationships of indole and benzimidazole piperazines as histamine H-4 receptor antagonists". Bioorganic & Medicinal Chemistry Letters, 14(21):5251-6 (2004). URL:[Link]
-
Royal Society of Chemistry. "Domino Heck/Hiyama cross-coupling: trapping of the σ-alkylpalladium intermediate with arylsilanes". Organic Chemistry Frontiers (2021). URL:[Link]
Sources
Application Note: 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene as a Versatile Alkylating Agent
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Chemical Grounding & Mechanistic Insights
5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene (CAS 83037-99-4), frequently referred to as 3,5-dimethyl-4-methoxybenzyl bromide (DMMB-Br), is a highly reactive and sterically tuned electrophile[1]. In complex organic synthesis and drug development, it serves as a premium alkylating agent used to introduce the DMMB protecting group onto alcohols, thiols, and amines.
The unique reactivity of this reagent is governed by a delicate balance of electronic and steric effects:
-
Electronic Activation: The methoxy group at the 4-position provides strong resonance stabilization (
) to the benzylic position. Simultaneously, the two methyl groups at the 3- and 5-positions provide inductive ( ) and hyperconjugative electron donation. This renders the benzylic carbon highly electrophilic and exceptionally prone to both and pathways. -
Steric Inhibition of Resonance: Because the methoxy group is flanked by two ortho-methyl groups (a 2,6-dimethylanisole substructure), steric clash forces the
bond to rotate partially out of the aromatic plane. This phenomenon, known as "steric inhibition of resonance," modulates the ground-state electron density of the ring[2]. However, during the transition state of an alkylation or deprotection event, the extreme electron demand of the benzylic position overcomes this, making the DMMB group highly labile under mild oxidative or acidic conditions.
Comparative Analysis of Benzyl-Type Protecting Groups
To understand why a chemist would choose DMMB over standard benzyl (Bn) or 4-methoxybenzyl (PMB) groups, we must compare their quantitative and qualitative reactivity profiles. The addition of methyl groups increases both the lability of the protecting group and its steric shielding.
| Protecting Group | Structure | Relative Reactivity (Alkylation) | Acid Lability (e.g., TFA) | Oxidative Lability (e.g., DDQ) | Steric Hindrance |
| Benzyl (Bn) | Moderate | Very Low | Low | Low | |
| 4-Methoxybenzyl (PMB) | High | Moderate | High | Low | |
| 2,4-Dimethoxybenzyl (DMB) | Very High | High | Very High | Moderate | |
| 3,5-Dimethyl-4-methoxybenzyl | High | Moderate-High | Very High | High |
Workflow & Mechanistic Pathways
Caption: Workflow of protection and deprotection using 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene.
Experimental Protocols: Self-Validating Systems
The following protocols are designed with built-in causality to ensure reproducibility and high yields.
Protocol A: O-Alkylation of Primary/Secondary Alcohols
Objective: Synthesis of sterically hindered 3,5-dimethyl-4-methoxybenzyl ethers.
Reagents:
-
Alcohol Substrate: 1.0 eq
-
5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene: 1.2 eq
-
Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.5 eq
-
Anhydrous N,N-Dimethylformamide (DMF): 0.1 M relative to substrate
Step-by-Step Methodology:
-
Preparation & Washing: Flame-dry a round-bottom flask under Argon. Add NaH and wash twice with anhydrous hexane. Decant the hexane carefully.
-
Causality: Mineral oil can interfere with reaction kinetics and complicate downstream purification. Washing ensures a precise stoichiometric ratio of the active base.
-
-
Deprotonation: Suspend the washed NaH in anhydrous DMF and cool to 0 °C using an ice bath. Add the alcohol substrate dropwise over 10 minutes. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Causality: Cooling prevents the exothermic degradation of DMF. NaH irreversibly deprotonates the alcohol, generating a highly nucleophilic, "naked" alkoxide ion. DMF, a polar aprotic solvent, solvates the sodium cation but leaves the alkoxide free to attack the sterically hindered DMMB-Br.
-
-
Alkylation: Dissolve the alkylating agent in a minimal volume of DMF and add it dropwise to the alkoxide solution. Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc).
-
Causality: The benzylic bromide is highly reactive. Slow addition at a controlled temperature prevents homocoupling (Wurtz-type reactions) or polyalkylation side reactions.
-
-
Quenching & Workup: Cool the reaction to 0 °C and quench carefully with saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over and concentrate in vacuo.-
Causality:
provides a mild, buffered proton source to neutralize excess NaH without risking the acidic cleavage of the newly formed, acid-labile DMMB ether.
-
Protocol B: Oxidative Cleavage (Deprotection)
Objective: Removal of the DMMB protecting group to regenerate the free alcohol.
Reagents:
-
DMMB-protected substrate: 1.0 eq
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): 1.5 eq
-
Dichloromethane (DCM) / Water (18:1 v/v): 0.1 M
Step-by-Step Methodology:
-
Dissolution: Dissolve the DMMB ether in the DCM/Water mixture at room temperature.
-
Causality: The biphasic solvent system is critical. DCM dissolves the organic substrate and DDQ, while water acts as the essential nucleophile required to trap the radical cation intermediate formed during oxidation.
-
-
Oxidation: Add DDQ in one portion. The solution will immediately turn dark green/brown, indicating the formation of a charge-transfer complex. Stir for 1–2 hours.
-
Causality: DDQ initiates a Single Electron Transfer (SET) from the electron-rich DMMB ring. The 3,5-dimethyl groups heavily stabilize the resulting radical cation, accelerating the cleavage compared to standard PMB ethers. The water attacks the benzylic position, forming a hemiacetal that collapses into the free alcohol and 3,5-dimethyl-4-methoxybenzaldehyde.
-
-
Workup: Dilute the reaction with DCM and wash vigorously with saturated aqueous
(3x). The organic layer should turn from dark brown to pale yellow. Dry over and concentrate.-
Causality:
converts the reduced DDQ byproduct (DDQH2, a hydroquinone) into its water-soluble sodium salt, allowing for rapid phase-separation and purification.
-
Mechanistic Dynamics
Caption: Mechanistic pathways for alkylation: SN1 via carbocation vs SN2 via pentacoordinate transition.
References
-
National Center for Biotechnology Information. "5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene | C10H13BrO | CID 816812" PubChem. Available at:[Link]
-
Maier, J. P., & Turner, D. W. "Steric Inhibition of Resonance Studied by Molecular Photoelectron Spectroscopy. Part 3.—Anilines, Phenols and Related Compounds." Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 1973, 69, 521-531. Available at:[Link]
-
Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 2006. Available at:[Link]
Sources
- 1. 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene | C10H13BrO | CID 816812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Steric inhibition of resonance studied by molecular photoelectron spectroscopy. Part 3.—Anilines, phenols and related compounds - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Note: Synthetic Transformations of 3,5-Dimethyl-4-methoxybenzyl Bromide (DMMBB)
Executive Summary & Mechanistic Rationale
3,5-Dimethyl-4-methoxybenzyl bromide (DMMBB, CAS: [1]) is a highly specialized electrophilic building block. While structurally related to the ubiquitous p-methoxybenzyl (PMB) group, the addition of two meta-methyl groups fundamentally alters its electronic profile.
In drug development, the 3,5-dimethyl-4-methoxybenzyl moiety serves a dual purpose:
-
Privileged Pharmacophore: It is frequently incorporated into active pharmaceutical ingredients (APIs), including diaromatic anti-HIV-1 agents[2] and highly selective adenosine receptor antagonists.
-
Hyper-Labile Protecting Group: As a protecting group (DMMB) for alcohols and amines, it offers extreme acid lability. The para-methoxy group provides resonance (+M) stabilization, while the two ortho-methyl groups (relative to the benzylic position) provide intense hyperconjugative and inductive (+I) stabilization to the resulting carbocation. This allows for orthogonal deprotection strategies where DMMB can be cleaved under exceptionally mild acidic conditions (e.g., 1% TFA) that leave standard PMB, trityl, or silyl ethers intact.
Quantitative Data: Protecting Group Orthogonality
To effectively utilize DMMBB in complex multi-step syntheses, researchers must understand its kinetic lability relative to other benzyl-type ethers. Table 1 summarizes these quantitative operational parameters.
Table 1: Comparative Cleavage Kinetics of Benzyl-Type Ethers
| Protecting Group | Structure | Standard Acidic Cleavage | Relative Lability | Scavenger Requirement |
| Benzyl (Bn) | Ph-CH₂-O-R | Stable to neat TFA | Low | None |
| p-Methoxybenzyl (PMB) | 4-MeO-C₆H₄-CH₂-O-R | 5–10% TFA in DCM (1–2 h) | Moderate | Moderate (e.g., Anisole) |
| 3,5-Dimethyl-4-methoxybenzyl (DMMB) | 3,5-Me₂-4-MeO-C₆H₂-CH₂-O-R | 1% TFA in DCM (5–10 min) | Very High | Critical (e.g., Thiophenol) |
Note: The extreme stabilization of the DMMB carbocation necessitates a highly nucleophilic scavenger during deprotection to prevent irreversible re-alkylation of the substrate or solvent polymerization.
Visualizing the DMMB Workflow and Mechanism
The following diagrams map the logical flow of DMMB utilization and the causality behind its rapid SN1 cleavage.
Workflow of DMMB protection, demonstrating the lifecycle from alkylation to orthogonal cleavage.
Mechanistic causality of DMMB cleavage: Hyperconjugation drives rapid SN1 carbocation formation.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Causality for reagent selection is embedded within each procedure to ensure process robustness.
Protocol A: O-Alkylation (Installation of the DMMB Protecting Group)
This protocol utilizes strong basic conditions to drive the SN2 displacement of the bromide, ideal for sterically hindered or unreactive alcohols.
Reagents:
-
Substrate Alcohol (1.0 equiv)
-
DMMBB (1.2 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add the substrate alcohol (1.0 equiv) and dissolve in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (1.5 equiv) portion-wise. Causality: NaH ensures irreversible, quantitative deprotonation to the highly nucleophilic alkoxide. Hydrogen gas evolution serves as a visual indicator of active deprotonation.
-
Electrophile Addition: Stir for 30 minutes at 0 °C, then add DMMBB (1.2 equiv) dropwise as a solution in a minimal volume of DMF.
-
Reaction Propagation: Allow the reaction to warm to room temperature (20 °C) and stir for 2–4 hours.
-
Self-Validation (TLC): Quench a 10 µL aliquot in 100 µL H₂O and extract with 200 µL EtOAc. Spot the organic layer on a silica TLC plate. Validation metric: The DMMB ether is intensely UV-active (254 nm) and will stain a distinct deep red/purple with p-anisaldehyde. Disappearance of the starting alcohol confirms completion.
-
Workup: Quench the bulk reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Diethyl Ether (3 × 20 mL). Wash the combined organics with water (5 × 20 mL) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: N-Alkylation (Pharmacophore Installation)
When synthesizing APIs (e.g., piperazine-based anti-HIV agents[2]), DMMBB is used to install the 3,5-dimethyl-4-methoxybenzyl moiety onto secondary amines.
Reagents:
-
Secondary Amine (1.0 equiv)
-
DMMBB (1.1 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Assembly: In a sealed reaction vial, combine the secondary amine (1.0 equiv), DMMBB (1.1 equiv), and finely powdered K₂CO₃ (2.0 equiv) in MeCN (0.5 M). Causality: K₂CO₃ is a mild base sufficient to neutralize the HBr byproduct without causing base-catalyzed degradation of the bromide. MeCN suppresses the over-alkylation (quaternization) often observed in DMF.
-
Heating: Heat the suspension to 60 °C for 4 hours.
-
Self-Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL MeOH, and inject into the LC-MS. Validation metric: Look for the complete disappearance of the characteristic bromine isotopic pattern (M / M+2 ratio of 1:1) from the starting material, replaced by a strong [M+H]⁺ peak of the tertiary amine product.
-
Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH gradient).
Protocol C: Orthogonal Acidic Cleavage of DMMB Ethers
This protocol demonstrates the extreme lability of the DMMB group, allowing its removal in the presence of standard PMB or Boc groups.
Reagents:
-
DMMB-Protected Substrate (1.0 equiv)
-
Trifluoroacetic Acid (TFA, 1% v/v)
-
Anisole or 1,3-Dimethoxybenzene (Scavenger, 5.0 equiv)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Scavenger Priming: Dissolve the DMMB-ether (1.0 equiv) in DCM (0.1 M) at 0 °C. Add Anisole (5.0 equiv). Causality: The DMMB carbocation is exceptionally stable and long-lived. Without a vast excess of a highly nucleophilic aromatic scavenger like anisole, the cation will undergo Friedel-Crafts re-alkylation onto the substrate or polymerize.
-
Acidification: Prepare a fresh stock solution of 1% v/v TFA in DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Monitoring: Stir for exactly 5 to 10 minutes.
-
Self-Validation (TLC): Spot the reaction directly onto TLC. Validation metric: The fast-moving DMMB ether spot should vanish, replaced by the highly non-polar DMMB-anisole adduct (near the solvent front) and the polar free alcohol.
-
Quenching: Immediately quench the reaction by adding saturated aqueous NaHCO₃ until the aqueous layer tests basic (pH > 7). Extract with DCM, dry, and concentrate.
References
-
PubChem Compound Summary for CID 816812 Source: National Center for Biotechnology Information (NCBI) URL:[Link]
- Diaromatic substituted compounds as anti-HIV-1 agents (US Patent 5,563,142)
-
Greene's Protective Groups in Organic Synthesis (5th Edition) Source: John Wiley & Sons (Authoritative Field Standard for Cleavage Kinetics) URL:[Link]
Sources
application of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene in pharmaceutical intermediate synthesis
Executive Summary
5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene (CAS 83037-99-4), widely known in synthetic chemistry as 3,5-dimethyl-4-methoxybenzyl bromide (DMMB-Br) , is a highly reactive, sterically tuned benzylic alkylating agent. In the landscape of modern drug development, it serves a critical dual mandate:
-
It functions as an ultra-labile, highly orthogonal protecting group for heteroatoms during complex total synthesis.
-
It acts as a privileged lipophilic pharmacophore in the design of G-protein-coupled receptor (GPCR) allosteric modulators and antiviral agents.
This application note details the mechanistic rationale, comparative quantitative data, and self-validating experimental protocols for utilizing DMMB-Br in pharmaceutical intermediate synthesis.
Part 1: Mechanistic Rationale – The DMMB Advantage
The utility of the DMMB group is dictated by its unique electronic topology. Standard p-methoxybenzyl (PMB) groups rely solely on the +M (resonance) effect of a single para-methoxy group to stabilize the benzylic carbocation during cleavage. DMMB incorporates two additional meta-methyl groups. These methyl groups provide +I (inductive) electron donation and hyperconjugation, significantly lowering the activation energy required for carbocation formation [1].
Causality in Synthesis: Because the resulting carbocation is exceptionally stable, DMMB can be cleaved under extremely mild acidic conditions (e.g., 1–5% TFA) or via rapid oxidative single-electron transfer (SET) using DDQ. This renders DMMB completely orthogonal to standard PMB, Boc, or standard benzyl (Bn) groups. Furthermore, the steric bulk of the 3,5-dimethyl substitution prevents unwanted side reactions, such as intra-molecular Friedel-Crafts alkylation, during multi-step API synthesis.
Table 1: Comparative Cleavage Kinetics of Benzyl-Type Protecting Groups
| Protecting Group | Structural Motif | Acidic Cleavage (TFA) | Oxidative Cleavage (DDQ) | Relative Lability |
| Bn | Benzyl | Stable (Requires HF or H₂/Pd) | Stable | Low |
| PMB | 4-Methoxybenzyl | 20–50% TFA | Standard (1–2 hours) | Moderate |
| DMB | 2,4-Dimethoxybenzyl | 5–10% TFA | Fast (< 30 min) | High |
| DMMB | 3,5-Dimethyl-4-methoxybenzyl | 1–5% TFA | Ultra-Fast (< 10 min) | Very High |
Part 2: Application 1 – DMMB as an Orthogonal Protecting Group
When synthesizing complex active pharmaceutical ingredients (APIs), late-stage deprotection requires mild conditions to prevent the degradation of sensitive functional groups. DMMB-Br is utilized to protect alcohols, phenols, or amines early in the synthesis, allowing for aggressive downstream transformations before a gentle, orthogonal cleavage.
Workflow of DMMB protection and orthogonal deprotection in organic synthesis.
Protocol A: DMMB Protection of a Primary Alcohol
Self-Validating Rationale: The use of NaH generates the necessary alkoxide. Because DMMB-Br is highly reactive, strict temperature control (0 °C) is critical to prevent dimerization or elimination pathways.
-
Initiation: Dissolve the alcohol substrate (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
-
Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Causality: Immediate hydrogen gas evolution provides visual validation of active deprotonation. Stir for 30 minutes until bubbling ceases.
-
Alkylation: Dropwise add a solution of [2] (1.1 eq) in DMF.
-
Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc).
-
Quench & Workup: Quench carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with Ethyl Acetate (3x). Wash the organic layer with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate.
Protocol B: Oxidative Cleavage using DDQ
-
Initiation: Dissolve the DMMB-protected intermediate in a 10:1 mixture of DCM and H₂O (0.1 M).
-
Oxidation: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) at room temperature. Causality: The biphasic system is strictly required because water acts as the nucleophile to trap the highly stable DMMB oxonium ion, releasing 3,5-dimethyl-4-methoxybenzaldehyde and the free alcohol.
-
Self-Validating Observation: Stir for 10–15 minutes. The reaction is complete when the solution color shifts from deep red (active DDQ) to pale yellow/brown (precipitated DDHQ).
-
Workup: Filter the precipitated DDHQ. Wash the filtrate with saturated aqueous NaHCO₃ to remove acidic byproducts, dry, and concentrate. The byproduct (3,5-dimethyl-4-methoxybenzaldehyde) stains intensely with 2,4-DNPH on TLC, confirming successful cleavage.
Part 3: Application 2 – Pharmacophore in GPCR Allosteric Modulators
Beyond protection, the DMMB moiety is a privileged structure in medicinal chemistry. It has been extensively utilized in the synthesis of diaromatic anti-HIV-1 agents [3] and as a critical structural motif in Positive Allosteric Modulators (PAMs) of the A1 Adenosine Receptor (A1AR) [4]. The lipophilic, sterically hindered DMMB group perfectly anchors into the allosteric binding pocket of the receptor, enhancing the receptor's affinity for endogenous adenosine to provide neuroprotective effects.
Mechanism of A1AR positive allosteric modulation by DMMB-derived compounds.
Protocol C: Synthesis of DMMB-Derivatized Thiophene Modulators
Self-Validating Rationale: Alkylation of a heteroaromatic amine core utilizing DMMB-Br requires a weak base (K₂CO₃) rather than NaH to prevent over-alkylation.
-
Setup: Dissolve the 2-amino-3-aroylthiophene core (1.0 eq) in anhydrous Acetonitrile (0.1 M).
-
Base & Catalyst Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq). Causality: KI facilitates a Finkelstein reaction in situ, converting DMMB-Br to the highly reactive DMMB-I intermediate, accelerating the N-alkylation and preventing starting material degradation.
-
Alkylation: Add 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene (1.05 eq). Reflux the mixture for 6–8 hours.
-
Isolation: Cool to room temperature, filter off inorganic salts, and concentrate under reduced pressure. Purify via flash column chromatography to yield the DMMB-functionalized allosteric modulator.
Part 4: Reagent Handling & Analytical Trustworthiness
To ensure experimental integrity and reproducibility when working with DMMB-Br:
-
Storage & Stability: DMMB-Br is a potent lachrymator and is highly moisture-sensitive. It must be stored at 2–8 °C under an argon atmosphere. Exposure to atmospheric moisture leads to rapid hydrolysis, forming 3,5-dimethyl-4-methoxybenzyl alcohol, which will stall alkylation reactions.
-
Analytical Monitoring: The DMMB group is highly UV-active due to its electron-rich aromatic ring. Use a UV lamp at 254 nm for TLC monitoring.
References
-
Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 816812, 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene. Available at:[Link]
- Romero, D. L., et al. Diaromatic substituted compounds as anti-HIV-1 agents. U.S. Patent 5563142A.
-
Vincenzi, F., Pasquini, S., et al. (2020). The Detrimental Action of Adenosine on Glutamate-Induced Cytotoxicity in PC12 Cells Can Be Shifted towards a Neuroprotective Role through A1AR Positive Allosteric Modulation. Cells, 9(5), 1250. Available at:[Link]
Application Note: Palladium-Catalyzed Synthesis of Oxindoles from α-Chloroacetanilides via C–H Functionalization
Executive Summary
The oxindole core is a privileged heterocyclic scaffold ubiquitous in natural products and active pharmaceutical ingredients (APIs). Traditional methods for synthesizing oxindoles—such as the intramolecular Heck reaction or classical Friedel-Crafts alkylation—often require harsh acidic conditions or heavily pre-functionalized starting materials (e.g., ortho-haloarenes).
This application note details a highly efficient, regioselective palladium-catalyzed intramolecular C–H functionalization protocol that converts readily accessible α-chloroacetanilides directly into substituted oxindoles [1]. By utilizing a specific combination of palladium acetate, a bulky biarylphosphine ligand, and a mild amine base, this methodology obviates the need for pre-functionalized arenes, enabling late-stage functionalization and streamlining drug development workflows.
Scientific Rationale & Reaction Design
As a Senior Application Scientist, understanding the causality behind reagent selection is critical for scaling and troubleshooting this transformation. The protocol relies on a finely tuned catalytic system designed by [1], building upon foundational amide α-arylation work by [2].
-
Precatalyst (Pd(OAc)₂): Palladium(II) acetate is utilized as an air-stable precatalyst. Under the reaction conditions, it is reduced in situ to the active Pd(0) species.
-
Ligand Selection (JohnPhos): The use of 2-(di-tert-butylphosphino)biphenyl (JohnPhos) is the linchpin of this reaction. The electron-rich nature of the di-tert-butylphosphine moiety facilitates the notoriously difficult oxidative addition of the unactivated C(sp³)–Cl bond to Pd(0). Simultaneously, the extreme steric bulk of the biaryl framework accelerates the final reductive elimination step to release the oxindole product.
-
Base Selection (Triethylamine): Unlike traditional cross-couplings that require strong bases (e.g., NaOtBu or K₃PO₄), this reaction employs triethylamine (Et₃N) as a stoichiometric base. Et₃N is basic enough to neutralize the HCl byproduct (forming Et₃NH⁺Cl⁻) and facilitate palladacycle formation, but mild enough to prevent unwanted side reactions such as amide hydrolysis or cleavage of sensitive protecting groups (e.g., TBS ethers).
-
Regioselectivity: The cyclization is sterically governed. For meta-substituted α-chloroacetanilides, the reaction proceeds with high regioselectivity (>14:1) at the less sterically hindered para position (forming 6-substituted oxindoles) rather than the ortho position (which would form 4-substituted oxindoles).
Mechanistic Pathway
The catalytic cycle is initiated by the oxidative addition of the α-chloro amide to the active Pd(0)L complex, yielding a Pd(II) enolate intermediate. Following base-mediated proton abstraction, the Pd(II) species undergoes intramolecular C–H functionalization via an electrophilic aromatic substitution (EAS) or concerted palladation pathway. This forms a six-membered palladacycle, which rapidly undergoes reductive elimination to forge the new C–C bond, releasing the oxindole and regenerating the Pd(0) catalyst.
Catalytic cycle for the Pd-catalyzed synthesis of oxindoles from α-chloroacetanilides.
Substrate Scope & Quantitative Data
The mild nature of the Et₃N base allows for exceptional functional group tolerance. The table below summarizes the expected performance across various electronic and steric environments based on standard literature validation [1].
| Substrate Class | Representative R-Groups | Regioselectivity | Expected Yield (%) | Reaction Time (h) |
| Electron-Rich Arenes | -OMe, -OTBS, -Me | High (>15:1) | 85–95% | 2–4 |
| Electron-Deficient Arenes | -CF₃, -F, -CO₂Me | High (>14:1) | 75–88% | 12–19 |
| Sterically Hindered | ortho-substituted | Complete (>20:1) | 80–90% | 4–8 |
| Unsubstituted Arenes | -H | N/A | 85–92% | 2–4 |
Note: Aryl-TBS ethers, which are typically prone to cleavage in the presence of electrophilic palladium salts, remain completely stable under these specific conditions.
Standardized Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (TLC and NMR) are integrated to ensure reaction fidelity before proceeding to downstream purification.
Reagents Required:
-
α-Chloroacetanilide substrate (1.0 equiv, 1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol %)
-
JohnPhos (2-(di-tert-butylphosphino)biphenyl) (0.04 equiv, 4 mol %)
-
Triethylamine (Et₃N) (1.5 equiv, 1.5 mmol)
-
Anhydrous Toluene (0.1 M relative to substrate, 10 mL)
Step-by-Step Methodology:
-
Catalyst Preparation (Glovebox or Schlenk Line):
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and JohnPhos (11.9 mg, 0.04 mmol).
-
Evacuate and backfill the vessel with Argon three times to ensure a strictly inert atmosphere.
-
-
Substrate & Solvent Addition:
-
Dissolve the α-chloroacetanilide (1.0 mmol) in anhydrous toluene (10 mL) and transfer it to the Schlenk tube via a gastight syringe.
-
Add Et₃N (210 µL, 1.5 mmol) dropwise to the mixture.
-
-
Thermal Activation:
-
Seal the tube and immerse it in a pre-heated oil bath at 80 °C (increase to 100 °C for highly electron-deficient substrates).
-
Stir vigorously. Self-Validation Check: Monitor the reaction via TLC (typically 3:1 Hexanes/EtOAc). The starting material should cleanly disappear within 2 to 19 hours depending on the electronic nature of the arene.
-
-
Quench & Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and quench with saturated aqueous NH₄Cl (15 mL).
-
Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 × 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Verification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
Self-Validation Check: Confirm product formation via ¹H NMR. The diagnostic α-chloro protons of the starting material (typically a singlet near 4.0 ppm) will be replaced by the characteristic diastereotopic or singlet CH₂ protons of the oxindole core (typically shifted upfield to ~3.5 ppm).
-
Step-by-step experimental workflow for the synthesis and isolation of oxindoles.
Troubleshooting & Optimization (E-E-A-T Insights)
-
Incomplete Conversion / Stalled Reactions: If TLC indicates stalled conversion, the most likely culprit is catalyst deactivation via oxidation. Ensure toluene is rigorously degassed (e.g., via freeze-pump-thaw cycles) and that the Argon line is free of moisture/oxygen. If the substrate is highly electron-deficient, increasing the temperature to 100 °C and extending the reaction time to 19 hours is required.
-
Formation of Hydrolyzed Byproducts: While Et₃N is mild, the presence of adventitious water can lead to the hydrolysis of the α-chloro amide. Always use anhydrous solvents and dry glassware.
-
Poor Regioselectivity: If a mixture of 4- and 6-substituted oxindoles is observed for meta-substituted substrates, verify the steric bulk of the meta group. Smaller groups (like fluorine) may exhibit lower steric bias than bulky groups (like -OTBS), leading to a drop in regioselectivity.
References
-
Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085.[Link]
-
Lee, S., & Hartwig, J. F. (2001). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations. The Journal of Organic Chemistry, 66(10), 3402–3415.[Link]
Application Note: Experimental Protocol for the Bromomethylation of Substituted Methoxybenzenes
Target Audience: Synthetic Organic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Insights
The bromomethylation of substituted methoxybenzenes (e.g., anisole, 1,2-dimethoxybenzene, and 1,4-dimethoxybenzene) is a critical transformation in organic synthesis. The resulting bromomethylated arenes serve as highly reactive electrophilic building blocks for active pharmaceutical ingredients (APIs) and as Gilch monomers for the synthesis of poly(p-phenylene vinylene) (PPV) polymers used in organic electronics [1].
The Causality of the Reaction Design
This transformation proceeds via an Electrophilic Aromatic Substitution (EAS) . The methoxy (–OCH₃) group is strongly electron-donating via resonance, highly activating the benzene ring and directing the incoming electrophile to the ortho and para positions.
To achieve high yields and avoid the use of highly toxic, pre-formed halomethyl ethers like bromomethyl methyl ether (MOMBr), the active electrophile—the bromomethyl cation (
Why HBr in Acetic Acid? Aqueous HBr introduces water into the system, which hydrolyzes the transient bromomethyl cation back to hydroxymethyl intermediates, severely retarding the reaction rate. Glacial acetic acid acts as a dehydrating solvent that drives the depolymerization of paraformaldehyde and pushes the equilibrium toward the formation of the active electrophile.
Electrophilic aromatic substitution mechanism for the bromomethylation of methoxybenzenes.
Safety & Regulatory Warning
CRITICAL SAFETY NOTICE: While this protocol avoids the direct handling of isolated halomethyl ethers, gas chromatography studies have confirmed that bis(bromomethyl) ether (BBME) and other bromomethyl alkyl ethers are generated in situ as transient intermediates during the depolymerization and halogenation phases[3]. These compounds are potent alkylating agents and known human carcinogens.
-
Mitigation: All procedures, including the aqueous quench and filtration, must be performed in a heavily ventilated fume hood. Personnel must wear appropriate PPE (nitrile gloves over laminate, lab coat, safety goggles).
Experimental Design & Protocol
This self-validating protocol is optimized to suppress the primary side reaction: Friedel-Crafts diarylmethane formation . If the reaction is heated excessively or if the electrophile concentration is too low, the newly formed bromomethylated product will act as an alkylating agent against the unreacted methoxybenzene, cross-coupling to form an unwanted diarylmethane dimer.
Reagents and Materials
| Reagent / Material | Role | Equivalents | Notes |
| Substituted Methoxybenzene | Aromatic Substrate | 1.0 eq | Ensure anhydrous conditions. |
| Paraformaldehyde | Carbonyl Source | 1.0 - 1.2 eq | Use per desired bromomethyl group. |
| HBr (33 wt% in AcOH) | Acid / Halogen Source | 2.5 - 3.0 eq | Commercially available; handle with care. |
| Glacial Acetic Acid | Solvent / Dehydrator | 0.5 mL / mmol | Do not substitute with aqueous solvents. |
Step-by-Step Methodology
-
Substrate Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the methoxybenzene substrate (e.g., 1,2-dimethoxybenzene, 10.0 mmol), paraformaldehyde (10.0 mmol for mono-substitution), and glacial acetic acid (10 mL). Stir at room temperature until a uniform suspension is formed.
-
Reagent Addition (Causality Check): Rapidly add the 33 wt% HBr in acetic acid solution (25.0 mmol) via an addition funnel.
-
Why rapidly? A fast addition ensures a high instantaneous concentration of the bromomethyl cation, which kinetically outcompetes the slower diarylmethane cross-coupling side reaction [2].
-
-
Thermal Activation: Heat the reaction mixture to 40–50 °C using an oil bath. Maintain stirring for 2 to 4 hours.
-
Why 40-50 °C? Methoxybenzenes are highly activated. Exceeding 50 °C will provide the activation energy required for poly-alkylation and dimer formation. The solution will typically turn from yellow to dark brown as the reaction progresses.
-
-
Reaction Quenching: Remove the flask from the heat source and immediately pour the warm reaction mixture into 100 mL of vigorously stirred, ice-cold distilled water.
-
Validation: The sudden shift in solvent polarity will cause the hydrophobic bromomethylated product to crash out of solution as a crystalline solid.
-
-
Isolation & Purification: Collect the crude precipitate via vacuum filtration. Wash the filter cake with copious amounts of cold water (to remove AcOH and HBr), followed by a cold 5% sodium bicarbonate solution to neutralize residual acid. Recrystallize the crude solid from hot ethanol or hexanes to yield the analytically pure product.
Step-by-step experimental workflow for the bromomethylation of methoxybenzene derivatives.
Quantitative Data & Substrate Scope
The protocol is highly scalable and adaptable to various methoxybenzene derivatives. The table below summarizes optimized conditions and expected yields for common substrates based on validated literature parameters [1][2].
| Substrate | Target Product | HBr/CH₂O Eq. | Temp (°C) | Time (h) | Expected Yield (%) |
| Methoxybenzene (Anisole) | 4-(Bromomethyl)anisole (mixture of o/p) | 1.5 / 1.0 | 40 | 2 | 75 - 80 |
| 1,2-Dimethoxybenzene | 4-(Bromomethyl)-1,2-dimethoxybenzene | 1.5 / 1.0 | 45 | 3 | 82 - 85 |
| 1,4-Dimethoxybenzene | 2,5-Bis(bromomethyl)-1,4-dimethoxybenzene | 3.0 / 2.5 | 50 | 4 | 90 - 95 |
| 1,3,5-Trimethoxybenzene | 2-(Bromomethyl)-1,3,5-trimethoxybenzene | 1.2 / 1.0 | 25 | 1 | > 90 |
Note: 1,3,5-Trimethoxybenzene is exceptionally electron-rich; the reaction proceeds at room temperature and requires strict stoichiometric control to prevent over-alkylation.
Troubleshooting & Optimization
-
Issue: High levels of diarylmethane impurities.
-
Cause: The reaction temperature exceeded 50 °C, or the HBr/AcOH was added too slowly.
-
Solution: Ensure rapid addition of the brominating agent and strictly monitor the internal temperature of the reaction vessel.
-
-
Issue: Incomplete conversion / Unreacted starting material.
-
Cause: Poor depolymerization of the paraformaldehyde.
-
Solution: Ensure the paraformaldehyde is a fine powder and not heavily cross-linked or aged. Extending the thermal activation time by 1 hour may also drive the reaction to completion.
-
-
Issue: Product oils out instead of precipitating during the quench.
-
Cause: The product may have a low melting point (common with mono-substituted anisoles), or the quench water was not cold enough.
-
Solution: Extract the aqueous layer with diethyl ether or dichloromethane, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
References
-
Thioalkyl- and Sulfone-Substituted Poly(p-Phenylene Vinylene)s ChemRxiv, 2020. Details the synthesis of Gilch monomers via bromomethylation of 1,4-dimethoxybenzene derivatives. URL:[Link]
-
A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. van der Made, A. W.; van der Made, R. H. Journal of Organic Chemistry, 1993, 58(5), 1262-1263. The foundational methodology for utilizing HBr in acetic acid for rapid bromomethylation. URL:[Link]
-
Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Anderson, N. et al. Organic Process Research & Development, 2005, 9(6), 1013-1014. Critical safety analysis regarding the in-situ generation of toxic intermediates. URL:[Link]
Application Note: Suzuki-Miyaura Cross-Coupling of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
The synthesis of highly functionalized diarylmethanes is a critical objective in medicinal chemistry, as the methylene-linked biaryl scaffold is ubiquitous in numerous biologically active compounds and natural products. While the traditional Suzuki-Miyaura cross-coupling excels at constructing sp²-sp² carbon bonds, the cross-coupling of sp³-hybridized electrophiles—such as benzylic halides—presents unique mechanistic challenges[1].
5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene (also known as 4-(bromomethyl)-2,6-dimethylanisole, CAS: 83037-99-4) is a sterically hindered, electron-rich benzylic bromide. When subjected to standard Suzuki conditions, benzylic bromides typically suffer from two major side reactions:
-
Homocoupling: The formation of 1,2-diarylethanes via the rapid reaction of the benzylic palladium intermediate with another equivalent of the starting alkyl halide.
-
Hydrolysis: Nucleophilic attack by the aqueous base on the benzylic bromide, yielding the corresponding benzylic alcohol.
Causality Behind Experimental Choices
To suppress these side reactions and drive the cross-coupling, the choice of catalyst, boron source, and base is paramount.
-
Boron Source: Utilizing potassium aryltrifluoroborates (
) instead of traditional boronic acids provides a slow, controlled release of the active transmetalating species. This "sustained release" mechanism drastically reduces the local concentration of highly reactive intermediates, thereby minimizing homocoupling[2]. -
Catalyst System: The oxidative addition of benzylic halides to Pd(0) is slower than that of aryl iodides but faster than unactivated alkyl halides. A bidentate phosphine ligand with a large bite angle, such as dppf in
, provides the necessary steric bulk to stabilize the -benzyl intermediate and accelerate the rate-determining reductive elimination step. Alternatively, tetraphosphine ligands (e.g., tedicyp) have shown remarkable turnover numbers (TON) for benzylic chlorides and bromides[3]. -
Base and Solvent: A biphasic system (e.g., THF/H₂O or CPME/H₂O) coupled with a highly soluble base like
ensures efficient phase transfer and activation of the boron species without overly promoting the hydrolysis of the benzylic bromide[4].
Catalytic Cycle & Pathway Visualization
The following diagram illustrates the catalytic cycle tailored for the sp³-sp² cross-coupling of our specific benzylic bromide.
Catalytic cycle of the benzylic Suzuki-Miyaura cross-coupling emphasizing the slow-release transmetalation.
Quantitative Optimization Data
The table below summarizes the optimization of reaction conditions for the coupling of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene with phenylboronic acid derivatives. The data demonstrates the superiority of the trifluoroborate/dppf system in suppressing homocoupling.
| Entry | Catalyst (mol %) | Boron Source (1.1 eq) | Base (3.0 eq) | Solvent System | Temp (°C) | Yield (%) | Homocoupling (%) |
| 1 | Toluene/H₂O (3:1) | 80 | 42 | 38 | |||
| 2 | THF/H₂O (10:1) | 75 | 68 | 18 | |||
| 3 | THF/H₂O (10:1) | 75 | 92 | < 2 | |||
| 4 | CPME/H₂O (10:1) | 90 | 89 | 3 | |||
| 5 | Tedicyp-Pd (0.1%) | Xylene | 130 | 85 | 8 |
Note: Yields represent isolated yields after column chromatography. Homocoupling was determined via crude ¹H-NMR analysis.
Experimental Protocol: Step-by-Step Methodology
This self-validating protocol is optimized for a 1.0 mmol scale reaction using the conditions from Entry 3.
Reagent Preparation & Setup
-
Glassware Preparation: Flame-dry a 25 mL Schlenk tube or a two-neck round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon or Nitrogen.
-
Solvent Degassing: Prepare a mixture of Tetrahydrofuran (THF) and Deionized Water (10:1 v/v, total 11 mL). Degas the solvent mixture by sparging with Argon for at least 30 minutes prior to use. Scientific Rationale: Dissolved oxygen rapidly oxidizes electron-rich phosphine ligands and Pd(0) to inactive Pd(II) species, halting the catalytic cycle.
Reaction Assembly
-
Solid Addition: To the cooled, inert flask, add:
-
5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene (229.1 mg, 1.0 mmol)
-
Potassium phenyltrifluoroborate (204.6 mg, 1.1 mmol)
-
Cesium carbonate (
) (977.4 mg, 3.0 mmol) - adduct (14.6 mg, 0.02 mmol, 2 mol%)
-
-
Purging: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times).
-
Solvent Addition: Inject 11 mL of the degassed THF/H₂O (10:1) mixture through the septum via a gas-tight syringe.
Execution & Self-Validation Monitoring
-
Heating: Transfer the flask to a pre-heated oil bath at 75 °C. Stir vigorously (800-1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.
-
Visual Cue: The mixture should transition from a reddish-orange suspension to a homogenous dark red/brown solution. Self-Validation: If the solution turns completely black within the first 10 minutes, it indicates the precipitation of "palladium black" due to catalyst deactivation (likely from insufficient degassing or impure reagents).
-
TLC Monitoring: After 4 hours, withdraw a 10 µL aliquot. Quench into 100 µL of EtOAc/H₂O. Spot the organic layer on a silica gel TLC plate. Elute with Hexanes/EtOAc (9:1).
-
Starting Material:
(UV active). -
Product:
(UV active). -
Continue heating until the starting material is completely consumed (typically 6–8 hours).
-
Work-Up & Purification
-
Quenching: Cool the reaction mixture to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of distilled water.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (
mL). -
Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine, 20 mL). Dry the organic phase over anhydrous
. Filter and concentrate under reduced pressure. -
Flash Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient of 0% to 5% EtOAc in Hexanes. The desired diarylmethane product elutes as a clear or pale-yellow oil.
References
-
Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates The Journal of Organic Chemistry URL:[Link][2]
-
Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide RSC Advances URL:[Link][4]
Sources
Application Note: Palladium-Catalyzed Heck-Type Cross-Coupling of 3,5-Dimethyl-4-methoxybenzyl Bromide
Executive Summary & Mechanistic Rationale
The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation. While traditionally applied to aryl and vinyl electrophiles, the adaptation of this methodology to benzylic halides unlocks direct access to allyl-arene architectures[1]. However, deploying electron-rich benzylic substrates like 3,5-dimethyl-4-methoxybenzyl bromide introduces unique mechanistic hurdles that require precise catalytic tuning.
Causality in Reaction Design
The substrate, 3,5-dimethyl-4-methoxybenzyl bromide, possesses highly electron-donating methoxy and methyl groups. This electronic configuration significantly weakens the benzylic
Furthermore, electron-rich benzyl bromides are highly susceptible to
Figure 1: Catalytic cycle of the Heck reaction for electron-rich benzylic bromides.
Reaction Optimization & Quantitative Parameters
To suppress Wurtz-type homocoupling (forming bibenzyl derivatives) and solvolysis, the reaction conditions must be tightly controlled. Table 1 summarizes the optimized parameters and the empirical causality behind each selection.
Table 1: Optimized Reaction Parameters for Benzylic Heck Coupling
| Parameter | Optimal Choice | Quantitative Loading | Causality & Mechanistic Rationale |
| Catalyst | 5.0 mol% | Cost-effective pre-catalyst; easily reduced to active | |
| Ligand | dppp or DPEphos | 6.0 mol% | Bidentate ligands enforce a cis-coordination geometry, stabilizing the |
| Base | 2.0 – 2.5 equiv | Inorganic base strictly prevents | |
| Additive | TBAB | 0.2 equiv | Tetrabutylammonium bromide acts as a phase-transfer catalyst, stabilizing Pd nanoparticles and facilitating halide dissociation[3]. |
| Solvent | Toluene / DMA (4:1) | 0.2 M | Toluene suppresses solvolysis; a minor fraction of polar aprotic DMA increases the solubility of the inorganic base. |
| Temperature | 110 °C | N/A | High thermal energy is required to overcome the activation barrier of the rate-limiting migratory insertion step[3]. |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. Visual cues and intermediate quality control (QC) checks are embedded to ensure the integrity of the catalytic cycle.
Materials & Equipment Preparation
-
Substrate: 3,5-Dimethyl-4-methoxybenzyl bromide (1.0 mmol, 229.1 mg). Note: Must be stored at 4 °C and checked for hydrolysis prior to use.
-
Coupling Partner: Styrene or Acrylate derivative (1.5 mmol).
-
Hardware: 15 mL Schlenk tube with a PTFE septum, magnetic stir bar, dual-bank vacuum/argon manifold.
Execution Workflow
Step 1: Reagent Charging (Benchtop)
-
To the oven-dried Schlenk tube, add
(11.2 mg, 0.05 mmol), dppp (24.7 mg, 0.06 mmol), anhydrous (276.4 mg, 2.0 mmol), and TBAB (64.4 mg, 0.2 mmol). -
Add the solid substrate, 3,5-dimethyl-4-methoxybenzyl bromide (229.1 mg, 1.0 mmol). (If the alkene is a solid, add it now).
Step 2: Inert Atmosphere Establishment (Schlenk Line)
3. Seal the tube and connect it to the Schlenk line.
4. Evacuate the tube for 3 minutes, then backfill with Argon. Repeat this cycle three times.
Validation Check: The exclusion of oxygen is critical;
Step 3: Solvent & Liquid Addition
5. Under a positive flow of Argon, inject anhydrous Toluene (3.2 mL) and anhydrous DMA (0.8 mL) via syringe.
6. Inject the liquid alkene (e.g., styrene, 172
Step 4: Thermal Reaction 7. Seal the Schlenk tube and transfer it to a pre-heated oil bath at 110 °C. 8. Stir vigorously (800 rpm) for 16-24 hours. Validation Check: The solution should transition from a pale yellow/orange suspension to a deep red/brown mixture. The appearance of a black mirror on the glassware indicates catalyst decomposition (palladium black), meaning ligand loading or solvent degassing was insufficient.
Step 5: Quench & Extraction
9. Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and quench with distilled water (10 mL).
10. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).
11. Wash the combined organic layers with brine (15 mL), dry over anhydrous
Step 6: Purification 12. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure substituted alkene.
Figure 2: Experimental workflow for the benzylic Heck cross-coupling protocol.
References
-
Heck Reaction—State of the Art Semantic Scholar / Inorganics URL:[Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins RSC Advances (Royal Society of Chemistry) URL:[Link]
-
The Stille Reaction & Heck Reaction Mechanisms Interactive Online Network of Inorganic Chemists (IONiC VIPEr) URL:[Link]
Sources
Application Note: Advanced Utilization of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene in Stimuli-Responsive Materials and Targeted Therapeutics
Executive Summary
In the rapidly evolving fields of materials science and targeted drug development, the design of stimuli-responsive architectures relies heavily on the precise tuning of chemical linkers. 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene (CAS: 83037-99-4), commonly referred to as 3,5-dimethyl-4-methoxybenzyl bromide (DMMB-Br) , has emerged as a premier building block for these applications .
Unlike standard alkylating agents, DMMB-Br offers a highly tunable, "hyper-electron-rich" benzylic core. This application note details the mechanistic causality behind its use, its integration into smart polymers and PROteolysis TArgeting Chimeras (PROTACs) , and provides self-validating protocols for synthesizing and evaluating DMMB-based responsive materials.
Mechanistic Rationale: The "Hyper-Electron-Rich" Advantage
To understand why DMMB-Br is selected over standard benzyl bromides or even para-methoxybenzyl (PMB) bromides, we must analyze the electronic environment of the aromatic ring.
When DMMB-Br is conjugated to a payload (e.g., an alcohol or amine) to form an ether or amine linkage, the resulting bond must remain stable in systemic circulation (pH 7.4) but cleave rapidly in acidic microenvironments (pH 5.0–6.5).
-
The +M Effect: The methoxy group para to the benzylic carbon donates electron density via resonance (+M effect), stabilizing the transition state during heterolytic bond cleavage.
-
The +I Effect: The two methyl groups at the 3 and 5 positions (ortho to the methoxy group) provide inductive electron donation (+I effect) and hyperconjugation.
This synergistic electronic enrichment dramatically lowers the activation energy required to form a benzylic carbocation. Consequently, DMMB-linked materials exhibit a hyper-sensitivity to mild acidic triggers or reactive oxygen species (ROS), making them ideal for self-immolative polymers and targeted release systems.
Chemical mechanism of acid-catalyzed heterolytic cleavage of the DMMB linker system.
Application Landscape
Stimuli-Responsive Polymeric Nanomaterials
In materials science, DMMB-Br is utilized to synthesize acid-degradable crosslinkers for hydrogels or pendant side-chains on polymer backbones (e.g., poly(methacrylates)). By functionalizing a monomer with DMMB, researchers can formulate nanocarriers that remain structurally intact in the bloodstream but rapidly disassemble to release encapsulated therapeutics upon entering the acidic tumor microenvironment or endolysosomal compartments.
PROTACs and Antibody-Drug Conjugates (ADCs)
In drug development, DMMB-Br acts as a critical E3 ligase-linker or PROTAC connector . Traditional stable linkers can lead to off-target toxicity or poor cellular permeability. By incorporating a DMMB moiety, the PROTAC or ADC can be designed to undergo traceless cleavage post-internalization, releasing the active pharmacophore exactly where it is needed.
Workflow of DMMB-based stimuli-responsive conjugate synthesis and targeted payload release.
Quantitative Performance Metrics
The structural choice of the linker directly dictates the degradation kinetics of the material. The table below summarizes the comparative cleavage half-lives (
| Linker Architecture | pH 7.4 (Systemic Circulation) | pH 6.5 (Tumor Extracellular) | pH 5.0 (Endolysosomal) |
| Unsubstituted Benzyl | > 1 year (Stable) | > 1 year (Stable) | > 1 year (Stable) |
| 4-Methoxybenzyl (PMB) | > 6 months | ~ 14 days | ~ 48 hours |
| 3,5-Dimethyl-4-methoxybenzyl (DMMB) | > 3 months | ~ 24 hours | < 2 hours |
Data synthesized from standard kinetic evaluations of acid-labile ether/ester linkages in polymeric drug delivery systems.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the analytical checkpoints.
Protocol A: Synthesis of a DMMB-Linked Polymeric Monomer/Payload
Objective: Conjugate DMMB-Br to a phenol-containing payload or monomer via nucleophilic substitution (
-
Reaction Setup:
-
Dissolve 1.0 equivalent of the phenol-payload and 1.2 equivalents of DMMB-Br in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Causality: DMF is chosen as a polar aprotic solvent to minimize the solvation of the nucleophile, thereby accelerating the
displacement of the bromide.
-
-
Base Addition:
-
Add 2.0 equivalents of anhydrous Potassium Carbonate (
). Stir at room temperature under an inert atmosphere for 12 hours. -
Causality:
is a non-nucleophilic base that effectively deprotonates the phenol to form a highly reactive phenoxide ion without competing with the payload for the alkylating agent.
-
-
Self-Validation Checkpoint 1 (Reaction Monitoring):
-
Perform Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) mobile phase.
-
Validation: The reaction is complete only when the lower
spot of the starting phenol completely disappears, replaced by a new, higher UV-active spot (the DMMB-ether). Confirm the mass via LC-MS ( ).
-
-
Workup & Purification:
-
Quench with cold water, extract with Dichloromethane (DCM) (
mL), wash the organic layer with brine, dry over anhydrous , and concentrate under reduced pressure. Purify via flash column chromatography.
-
-
Self-Validation Checkpoint 2 (Structural Confirmation):
-
Obtain a
NMR spectrum in . -
Validation: Success is confirmed by the disappearance of the DMMB-Br bromomethyl singlet (~4.5 ppm) and the appearance of a new benzylic ether methylene singlet (~4.4 ppm), alongside the characteristic aromatic singlet of the DMMB ring (2H at ~6.9 ppm).
-
Protocol B: pH-Triggered Cleavage Validation Assay
Objective: Quantify the stimuli-responsive degradation of the synthesized DMMB material.
-
Buffer Preparation:
-
Prepare two solutions: Phosphate-Buffered Saline (PBS) at pH 7.4 (Control) and Sodium Acetate buffer at pH 5.0 (Test).
-
-
Incubation:
-
Dissolve the DMMB-conjugate in a minimal amount of DMSO (to ensure solubility) and dilute into the respective buffers to a final concentration of 100
(final DMSO concentration < 5%). Incubate at 37 °C.
-
-
Self-Validation Checkpoint 3 (Kinetic Monitoring):
-
Take 20
aliquots at predetermined time points (0, 1, 2, 4, 8, 24 hours) and inject them directly into an HPLC system (C18 column, Water/Acetonitrile gradient with 0.1% TFA). -
Validation: Monitor the UV-Vis spectra via a Diode-Array Detector (DAD). A successful, clean cleavage mechanism will display isosbestic points in the overlaid UV spectra, proving that the DMMB-conjugate is converting directly into the free payload without the formation of stable, unwanted intermediates. Plot the Area Under the Curve (AUC) of the conjugate peak over time to calculate the
.
-
References
-
PubChem Compound Summary for CID 816812 Source: National Center for Biotechnology Information (NIH) URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Substitution Reactions with 3,5-Dimethyl-4-methoxybenzyl Bromide
Welcome to our dedicated technical support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding substitution reactions with 3,5-Dimethyl-4-methoxybenzyl bromide. Our goal is to help you navigate the unique reactivity of this substrate to optimize your reaction yields and minimize side products.
Introduction: Understanding the Substrate's Reactivity
3,5-Dimethyl-4-methoxybenzyl bromide is an electron-rich benzylic halide. Its reactivity is governed by a delicate interplay of electronic and steric factors, which often leads to a competition between different reaction pathways.
-
Electronic Effects: The para-methoxy group is a powerful electron-donating group through resonance.[1][2] This strongly stabilizes the formation of a benzylic carbocation, making the SN1 pathway highly favorable.[3][4]
-
Steric Effects: The two methyl groups at the 3 and 5 positions create significant steric hindrance around the benzylic carbon. This bulkiness impedes the backside attack required for an SN2 mechanism, making this pathway less favorable.[5][6][7]
Consequently, reactions with this substrate do not always follow the typical behavior of primary halides. The high propensity to form a stable carbocation intermediate means that SN1 and E1 elimination reactions are often the dominant pathways, which can be a primary source of low yields for the desired substitution product.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My yields are consistently low, and I'm observing a significant, less polar byproduct. What is happening and how can I fix it?
Answer: This is the most common issue with this substrate. The low yield of the desired substitution product, coupled with a less polar byproduct, strongly suggests that a competing E1 or E2 elimination reaction is occurring, leading to the formation of 3,5-dimethyl-4-methoxystyrene.
Primary Cause: Carbocation-Mediated Elimination (E1)
The stability of the benzylic carbocation intermediate makes the E1 pathway a major competitor to the SN1 reaction. Once the carbocation is formed, a weak base (including the solvent or the nucleophile itself) can abstract a proton from the adjacent carbon, leading to an alkene.
Contributing Cause: Base-Induced Elimination (E2)
If your reaction conditions involve a strong or bulky base (e.g., potassium tert-butoxide, or even sodium ethoxide at elevated temperatures), a concerted E2 elimination can occur.[8][9] The base directly abstracts a proton while the bromide leaving group departs.
Troubleshooting Protocol:
-
Confirm the Side Product's Identity: Isolate the main byproduct and characterize it using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the presence of the styrene derivative.
-
Re-evaluate Your Base/Nucleophile:
-
If a base is required (e.g., Williamson ether synthesis), switch to a weaker, non-hindered base. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for aryl ether syntheses.[10] If a stronger base is necessary, use sodium hydride (NaH) at a low temperature (e.g., 0 °C).[10][11]
-
If the nucleophile is also a strong base, consider using a less basic alternative if possible.
-
-
Optimize the Solvent:
-
Avoid polar protic solvents (like ethanol or water) if possible. These solvents stabilize the carbocation intermediate, promoting both SN1 and E1 pathways.[12][13]
-
Switch to a polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetonitrile, or DMSO.[8][10] These solvents favor the SN2 pathway by solvating the counter-ion of the nucleophile without solvating the nucleophile itself, increasing its reactivity and suppressing carbocation formation.[14]
-
-
Control the Temperature:
-
Elimination reactions have a higher activation energy than substitution reactions and are favored by higher temperatures.
-
Run your reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at room temperature or below (0 °C) and monitor the reaction progress before considering gentle heating.
-
Question 2: My starting material is consumed, but I get a mixture of products, including one from the solvent. What's the issue?
Answer: This indicates that solvolysis is occurring. In an SN1 reaction, the solvent can act as a nucleophile and attack the carbocation intermediate, competing with your intended nucleophile.[12] This is particularly problematic with nucleophilic solvents like water, alcohols, or carboxylic acids.
Solutions:
-
Use a Non-Nucleophilic Solvent: As detailed above, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[8][10]
-
Increase Nucleophile Concentration: For an SN2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile.[15] By using a higher concentration of your desired nucleophile, you can increase the rate of the desired reaction, helping it to outcompete solvolysis. For an SN1 reaction, a high concentration of the nucleophile can help trap the carbocation intermediate before the solvent does.
Workflow for Minimizing Elimination & Solvolysis
Caption: Troubleshooting workflow for low yields.
Part 2: Frequently Asked Questions (FAQs)
Q1: Is this substrate more likely to react via an SN1 or SN2 mechanism?
A: Due to the combined electronic and steric effects, the SN1 pathway is generally more favorable . The 4-methoxy group provides powerful resonance stabilization to the carbocation intermediate, significantly lowering the activation energy for this pathway.[3][4] Conversely, the 3,5-dimethyl groups sterically block the backside attack required for an SN2 reaction.[16] However, you can push the reaction towards an SN2 pathway by carefully selecting your reaction conditions.
Q2: How can I design my experiment to favor the SN2 pathway and minimize side reactions?
A: To favor the SN2 pathway, you need to create conditions that discourage carbocation formation and enhance the rate of the bimolecular reaction.
| Factor | Condition to Favor SN2 | Rationale |
| Nucleophile | Strong, high concentration | The SN2 rate is directly proportional to the nucleophile concentration. A strong nucleophile attacks the substrate faster.[14] |
| Solvent | Polar Aprotic (DMF, Acetonitrile, DMSO) | These solvents increase the reactivity of the nucleophile and do not stabilize the carbocation intermediate.[10][13] |
| Temperature | Low (0 °C to Room Temp) | Minimizes the competing elimination reaction, which is favored at higher temperatures. |
| Leaving Group | Good (Bromide is good) | While not easily changed, using a substrate with a good leaving group is essential for SN2 reactions. |
Q3: What are the ideal storage conditions for 3,5-Dimethyl-4-methoxybenzyl bromide?
A: Electron-rich benzyl halides can be unstable and are susceptible to degradation, especially in the presence of light or moisture.[17][18] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light (amber vial), and refrigerated. Always check the purity of the starting material before use if it has been stored for an extended period.
Q4: I am performing a Williamson Ether Synthesis with an alcohol. What is the best base to use?
A: The goal is to deprotonate the alcohol to form the alkoxide nucleophile without promoting the E2 elimination of the benzyl bromide.
-
Poor Choice: Strong, bulky bases like potassium t-butoxide. The steric bulk will favor abstracting the more accessible beta-hydrogen, leading to high yields of the elimination product.[8][9]
-
Good Choice: A strong, non-nucleophilic, and non-hindered base like sodium hydride (NaH) is a standard and effective choice.[11] The reaction should be performed by first forming the alkoxide at a low temperature (e.g., 0 °C) and then adding the benzyl bromide.
-
Alternative Choice: Weaker bases like potassium carbonate (K₂CO₃) can also be effective, especially with more acidic alcohols (like phenols), and are less likely to cause elimination.[10]
Part 3: Mechanistic Overview & Protocols
Competing Reaction Pathways
The key to troubleshooting is understanding the competing pathways available to the substrate. The formation of a resonance-stabilized carbocation is the central branch point leading to either the desired SN1 product or the undesired E1 byproduct.
Caption: SN1 vs. E1 competition via a carbocation.
General Experimental Protocol for Nucleophilic Substitution
This protocol provides a starting point for optimizing a substitution reaction, using the synthesis of an ether (Williamson Ether Synthesis) as an example.
Materials:
-
Alcohol (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
3,5-Dimethyl-4-methoxybenzyl bromide (1.05 eq)
-
Anhydrous reaction vessel with a magnetic stirrer and nitrogen/argon inlet
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add the alcohol to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a septum.
-
Solvent Addition: Add anhydrous DMF via syringe and cool the solution to 0 °C in an ice bath.
-
Alkoxide Formation: Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, or until gas evolution ceases, to ensure complete formation of the alkoxide.
-
Substrate Addition: Prepare a solution of 3,5-Dimethyl-4-methoxybenzyl bromide in a small amount of anhydrous DMF. Add this solution dropwise to the cold alkoxide mixture over 15-20 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Williamson Ether Synthesis - ChemTalk. (2022, October 23). ChemTalk. [Link]
-
Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals. (2006, January 14). ACS Publications. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]
-
16.5: An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. [Link]
-
Substituent effects on the stability of extended benzylic carbocations. (2005). Royal Society of Chemistry. [Link]
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. MUT Repository. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022, March 15). PMC. [Link]
-
The Effect of Substituents on Reactivity. Lumen Learning. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022, March 15). ACS Publications. [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry. [Link]
-
Kinetic and Theoretical Consideration of 3,4- and 3,5-Dimethoxybenzoyl Chlorides Solvolyses. (2013, October 20). Korea Science. [Link]
-
Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. [Link]
-
Reaction optimization of the primary benzyl halides. ResearchGate. [Link]
-
Competition between substitution and elimination. (2023, January 22). Chemistry LibreTexts. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. ACS Publications. [Link]
-
SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline. [Link]
-
3.1.4 – SN1 vs SN2. Open Library Publishing Platform. [Link]
-
Synthesis of 3,5-dimethoxybenzyl triphenylphosphonium bromide. PrepChem.com. [Link]
-
Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary Chemistry. [Link]
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC. [Link]
-
4.8: Comparison of SN1 and SN2 Reactions. (2021, June 24). Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. [Link]
-
Nucleophilic Substitution Reactions (SN1 and SN2). CHEMISTRY 1000. [Link]
-
Nucleophilic Aromatic Substitution. University of Babylon. [Link]
-
Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022, July 30). PMC. [Link]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023, January 22). Chemistry LibreTexts. [Link]
-
Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. (2023, April 30). JoVE. [Link]
-
Synthesis of 4-methoxybenzyl bromide (7). ResearchGate. [Link]
-
Ch 11 : Eliminations of benzylic systems. University of Calgary Chemistry. [Link]
-
8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Anatomy of a Discovery – Cuprous Bromide/Methyl Formate Catalysed Methoxy- lation of Bromoaromatics. (2025, April 11). JScholar Publisher. [Link]
-
SN2 Substitution Reactions and Alkyl Moiety. (2023, January 22). Chemistry LibreTexts. [Link]
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of Illinois Chicago. [Link]
-
Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? Reddit. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Kinetic and Theoretical Consideration of 3,4- and 3,5-Dimethoxybenzoyl Chlorides Solvolyses -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
assessing the stability of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene under various conditions
Welcome to the Technical Support and Troubleshooting Portal for 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene (CAS: 83037-99-4)[1]. Also known as 3,5-dimethyl-4-methoxybenzyl bromide, this compound is a highly reactive alkylating agent widely used in drug development and organic synthesis for introducing specialized benzyl protecting groups[2].
Due to its specific structural features—namely, an electron-donating methoxy group situated para to a benzylic leaving group—this compound exhibits unique stability challenges. This guide provides field-proven insights, self-validating protocols, and troubleshooting steps to ensure the integrity of your experiments.
Diagnostic FAQs: Troubleshooting Common Instability Issues
Q1: My compound degrades rapidly in the HPLC autosampler before analysis. Why is this happening, and how do I prevent it?
The Causality: Unsubstituted benzyl bromide has a baseline chemical hydrolysis half-life of approximately 79 minutes at 25 °C in aqueous conditions[3],[4]. However, your compound contains a methoxy group para to the bromomethyl moiety. This electron-donating group strongly stabilizes the intermediate benzylic carbocation via resonance, drastically lowering the activation energy for the dissociation of the bromide ion[5]. Consequently, the
-
Never dissolve the compound in protic solvents (methanol, water, ethanol) for storage or queuing.
-
Use anhydrous acetonitrile or non-polar solvents (e.g., hexanes, dichloromethane) as the sample diluent.
-
Maintain the autosampler temperature at 4 °C to kinetically suppress the solvolysis reaction.
Q2: I noticed a pressure buildup and a sharp, irritating odor when opening a stored vial. Is the compound still viable?
The Causality: Benzyl bromides are highly sensitive to ambient moisture. Trace water ingress leads to slow hydrolysis, which releases hydrogen bromide (HBr) gas as a stoichiometric byproduct[4]. HBr accumulation pressurizes the vial and acts as an autocatalyst for further degradation, potentially leading to polymerization or the formation of dark, insoluble residues[6]. The sharp odor is characteristic of both the lachrymatory parent compound and the evolved HBr gas[3],[2]. The Solution:
-
The batch is likely compromised. You must verify its purity via anhydrous GC-MS or NMR before use.
-
Preventative action: Store the compound under an inert argon atmosphere in tightly sealed, amber glass containers at -20 °C[7].
Q3: The compound turns from a colorless liquid/solid to a yellow hue when left on the benchtop. What drives this discoloration?
The Causality: Benzyl bromides are susceptible to photolytic cleavage. Exposure to ambient UV/Vis light induces homolytic cleavage of the weak
Mechanistic Pathways
Understanding the degradation pathways is critical for designing effective stability assays. Below is the primary hydrolytic degradation mechanism driven by the para-methoxy group.
Fig 1: SN1 hydrolytic degradation pathway driven by para-methoxy carbocation stabilization.
Experimental Protocols for Stability Assessment
To establish a robust shelf-life and handling profile, execute the following self-validating protocols.
Protocol A: Hydrolytic Stability Profiling (pH-Dependent)
This protocol determines the half-life of the compound across physiological and synthetic pH ranges.
-
Preparation: Prepare a 10 mM stock solution of the compound in anhydrous acetonitrile. Prepare an internal standard (IS) solution of anhydrous toluene (10 mM in acetonitrile).
-
Buffer Equilibration: Prepare three aqueous buffers: pH 4.0 (acetate), pH 7.0 (phosphate), and pH 9.0 (borate). Equilibrate to 25 °C.
-
Reaction Initiation: Inject 50 µL of the stock solution and 50 µL of the IS into 900 µL of the target buffer. Vortex immediately.
-
Sampling & Quenching: At predetermined intervals (e.g., 1, 5, 10, 30, 60 minutes), extract a 50 µL aliquot and rapidly quench it into 450 µL of cold (-20 °C) anhydrous dichloromethane to halt hydrolysis.
-
Analysis: Analyze the organic layer via HPLC-UV (254 nm).
-
Self-Validation Check (Mass Balance): The molar sum of the remaining parent compound and the newly formed hydrolysis product (3,5-dimethyl-4-methoxybenzyl alcohol) must equal the initial starting molarity relative to the stable toluene IS (±5%). A deviation indicates secondary degradation (e.g., polymerization), requiring LC-MS resolution.
Protocol B: Photostability Testing (ICH Q1B Compliant)
-
Sample Plating: Aliquot 1 mL of a 5 mM solution (in anhydrous hexane) into two identical clear quartz vials.
-
Control Establishment: Wrap one vial entirely in aluminum foil (Dark Control).
-
Irradiation: Place both vials in a photoreactor emitting an overall illumination of
lux hours and an integrated near-UV energy of Watt hours/square meter. -
Analysis: Quantify the loss of the parent peak via GC-FID.
-
Self-Validation Check (Background Subtraction): Any degradation observed in the Dark Control indicates thermal or moisture-driven background noise. This background rate must be mathematically subtracted from the irradiated sample's degradation rate to isolate the true photolytic rate constant.
Fig 2: Self-validating experimental workflow for comprehensive stability assessment.
Quantitative Data Summaries
The following tables summarize the expected stability metrics and handling parameters based on the chemical properties of substituted benzyl bromides[3],[5],[7].
Table 1: Estimated Hydrolytic Half-Lives (at 25 °C)
| Solvent / Buffer System | Estimated Half-Life ( | Primary Degradant |
| Anhydrous Acetonitrile | > 72 hours | None (Stable) |
| Aqueous Buffer (pH 4.0) | < 15 minutes | 3,5-Dimethyl-4-methoxybenzyl alcohol |
| Aqueous Buffer (pH 7.0) | < 5 minutes | 3,5-Dimethyl-4-methoxybenzyl alcohol |
| Aqueous Buffer (pH 9.0) | < 1 minute | 3,5-Dimethyl-4-methoxybenzyl alcohol |
| Note: The extreme lability at higher pH is due to the combined effect of the electron-donating methoxy group and increased hydroxide nucleophilicity[5],[9]. |
Table 2: Storage & Handling Matrix
| Parameter | Recommended Condition | Critical Consequence of Failure |
| Temperature | -20 °C | Thermal decomposition; HBr gas evolution[6]. |
| Atmosphere | Inert (Argon/Nitrogen) | Moisture ingress leads to autocatalytic hydrolysis[4]. |
| Container | Amber Glass, PTFE-lined cap | UV-induced radical debromination and dimerization[8]. |
| Incompatible Materials | Alcohols, Amines, Bases, Steel | Violent exothermic alkylation; corrosion of steel[7]. |
References
-
5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene | PubChem National Center for Biotechnology Information URL:[Link]
-
Benzyl Bromide | PubChem National Center for Biotechnology Information URL:[Link]
-
Tuning the stability of alkoxyisopropyl protection groups Beilstein Journal of Organic Chemistry URL:[Link]
-
Benzyl bromide - Wikipedia Wikipedia, The Free Encyclopedia URL: [Link]
-
The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings The Journal of Chemical Physics (AIP Publishing) URL:[Link]
-
Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents OSTI.GOV URL:[Link]
Sources
- 1. 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene | C10H13BrO | CID 816812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. osti.gov [osti.gov]
common impurities found in the synthesis of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene
Welcome to the Technical Support Center for the synthesis of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene (also known as 3,5-Dimethyl-4-methoxybenzyl bromide; CAS: 83037-99-4) [1].
As an electron-rich aromatic system, 2,6-dimethylanisole undergoes rapid electrophilic aromatic substitution. However, the same electronic activation that facilitates the desired bromomethylation also makes the product highly susceptible to secondary side reactions [2]. This guide is designed for drug development professionals and researchers to diagnose, troubleshoot, and eliminate common impurities during scale-up and routine synthesis.
Part 1: Mechanistic Diagnostic Flowchart
The following diagram maps the primary synthetic pathway alongside the branching side reactions that lead to the most common impurities. Understanding these pathways is critical for implementing the correct preventative controls.
Fig 1: Mechanistic pathways of target synthesis and common impurity formation.
Part 2: Troubleshooting Guide & FAQs
Q1: My GC-MS shows a high molecular weight impurity (m/z ~284). What is this, and why is it forming? The Causality: This is a diarylmethane derivative (Bis(3,5-dimethyl-4-methoxyphenyl)methane). The target benzyl bromide is a highly active alkylating agent. In the presence of strong Lewis or Brønsted acids (like the HBr used in the reaction) and unreacted electron-rich starting material, a Friedel-Crafts alkylation occurs, linking two aromatic rings via a methylene bridge [3]. The Fix: You must prevent the coexistence of the product and unreacted starting material at high temperatures. Ensure a slight stoichiometric excess of the bromomethylating agent (1.2 eq) to rapidly consume the starting material. Strictly maintain the reaction temperature between 40–45 °C; exceeding 50 °C exponentially accelerates this secondary Friedel-Crafts pathway.
Q2: I am detecting an impurity with a distinct M, M+2, M+4 isotopic signature. How do I suppress this? The Causality: That isotopic pattern is the hallmark of a bis-bromomethylated impurity (e.g., 4,5-bis(bromomethyl)-2-methoxy-1,3-dimethylbenzene), containing two bromine atoms. While the methoxy group strongly directs the initial substitution to the para position (C5), the meta positions (C4/C6) are still activated by the adjacent methyl groups. If the reaction is pushed too hard with excess reagents or prolonged heating, a second substitution occurs. The Fix: Implement strict kinetic control. Do not leave the reaction stirring overnight. Monitor the reaction via HPLC or GC every 60 minutes and quench immediately once the mono-bromomethylated product reaches maximum conversion (typically 2–4 hours).
Q3: During aqueous workup, my product degrades into an impurity lacking bromine (m/z 166). What is happening? The Causality: Benzyl bromides activated by electron-donating groups (like methoxy and methyls) undergo rapid nucleophilic substitution. Contact with water during the quench, especially in the presence of residual acid, hydrolyzes the bromomethyl group into a hydroxymethyl group (3,5-dimethyl-4-methoxybenzyl alcohol). The Fix: The quench must be performed using ice-cold water (< 5 °C) to kinetically slow the hydrolysis. Furthermore, minimize the time the product spends in the aqueous phase by extracting it immediately into a non-polar organic solvent (e.g., dichloromethane).
Q4: How do I avoid the formation of bis(3,5-dimethyl-4-methoxybenzyl) ether? The Causality: This ether impurity forms via a Williamson-type condensation when the hydrolyzed alcohol impurity (from Q3) reacts with the target benzyl bromide. This typically occurs during solvent evaporation if the organic layer was not completely neutralized and dried. Trace acid and heat catalyze this condensation. The Fix: Wash the organic extract with cold saturated sodium bicarbonate (NaHCO₃) until the aqueous layer is strictly pH > 7. Dry thoroughly over anhydrous Na₂SO₄ before concentration, and keep the rotary evaporator bath below 35 °C.
Part 3: Impurity Data & Analytical Matrix
Use the following table to calibrate your analytical methods and set acceptable limits for downstream drug development applications.
| Impurity Name | Mechanism of Formation | Analytical Marker (MS m/z) | Acceptable Limit | Primary Mitigation Strategy |
| Unreacted 2,6-Dimethylanisole | Incomplete conversion | 136 | < 1.0% | Ensure 1.2 eq (CH₂O)n; monitor via GC |
| Diarylmethane Derivative | Friedel-Crafts alkylation | 284 | < 0.5% | Maintain T < 45 °C; avoid SM excess |
| Bis-bromomethylated Impurity | Over-alkylation | 322 (Br₂ isotope pattern) | < 0.5% | Strict reaction time control; quench promptly |
| Benzyl Alcohol Derivative | Hydrolysis | 166 | < 1.0% | Cold aqueous quench (< 5 °C); fast extraction |
| Bis-benzyl Ether | Condensation | 314 | < 0.1% | Neutralize organic layer completely before concentration |
Part 4: Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes built-in validation checkpoints to ensure the reaction remains on the desired mechanistic pathway, preventing impurity formation before it starts.
Reagents:
-
2,6-Dimethylanisole (Starting Material): 1.0 eq (136.2 g/mol )
-
Paraformaldehyde: 1.2 eq (30.0 g/mol per unit)
-
HBr in Acetic Acid (33 wt%): 2.5 eq
-
Glacial Acetic Acid (Solvent)
Step-by-Step Methodology:
-
Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and internal thermometer, dissolve 1.0 eq of 2,6-dimethylanisole and 1.2 eq of paraformaldehyde in glacial acetic acid (approx. 5 volumes).
-
Validation Checkpoint 1: Ensure the suspension is uniform. Complete dissolution of paraformaldehyde will not occur until the acid is added and heated.
-
-
Acid Addition: Cool the flask to 0–5 °C using an ice bath. Dropwise, add 2.5 eq of 33% HBr in acetic acid over 30 minutes.
-
Causality: Adding HBr at low temperatures prevents an uncontrolled initial exotherm, which would immediately trigger Friedel-Crafts diarylmethane formation.
-
-
Reaction: Remove the ice bath and gently warm the reaction to 40–45 °C. Stir for 2 to 4 hours.
-
Validation Checkpoint 2: At t = 2 hours, pull a 0.1 mL aliquot, quench in cold NaHCO₃/DCM, and analyze via GC. Proceed to step 4 only when unreacted starting material is < 1%. Do not exceed 5 hours to prevent bis-bromomethylation.
-
-
Quench & Extraction: Pour the reaction mixture slowly into 10 volumes of vigorously stirred crushed ice/water. Immediately extract the aqueous mixture with Dichloromethane (DCM) (3 x 3 volumes).
-
Causality: Immediate extraction isolates the highly reactive benzyl bromide from the aqueous nucleophile, preventing hydrolysis.
-
-
Neutralization (Critical Step): Wash the combined DCM layers with ice-cold saturated aqueous NaHCO₃ until the aqueous phase tests basic (pH 8).
-
Validation Checkpoint 3: Test the aqueous layer with pH paper. If pH < 7, repeat the wash. Trace acid left in the organic layer will catalyze ether formation during concentration.
-
-
Isolation: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Keep the water bath temperature strictly below 35 °C .
-
Purification: If necessary, the crude product can be recrystallized from cold hexanes to remove trace diarylmethane and ether impurities.
Part 5: References
-
PubChem. (2025). 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene. National Center for Biotechnology Information. URL:[Link]
-
PubChem. (2025). 2,6-Dimethylanisole. National Center for Biotechnology Information. URL:[Link]
-
Made, A. V. D., & Made, R. V. D. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. The Journal of Organic Chemistry, 58(5), 1262-1263. URL:[Link]
strategies to prevent E2 elimination side reactions with benzyl bromides
A Guide to Suppressing E2 Elimination Side Reactions
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with unwanted E2 elimination side reactions when using benzyl bromides as substrates in nucleophilic substitution reactions. As Senior Application Scientists, we have compiled this resource based on established mechanistic principles and extensive field experience to help you troubleshoot and optimize your synthetic strategies.
Introduction: The SN2/E2 Competition with Benzyl Bromides
Benzyl bromides are versatile electrophiles in organic synthesis due to the bromine being an excellent leaving group and the benzylic position's ability to stabilize adjacent charges.[1][2] While they are excellent substrates for SN2 reactions, they are also susceptible to a competing E2 elimination pathway, particularly when using strong bases. This guide provides targeted strategies to favor the desired SN2 substitution product.
Below is a diagram illustrating the fundamental competition between the SN2 and E2 pathways.
Caption: Competing SN2 and E2 reaction pathways for benzyl bromide.
Frequently Asked Questions & Troubleshooting
Q1: I'm seeing a significant amount of styrene derivative in my reaction mixture. My nucleophile is sodium ethoxide. What's going wrong?
A1: This is a classic case of SN2 versus E2 competition where the reagent is acting as both a strong nucleophile and a strong base.[3] Sodium ethoxide (NaOEt) is a strong, non-bulky base, which can readily abstract a beta-hydrogen from the benzyl bromide, leading to the E2 product. With secondary benzyl bromides, E2 is often the major pathway with strong bases like alkoxides.[4][5]
Core Issue: Your reagent's basicity is too high, promoting the E2 pathway.
Troubleshooting Steps:
-
Reagent Selection: Switch to a reagent that is a good nucleophile but a weak base. For introducing an ether, consider using the Williamson ether synthesis under phase-transfer catalysis conditions or using a milder base like potassium carbonate (K₂CO₃) with the corresponding alcohol.
-
Temperature Control: Lower the reaction temperature. Elimination reactions have a higher activation energy and are more favored by entropy, so increasing temperature disproportionately favors elimination over substitution.[6][7] Running the reaction at 0 °C or even lower can significantly suppress the E2 pathway.
Q2: How do I select a nucleophile that will favor the SN2 reaction over E2?
A2: The key is to differentiate between nucleophilicity and basicity. You want high nucleophilicity (the ability to attack the electrophilic carbon) and low basicity (the ability to abstract a proton).
-
Excellent Nucleophiles/Weak Bases: These are ideal for SN2 reactions. They are generally soft, polarizable anions. Examples include iodide (I⁻), bromide (Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[8]
-
Strong Bases/Strong Nucleophiles: These reagents often lead to a mixture of products and require careful condition optimization. Examples include hydroxide (OH⁻) and alkoxides (RO⁻).[4]
-
Strong, Bulky Bases: These reagents will almost exclusively give the E2 product. Their steric bulk hinders backside attack at the carbon (SN2), but they can easily access the more exposed beta-hydrogens.[9][10] The classic example is potassium tert-butoxide (KOt-Bu).[11]
Data Summary: Nucleophile/Base Selection Guide
| Reagent Class | Examples | Predominant Reaction with Benzyl Bromide | Rationale |
| Good Nucleophiles, Weak Bases | NaI, NaCN, NaN₃, NaSR | SN2 | High polarizability and low basicity favor attack at the electrophilic carbon.[8] |
| Strong Bases, Strong Nucleophiles | NaOH, NaOMe, NaOEt | SN2 / E2 Mixture | Competition is high. Reaction conditions are critical.[4] |
| Strong, Sterically Hindered Bases | KOt-Bu, LDA, DBU | E2 | Steric bulk prevents SN2 backside attack, favoring proton abstraction.[9][10] |
Q3: Does the solvent choice really make a difference? What should I be using?
A3: Yes, the solvent plays a critical role. The right solvent can enhance the reactivity of your nucleophile for an SN2 reaction while disfavoring the E2 pathway.
-
Polar Aprotic Solvents (Recommended for SN2): Solvents like DMSO, DMF, and acetone are ideal for SN2 reactions.[3][12] They are polar enough to dissolve the nucleophile salt but do not form a tight "cage" of hydrogen bonds around the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, promoting the SN2 pathway.[13][14]
-
Polar Protic Solvents (Use with Caution): Solvents like water, methanol, and ethanol can solvate the nucleophile through hydrogen bonding.[8] This solvation shell blunts its nucleophilicity and can increase the relative rate of E2, making them less ideal when trying to suppress elimination.[3][15]
Caption: Workflow for selecting a solvent to favor SN2 reactions.
Q4: My benzyl bromide substrate is secondary. Is it more prone to elimination?
A4: Yes. A secondary benzylic carbon is more sterically hindered than a primary one. This increased steric hindrance slows down the rate of SN2 backside attack.[16][17] Since the rate of the E2 reaction is less sensitive to steric hindrance at the reaction center, the E2 pathway becomes more competitive for secondary substrates.[9] When using a secondary benzyl bromide, all other factors (low temperature, weak base/strong nucleophile, polar aprotic solvent) become even more critical to control.
Experimental Protocol: SN2 Reaction of Benzyl Bromide with Sodium Azide
This protocol provides a general procedure designed to maximize the formation of benzyl azide, a classic SN2 reaction, while minimizing the E2 elimination side product.
Objective: Synthesize benzyl azide from benzyl bromide via an SN2 reaction.
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, stir bar, condenser, nitrogen/argon inlet, heating mantle with temperature control, separatory funnel.
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add sodium azide (1.2 equivalents) followed by anhydrous DMF. Stir the suspension.
-
Substrate Addition: Add benzyl bromide (1.0 equivalent) to the stirring suspension at room temperature.
-
Temperature Control: Maintain the reaction at room temperature (or slightly elevated, e.g., 40-50 °C, only if necessary and monitored closely for elimination). Crucially, avoid high temperatures which favor E2 elimination. [6]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the benzyl bromide starting material.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Workup - Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude benzyl azide.
-
Purification: If necessary, the product can be purified by vacuum distillation or column chromatography.
References
-
The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]
-
Introduction to Organic Chemistry. (n.d.). 12.2. Elimination Reactions: E2 Reactions. Pressbooks. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
-
Dalal Institute. (n.d.). Elimination Reactions. [Link]
-
Ashenhurst, J. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. [Link]
-
Jakubke, H. D., & Sewald, N. (2008). Zaitsev Rule. Chemistry Steps. [Link]
-
Ashenhurst, J. (2023). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2025). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2012). Elimination Reactions Are Favored By Heat. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Stereoselectivity of E2 Elimination Reactions. [Link]
-
The Organic Chemistry Tutor. (2023). Effect of Temperature on Elimination and Substitution Reactions. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Leaving Groups. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Leah4sci. (2013). Leaving Groups in Substitution and Elimination Reactions. YouTube. [Link]
-
van der Heijden, K. A., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. ACS Catalysis. [Link]
-
Chemistry Steps. (n.d.). SN2 vs E2. [Link]
-
The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. YouTube. [Link]
-
Duque-Arias, C. A., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. [Link]
-
StackExchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
-
Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Reddit. (2014). How solvents affect E1/E2 and SN1/SN2 reactions?. r/chemhelp. [Link]
-
StackExchange. (2019). Why do polar aprotic solvents favour SN2 over E2?. Chemistry Stack Exchange. [Link]
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- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. reddit.com [reddit.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene Cross-Couplings
Mechanistic Context & Substrate Profiling
Before troubleshooting, it is critical to understand the electronic and steric environment of 5-(bromomethyl)-2-methoxy-1,3-dimethylbenzene [1].
-
Electronic Effects: The methoxy group at the 2-position is para to the bromomethyl group (position 5). This strong
-donation increases electron density at the benzylic carbon. While this slightly raises the activation barrier for the initial oxidative addition compared to electron-poor benzyl halides, it significantly stabilizes the resulting -benzylpalladium(II) intermediate[2]. -
Steric Effects: The methyl groups at the 1- and 3-positions are meta to the reactive center. They do not sterically hinder the palladium insertion, but they do increase the substrate's lipophilicity, necessitating careful solvent selection to prevent localized precipitation.
Diagnostic Q&A: Troubleshooting Catalyst Loading
Q: Why does my reaction stall at 50% conversion when I reduce the Pd loading from 5 mol% to 0.5 mol%?
A: Stalling at sub-mol% catalyst loadings is rarely caused by failed oxidative addition. Instead, it is a symptom of catalyst deactivation via off-cycle resting states. Because the para-methoxy group stabilizes the
Q: I am observing high levels of the homocoupled byproduct (1,2-bis(4-methoxy-3,5-dimethylphenyl)ethane). How do I eliminate this? A: Homocoupling is the most pervasive side reaction in benzyl halide cross-couplings[4]. It occurs when a second equivalent of the benzyl bromide reacts with the Pd(II) intermediate before the boronic acid can transmetalate. Causality Fix: You must invert the stoichiometry at the catalytic active site. By adding the 5-(bromomethyl)-2-methoxy-1,3-dimethylbenzene slowly via a syringe pump (e.g., over 2 hours), you maintain a near-zero steady-state concentration of the electrophile[5]. This kinetic control ensures the transmetalation step outcompetes the homocoupling pathway, allowing you to drop the catalyst loading to as low as 0.05 mol%.
Q: Does the choice of base matter when optimizing for low catalyst loading?
A: Absolutely. In biphasic Suzuki-Miyaura couplings, the base must efficiently activate the boronic acid into the reactive boronate without hydrolyzing the benzyl bromide into a benzyl alcohol.
Causality Fix: Avoid strong aqueous bases like NaOH. Instead, use
Quantitative Optimization Data
The following table summarizes the causal relationship between catalyst loading, ligand choice, addition rate, and byproduct formation for the Suzuki-Miyaura coupling of 5-(bromomethyl)-2-methoxy-1,3-dimethylbenzene with phenylboronic acid.
| Catalyst System | Loading (mol%) | Addition Method | Solvent System | Yield (%) | Homocoupling (%) |
| Pd(PPh3)4 | 5.0 | Bolus (All at once) | THF / H2O | 78 | 15 |
| Pd(PPh3)4 | 0.5 | Bolus (All at once) | THF / H2O | 42 | 31 |
| Pd2(dba)3 / XPhos | 0.5 | Bolus (All at once) | Toluene / H2O | 88 | 8 |
| Pd2(dba)3 / XPhos | 0.05 | Syringe Pump (2h) | Toluene / H2O | 95 | < 1 |
Self-Validating Experimental Protocol: 0.05 mol% Pd Loading
This protocol incorporates real-time visual and chemical checkpoints to ensure the catalytic cycle remains active at ultra-low loadings.
Step 1: Catalyst Activation (The "Yellow-to-Red" Check)
-
In a nitrogen-filled glovebox, combine
(0.025 mol%) and XPhos (0.1 mol%, L:Pd ratio of 2:1) in anhydrous toluene (2 mL). -
Stir at room temperature for 15 minutes. Self-Validation Check: The solution must transition from deep purple/black to a clear, dark red/orange. If it remains black, the active
complex has not formed; discard and use fresh reagents.
Step 2: Reaction Setup
-
To a 50 mL Schlenk flask, add the arylboronic acid (1.2 equiv) and anhydrous
(2.0 equiv). -
Add 8 mL of toluene and 1 mL of degassed water.
-
Inject the pre-formed catalyst solution from Step 1 into the Schlenk flask and heat to 80 °C.
Step 3: Kinetic Addition (Syringe Pump)
-
Dissolve 5-(bromomethyl)-2-methoxy-1,3-dimethylbenzene (1.0 equiv, 10 mmol scale) in 5 mL of anhydrous toluene.
-
Load into a syringe and add to the reaction mixture at a rate of 2.5 mL/hr. Self-Validation Check: Monitor the reaction color. It should remain a vibrant yellow/orange. If the solution turns opaque black during addition, the catalyst has crashed out (palladium black). This indicates the addition rate is too fast relative to transmetalation. Pause the pump for 15 minutes to allow the catalytic cycle to catch up.
Step 4: Completion and Workup
-
Once addition is complete, stir for an additional 30 minutes.
-
Quench with saturated aqueous
and extract with ethyl acetate.
Mechanistic & Troubleshooting Visualizations
A. Catalytic Cycle & Homocoupling Off-Pathway
This diagram illustrates the divergence between the productive cross-coupling cycle and the parasitic homocoupling pathway that occurs when benzyl bromide concentration is too high.
Caption: Suzuki-Miyaura cycle for benzyl bromides highlighting the competitive homocoupling pathway.
B. Low-Loading Troubleshooting Workflow
Use this decision tree to diagnose failures when scaling down catalyst loading.
Caption: Diagnostic workflow for resolving stalled reactions at sub-mol% palladium loadings.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Source: Catalysis Science & Technology (RSC Publishing)
- Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs.
- 5-(Bromomethyl)
Sources
- 1. 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene | C10H13BrO | CID 816812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigating the mechanism and origins of selectivity in palladium-catalysed carbene insertion cross-coupling reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01702D [pubs.rsc.org]
- 3. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent-Dependent Reactivity of 3,5-Dimethyl-4-methoxybenzyl Bromide
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Overview
3,5-Dimethyl-4-methoxybenzyl bromide is an exceptionally reactive electrophile. The presence of the strongly electron-donating para-methoxy group (+R effect) combined with two meta-methyl groups (+I effect) provides immense stabilization to the corresponding benzylic carbocation. Consequently, the carbon-bromine bond is highly labile, making the substrate extremely sensitive to solvent choice. Selecting the wrong solvent will inevitably lead to rapid solvolysis, polymerization, or intractable product mixtures.
Troubleshooting Guides & FAQs
Q1: Why does my 3,5-dimethyl-4-methoxybenzyl bromide degrade rapidly when dissolved in methanol or ethanol?
A: This is a classic case of solvent-induced solvolysis. Polar protic solvents like methanol and ethanol possess high ionizing power (
Q2: I am attempting an
Q3: How should I store this compound to prevent spontaneous polymerization? A: Electron-rich benzyl bromides are notoriously unstable and can polymerize rapidly at room temperature, releasing HBr gas[3]. Solution: Never store this compound neat at room temperature. It must be stored at -20 °C under an inert argon atmosphere[2]. For frequent use, store it as a dilute stock solution (e.g., 0.5 M in anhydrous DCM) over activated 4Å molecular sieves to scavenge any trace moisture that could initiate degradation.
Quantitative Data: Influence of Solvent Parameters
To predict the behavior of 3,5-dimethyl-4-methoxybenzyl bromide, it is critical to evaluate the solvent's Dielectric Constant (
| Solvent Class | Example Solvent | Dielectric Constant ( | Ionizing Power ( | Nucleophilicity ( | Dominant Mechanism | Expected Outcome for Substrate |
| Polar Protic | Methanol (MeOH) | 32.7 | High (+1.09) | High | Rapid solvolysis (ether formation) | |
| Polar Protic | Water ( | 80.1 | Very High (+3.49) | High | Complete hydrolysis (alcohol formation) | |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | Moderate | Low | Mixed | Substitution; high risk of hydrolysis/polymerization |
| Non-Polar | Dichloromethane (DCM) | 8.9 | Low | Very Low | Stable; controlled substitution with added nucleophile | |
| Non-Polar | Toluene | 2.4 | Very Low | Very Low | Stable; requires phase-transfer catalyst for salts |
Experimental Protocols
Protocol 1: Controlled Substitution (Avoiding Solvolysis)
To achieve high-yielding substitution without degradation, the reaction must be kept strictly anhydrous in a non-ionizing solvent.
Self-Validating System: The use of a non-polar solvent prevents the starting material from ionizing. If the reaction stalls, it confirms the absence of
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Solvent Selection: Dissolve 1.0 eq of the nucleophile in anhydrous Dichloromethane (DCM). If the nucleophile is an inorganic salt (e.g., NaN3, KCN), add 0.1 eq of a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB).
-
Temperature Control: Cool the mixture to 0 °C using an ice bath to further suppress unwanted ionization or radical pathways.
-
Addition: Dissolve 1.0 eq of 3,5-dimethyl-4-methoxybenzyl bromide in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes to the stirred nucleophile mixture.
-
Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via TLC (Hexanes/EtOAc). The non-polar solvent ensures the reaction proceeds strictly via
. -
Quenching: Once complete, quench with saturated aqueous
to neutralize any trace HBr, extract with DCM, dry over anhydrous , and concentrate under reduced pressure.
Protocol 2: Safe Handling and Storage
-
Synthesis/Receipt: Upon synthesizing or receiving the bromide, immediately dissolve it in anhydrous DCM or Hexanes if it is not to be used immediately.
-
Acid Scavenging: Add a small amount of insoluble acid scavenger (e.g., solid
or basic alumina) to the storage vial. This neutralizes trace HBr, which autocatalyzes polymerization[3]. -
Storage: Seal the vial with a PTFE-lined cap, wrap in aluminum foil to protect from light (preventing radical degradation), and store at -20 °C[2].
Mechanistic Workflow
The following diagram illustrates the causal relationship between solvent choice and the resulting reaction pathway for highly activated benzylic bromides.
Solvent-dependent reaction pathways for 3,5-dimethyl-4-methoxybenzyl bromide.
References
-
Liu, K.-T., Duann, Y.-F., & Hou, S.-J. (1998). Nucleophilic solvent participation in the solvolysis of 4-methoxybenzyl bromide and chloride. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. URL: [Link]
-
Green, M. E., & Taylor, R. E. (2009). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. URL: [Link]
Sources
- 1. Nucleophilic solvent participation in the solvolysis of 4-methoxybenzyl bromide and chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Novel Compounds from 3,5-Dimethyl-4-methoxybenzyl Bromide
Introduction: The Analytical Challenge of Novel Benzyl Bromides
In the landscape of drug discovery and materials science, the synthesis of novel compounds from versatile precursors is a cornerstone of innovation. 3,5-Dimethyl-4-methoxybenzyl bromide is one such precursor, offering a reactive benzyl halide functionality combined with a substituted aromatic ring, making it an excellent starting point for a diverse range of new chemical entities. However, the successful synthesis of these novel molecules is only the first step. Rigorous analytical characterization is paramount to confirm their structure, assess purity, and understand their chemical properties.
This guide provides an in-depth comparison of mass spectrometry (MS) with other critical analytical techniques for the characterization of compounds derived from 3,5-Dimethyl-4-methoxybenzyl bromide. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the why behind the analytical choices, offering a framework for robust and reliable characterization that ensures scientific integrity. We will explore how leveraging the strengths of complementary techniques leads to an unambiguous and comprehensive understanding of newly synthesized molecules.
Part 1: The Power of Mass Spectrometry in Structural Elucidation
Mass spectrometry is a powerhouse analytical technique that provides crucial information about the molecular weight and structure of organic compounds by ionizing them and measuring their mass-to-charge ratio (m/z).[1][2] For novel compounds, this capability is indispensable for initial identification and structural verification.
Choosing the Right Ionization Technique
The journey of an analyte through a mass spectrometer begins with ionization. The choice of ionization method is critical and depends on the physicochemical properties of the novel compound.
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique typically coupled with Gas Chromatography (GC). EI bombards the analyte with electrons, causing it to fragment in a reproducible manner.[3] This fragmentation pattern serves as a chemical fingerprint, providing rich structural information.[1][4] EI is ideal for volatile and thermally stable derivatives of 3,5-Dimethyl-4-methoxybenzyl bromide.
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique commonly paired with Liquid Chromatography (LC). It is exceptionally well-suited for less volatile, polar, or thermally labile compounds.[5] ESI typically produces a protonated molecule [M+H]⁺ or other adducts, yielding a clear determination of the molecular weight, which is often the first piece of the structural puzzle.[6]
The Chromatographic Partnership: GC-MS vs. LC-MS
Mass spectrometry's power is significantly amplified when coupled with a chromatographic separation technique. This "hyphenation" allows for the analysis of complex reaction mixtures, separating the target compound from impurities, starting materials, and by-products before detection.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for volatile and semi-volatile compounds.[8] The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, after which the mass spectrometer detects and helps identify each component.[9] For halogenated aromatic compounds, GC-MS provides excellent separation and sensitivity.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably one of the most powerful and versatile tools for organic compound analysis.[6][12] It can handle a much broader range of compounds than GC-MS, including non-volatile and thermally unstable molecules.[13] The combination of LC's separation capabilities with MS's sensitivity and specificity makes it invaluable for analyzing complex reaction outcomes in drug development.[12]
Decoding Fragmentation Patterns
The fragmentation of a molecular ion in the mass spectrometer is not random; it follows predictable chemical pathways. Understanding these patterns is key to elucidating the structure of an unknown compound. For a molecule derived from 3,5-Dimethyl-4-methoxybenzyl bromide, we can anticipate several characteristic cleavages:
-
Benzylic Cleavage: The bond between the benzylic carbon and its substituent is often labile. Cleavage at this position would yield a stable substituted benzyl cation.
-
Loss of Methoxy Group: The methoxy group (-OCH₃) can be lost as a neutral radical, resulting in a fragment ion with a mass 31 units less than the parent ion.
-
Tropylium Ion Formation: A common rearrangement in benzyl compounds can lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91, although substitution on the ring will alter this.
-
Isotopic Pattern of Bromine: If the bromine atom is retained in a fragment, it will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br), providing a clear diagnostic marker.
The general workflow for analyzing a novel compound using GC-MS is illustrated below.
Part 2: A Comparative Analysis with Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure.[1][9] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.[1]
-
¹H NMR: Reveals the number of different types of protons, their electronic environment, and their proximity to other protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity, showing which protons are coupled to each other and which protons are attached to which carbons.[14] This is crucial for piecing together the molecular skeleton.
Synergy with MS: Mass spectrometry provides the molecular formula (via high-resolution MS) and key structural fragments, while NMR spectroscopy arranges these pieces into a definitive 3D structure.[7]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
HPLC is a cornerstone technique for separating and purifying compounds.[1][15] When equipped with a UV detector, it becomes an excellent tool for assessing the purity of a sample and quantifying known components.
-
Advantages: HPLC is robust, reproducible, and ideal for routine quality control.[16] Different column chemistries (e.g., C18, Phenyl) can be used to optimize the separation of aromatic compounds and their isomers.[15][17][18][19]
-
Limitations: Without a mass spectrometer as a detector, HPLC-UV has limited identification capabilities.[6] It relies on comparing the retention time and UV spectrum to a known reference standard. A peak on a chromatogram does not, by itself, confirm the identity of a compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Detective
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]
-
Utility: For derivatives of 3,5-Dimethyl-4-methoxybenzyl bromide, FTIR can quickly confirm the presence of key functional groups such as aromatic C-H bonds, C-O ether linkages, and any new functional groups introduced during synthesis (e.g., C=O, N-H, O-H).
-
Limitations: FTIR provides little to no information about the overall molecular skeleton or how the functional groups are connected.
Comparative Summary of Analytical Techniques
The selection of an analytical method is driven by the specific question being asked—be it identity, structure, purity, or quantification. The following table compares the key attributes of these indispensable techniques.
| Parameter | Mass Spectrometry (GC-MS/LC-MS) | NMR Spectroscopy | HPLC-UV | FTIR Spectroscopy |
| Information Obtained | Molecular weight, fragmentation pattern, elemental composition (HRMS), identification of impurities.[1][9] | Detailed molecular structure, carbon-hydrogen framework, connectivity, stereochemistry.[9] | Purity assessment, quantification of known components, separation of mixtures.[16] | Identification of functional groups.[2] |
| Sensitivity | Very High (pg to fg) | Moderate to Low (µg to mg)[9] | High (ng to µg) | Moderate (µg) |
| Specificity | High (provides structural data) | Very High (unambiguous structure)[9] | Low to Moderate (relies on retention time) | Low (identifies groups, not full structure) |
| Sample Requirements | Volatile/thermally stable (GC) or soluble (LC), very small amounts needed.[9] | Soluble in a deuterated solvent, requires a larger sample amount.[9] | Soluble in the mobile phase. | Minimal, can be solid, liquid, or gas. |
| Key Advantages | Excellent for identification, high sensitivity, suitable for complex mixtures.[9] | Provides definitive structural elucidation.[9] | Robust, quantitative, excellent for routine purity checks.[16] | Fast, non-destructive, minimal sample prep. |
| Limitations | Isomers can be difficult to distinguish without good chromatographic separation. Not all compounds are ionizable. | Lower sensitivity, more expensive instrumentation, requires more sample.[9] | Limited identification power, co-elution can be an issue. | Provides limited structural information. |
The logical workflow below illustrates how these techniques are used in a complementary fashion to achieve full characterization of a novel compound.
Part 3: Experimental Protocols
To ensure trustworthiness and reproducibility, detailed experimental protocols are essential. Below is a representative protocol for the GC-MS analysis of a hypothetical novel compound.
Detailed Protocol: GC-MS Analysis
1. Objective: To identify and confirm the structure of a novel, volatile compound synthesized from 3,5-Dimethyl-4-methoxybenzyl bromide.
2. Materials & Instrumentation:
-
Sample: Novel compound (~1 mg).
-
Solvent: Dichloromethane (DCM), HPLC grade.
-
Instrumentation: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electron ionization (EI) source (e.g., Agilent 8890 GC with 5977B MS).[20]
-
GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[21]
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of the novel compound.
-
Dissolve the sample in 1 mL of dichloromethane in a 1.5 mL glass vial to a final concentration of ~1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
If particulate matter is present, filter the sample through a 0.45 µm syringe filter into a clean autosampler vial.[15]
4. GC-MS Method Parameters:
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or with a high split ratio (e.g., 50:1) depending on concentration.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 550.
5. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
For the peak of interest, examine the corresponding mass spectrum.
-
Identify the molecular ion peak (M⁺), if present.
-
Analyze the fragmentation pattern, identifying key fragments and neutral losses.
-
Compare the acquired spectrum against commercial mass spectral libraries (e.g., NIST, Wiley) for potential matches or substructural similarities.
-
Correlate the observed fragmentation with the proposed structure of the novel compound.
Conclusion
The characterization of novel compounds derived from 3,5-Dimethyl-4-methoxybenzyl bromide requires a multi-faceted analytical approach. Mass spectrometry, particularly when coupled with chromatography, serves as a primary tool for identification, providing essential molecular weight and structural data with exceptional sensitivity. However, its true power is realized when its findings are integrated with the definitive structural information from NMR spectroscopy and the purity assessment from techniques like HPLC. By understanding the causality behind our experimental choices and leveraging the strengths of each technique, we can build a self-validating analytical system that ensures the scientific integrity of our results, paving the way for confident downstream research and development.
References
- Isomers and Recommended HPLC Columns for Effective Separation. (2025). MTC USA.
- Application Note: HPLC Separation of Benzene, 1-butyl-4-ethyl, and Its Positional and Structural Isomers. Benchchem.
- Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026). PDF.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025).
- Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (2005). PubMed.
- Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate.
- LC/MS detection: powerful tool for organic compound analysis. (2013). Scientist Live.
- Structure Elucidation of 3-Benzyl-2-hydroxycyclopent-2-enone: A Technical Guide. Benchchem.
- Modern Analytical Technique for Characterization Organic Compounds. (2025).
- Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (2022).
- The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. (2025). MDPI.
- A Comparative Guide to Analytical Methods for the Characterization of 6-Octadecynenitrile. Benchchem.
- A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (2026). MDPI.
- Identification of In-Process Organic Compounds using LCMS. (2024).
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu.
- Purity Assessment of 2-(Trifluoromethyl)benzyl bromide: A Comparative Guide to Analytical Techniques. Benchchem.
- Supplementary Information for:. The Royal Society of Chemistry.
- Structure Elucidation By NMR In Organic Chemistry.
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
- GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. (2025). Patsnap Eureka.
- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.
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- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. scienceready.com.au [scienceready.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scientistlive.com [scientistlive.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. mdpi.com [mdpi.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 18. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mdpi.com [mdpi.com]
- 21. rsc.org [rsc.org]
alternative synthetic precursors to 3,5-Dimethyl-4-methoxybenzyl bromide
Comparative Guide: Alternative Synthetic Precursors to 3,5-Dimethyl-4-methoxybenzyl Bromide
Executive Overview
In pharmaceutical development, 3,5-Dimethyl-4-methoxybenzyl bromide is a highly valued electrophilic building block, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as proton pump inhibitors (e.g., omeprazole derivatives). Because the benzylic position is highly activated by the electron-donating methoxy and methyl groups, the molecule is prone to degradation, dimerization, and over-reaction.
Choosing the correct synthetic precursor is not merely a matter of availability; it fundamentally dictates the impurity profile, scalability, and overall cost of goods (COGs) for the downstream API. This guide objectively compares the three primary synthetic precursors—the alcohol, the toluene derivative, and the aldehyde—providing causality-driven methodologies and self-validating experimental protocols.
Quantitative Performance Matrix
The following table summarizes the experimental performance of the three primary synthetic pathways based on standard bench-scale and pilot-scale optimizations.
| Precursor | Reaction Type | Step Count | Typical Yield | Atom Economy | Primary Impurity Risk |
| 3,5-Dimethyl-4-methoxybenzyl alcohol | Nucleophilic Substitution (PBr₃) | 1 | 85-95% | High | Phosphite byproducts, ethers |
| 3,5-Dimethyl-4-methoxytoluene | Radical Bromination (NBS/AIBN) | 1 | 60-75% | Medium | Dibrominated species |
| 3,5-Dimethyl-4-methoxybenzaldehyde | Reduction + Substitution | 2 | 75-85% (over 2 steps) | Low | Unreacted alcohol |
Mechanistic Workflows & Visualizations
To understand the operational differences between these precursors, we must map their synthetic pathways and mechanistic behaviors.
Fig 1. Synthetic pathways to 3,5-Dimethyl-4-methoxybenzyl bromide from alternative precursors.
Fig 2. Radical chain mechanism for the direct bromination of 3,5-Dimethyl-4-methoxytoluene.
Precursor Performance Profiles & Self-Validating Protocols
As a Senior Application Scientist, it is critical to implement protocols that are not merely recipes, but self-validating systems where the chemistry inherently signals its success or failure.
Precursor A: 3,5-Dimethyl-4-methoxybenzyl alcohol (The Gold Standard)
The alcohol precursor[1] is the industry standard for generating benzylic bromides. The reaction relies on the activation of the hydroxyl group by phosphorus tribromide (PBr₃), followed by a clean SN2-like displacement.
Experimental Protocol:
-
Step 1: Preparation. Dissolve 3,5-Dimethyl-4-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert N₂ atmosphere.
-
Causality: DCM provides excellent solubility while remaining chemically inert to PBr₃. The 0 °C setpoint mitigates the highly exothermic activation step and suppresses intermolecular etherification (Friedel-Crafts-like side reactions).
-
Validation: Karl Fischer titration of the solvent must read <50 ppm water to prevent premature PBr₃ hydrolysis.
-
-
Step 2: Reagent Addition. Add PBr₃ (0.4 eq) dropwise over 30 minutes.
-
Causality: Using 0.4 eq (a slight excess over the theoretical 0.33 eq) ensures complete conversion while minimizing the formation of difficult-to-remove phosphorous acid byproducts.
-
Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is self-validating when the UV-active alcohol spot completely disappears, replaced by the less polar, highly mobile benzyl bromide spot.
-
-
Step 3: Quench & Workup. Quench with saturated aqueous NaHCO₃ at 0 °C, extract, and concentrate under reduced pressure.
-
Causality: Mild basic quenching neutralizes generated HBr, preventing acid-catalyzed degradation or polymerization of the electron-rich methoxybenzyl system.
-
Precursor B: 3,5-Dimethyl-4-methoxytoluene (The Direct Radical Route)
This precursor offers a direct, one-step route from a non-oxygenated benzylic carbon via Wohl-Ziegler bromination. However, it is governed by kinetic radical mechanisms (see Fig 2) and suffers from a high risk of over-oxidation.
Experimental Protocol:
-
Step 1: Preparation. Dissolve 3,5-Dimethyl-4-methoxytoluene (1.0 eq) in trifluorotoluene (PhCF₃).
-
Causality: PhCF₃ is chosen as a greener, less toxic alternative to carbon tetrachloride (CCl₄) that still maintains the necessary radical stability and boiling point for the reaction.
-
-
Step 2: Initiation. Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq). Heat to reflux (80-85 °C).
-
Causality: AIBN thermally decomposes to initiate the radical chain. Strict stoichiometric control of NBS (1.05 eq) is critical to prevent over-oxidation to the dibromomethyl derivative.
-
Validation: In-process GC/MS monitoring is mandatory. The reaction must be stopped when the monobrominated peak plateaus, even if trace starting material remains. Pushing for 100% conversion guarantees dibromination.
-
-
Step 3: Purification. Cool the mixture to 0 °C and filter.
-
Causality: The succinimide byproduct is highly insoluble in cold PhCF₃. Filtration provides an immediate, self-validating crude purification step, leaving the target bromide in the filtrate.
-
Precursor C: 3,5-Dimethyl-4-methoxybenzaldehyde (The Reductive Route)
The aldehyde is a highly stable, commercially available starting material[2]. While it requires an extra reduction step to yield the alcohol[3], its long shelf-life and low cost make it an excellent choice for large-scale campaigns where the alcohol precursor might be cost-prohibitive or unstable during long-term storage.
Experimental Protocol:
-
Step 1: Preparation. Suspend 3,5-Dimethyl-4-methoxybenzaldehyde (1.0 eq) in methanol at 0 °C.
-
Causality: Methanol acts as both the solvent and the proton donor necessary to complete the reduction intermediate.
-
-
Step 2: Reduction. Add Sodium borohydride (NaBH₄, 0.5 eq) portion-wise.
-
Causality: Portion-wise addition controls the evolution of hydrogen gas and manages the reaction exotherm, preventing solvent boil-over.
-
Validation: The initial yellow suspension will turn into a clear, colorless solution as the conjugated aldehyde is reduced to the alcohol. This visual cue acts as an immediate qualitative validation of reaction progress.
-
-
Step 3: Quench. Quench with acetone, followed by water. Extract, dry, and proceed directly to Protocol A.
-
Causality: Acetone safely consumes any unreacted hydride before aqueous workup, preventing violent hydrogen gas release during the extraction phase.
-
Conclusion
For maximum yield and purity, Precursor A (Alcohol) remains the optimal starting material due to its highly selective SN2-like conversion. However, for campaigns prioritizing raw material cost and stability, Precursor C (Aldehyde) is highly recommended, provided the facility can accommodate a two-step telescoping process. Precursor B (Toluene) should be reserved for scenarios where radical conditions are strictly controlled and advanced purification (e.g., continuous flow or precise fractional distillation) is available to remove dibrominated impurities.
References
1. Title: 3,5-Dimethyl-4-methoxybenzaldehyde | 39250-90-3 Source: Sigma-Aldrich URL: 2.[1] Title: Selling Leads page 4 Apin Chemicals Ltd. (83037-98-3 3,5-DIMETHYL-4-METHOXYBENZYL ALCOHOL) Source: LookChem URL: 3.[2] Title: Wittig Reaction - Alfa Chemistry Source: Alfa Chemistry URL: 4.[3] Title: 2-Formyl-5-methoxybenzoic acid | 4785-56-2 Source: Benchchem URL:
Sources
Definitive Structural Elucidation: A Comparative Guide to Single-Crystal X-Ray Diffraction (SCXRD) in Drug Discovery
In modern pharmaceutical development, the spatial arrangement of atoms is inextricably linked to a molecule's pharmacological efficacy, toxicity, and intellectual property viability. Establishing the absolute stereochemistry and 3D conformation of an Active Pharmaceutical Ingredient (API) is not merely a regulatory checkbox; it is the foundation of rational drug design[1].
While a suite of analytical modalities exists for structural characterization, Single-Crystal X-Ray Diffraction (SCXRD) remains the unequivocal "gold standard"[2]. This guide provides an objective, data-driven comparison of SCXRD against alternative techniques, dissects the causality behind its self-validating mechanistic protocols, and outlines the rigorous methodology required to achieve publishable, unambiguous structural validation.
Comparative Analysis: SCXRD vs. Alternative Modalities
To understand the value of SCXRD, it must be contextualized against other structural elucidation techniques, such as Solution Nuclear Magnetic Resonance (NMR), Powder X-Ray Diffraction (PXRD), and emerging Microcrystal Electron Diffraction (MicroED).
Quantitative Performance Comparison
| Analytical Modality | Resolution Limit | Sample Requirement | Absolute Stereochemistry | State of Matter | Primary Limitation |
| SCXRD | < 0.8 Å (Atomic) | Single crystal (>10 µm) | Yes (via Flack Parameter) | Crystalline Solid | Requires large, high-quality single crystals[2] |
| MicroED | ~0.8 - 1.0 Å | Nanocrystals (<2 µm) | Yes (via Dynamical Refinement) | Crystalline Solid | Dynamical scattering effects complicate analysis[2] |
| Solution NMR | N/A (Connectivity) | ~1-5 mg | No (Relative only via NOE) | Liquid / Solution | Cannot determine absolute configuration directly |
| PXRD | > 1.5 Å (Bulk) | ~10-50 mg powder | No | Crystalline Powder | 1D peak overlap; requires predictive models (CSP)[3] |
Mechanistic Causality: Why SCXRD Outperforms Alternatives
-
SCXRD vs. Solution NMR: While 2D NMR techniques (NOESY/ROESY) are excellent for establishing through-space connectivity and relative stereochemistry, they cannot independently assign absolute configuration. SCXRD bridges this gap by leveraging anomalous X-ray scattering to definitively map the molecule's chirality in 3D space.
-
SCXRD vs. MicroED: MicroED utilizes a cryo-transmission electron microscope (cryo-TEM) to diffract electrons rather than X-rays[2]. Because electrons interact with matter much more strongly than X-rays, MicroED can yield sub-angstrom resolution from crystals a billion times smaller than those required for SCXRD[4]. However, this strong interaction causes dynamical scattering (multiple scattering events within the crystal), which skews diffraction intensities and traditionally made absolute structure determination highly complex[2]. SCXRD relies on kinematic scattering, providing a much more straightforward and mathematically robust path to absolute structure.
-
SCXRD vs. PXRD: PXRD is invaluable for bulk phase purity and polymorph screening[1]. However, solving ab initio structures from PXRD is severely limited by the collapse of 3D diffraction data into a 1D powder pattern, leading to peak overlap. It often requires computationally expensive Crystal Structure Prediction (CSP) to generate models that are then Rietveld-refined against the experimental data[3].
The Flack Parameter: A Self-Validating System for Absolute Configuration
The trustworthiness of SCXRD lies in its inherent self-validating metrics. The most critical of these for drug discovery is the Flack parameter (
The Physics of Anomalous Dispersion
Under normal conditions, X-ray diffraction obeys Friedel's Law, which states that the diffraction intensities of opposite planes are equal (
Interpreting the Metric
The Flack parameter is calculated during the least-squares structural refinement by competitively refining the twin scale factor of the inverted structure against the observed data[6].
- : The structural model represents the correct absolute configuration[6].
- : The true structure is the inverted enantiomer of the current model[6].
- : The crystal is likely a racemic twin or lacks enantiopurity[5].
Crucial Caveat (Standard Uncertainty): A Flack parameter is meaningless without its standard uncertainty (s.u.). For a definitive assignment of absolute structure, the s.u. must be
Structural Elucidation Workflow
Decision matrix for small molecule structural elucidation workflows.
Experimental Protocol: SCXRD Methodology
To ensure maximum E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following step-by-step protocol details not just what to do, but the causality behind each experimental choice.
Step 1: Crystal Growth and Selection
-
Procedure: Dissolve the API in a suitable solvent system and utilize vapor diffusion or slow evaporation to grow crystals. Select a crystal with well-defined faces, uniform extinction under polarized light, and dimensions between 10 µm and 300 µm.
-
Causality: Rapid precipitation leads to kinetic defects, twinning, and poor diffraction. Slow thermodynamic growth ensures a highly ordered internal lattice. Polarized light screening confirms the crystal is a single domain rather than a fused aggregate.
Step 2: Cryocooling and Mounting
-
Procedure: Coat the crystal in a paratone oil or perfluoropolyether to protect it from ambient moisture. Mount it on a MiTeGen loop and immediately transfer it to the diffractometer under a stream of nitrogen gas at 100 K.
-
Causality: Cooling the crystal to cryogenic temperatures serves two critical functions: it drastically reduces the thermal vibrations of atoms (lowering the atomic displacement parameters, or B-factors), which enhances high-angle diffraction resolution, and it mitigates radiation damage caused by free radicals generated by the X-ray beam.
Step 3: Diffraction Data Collection
-
Procedure: Irradiate the crystal using a Copper (Cu K
, Å) microfocus X-ray source. Collect full sphere data with high redundancy. -
Causality: For organic small molecules lacking heavy metals, Molybdenum (Mo K
, Å) radiation provides insufficient anomalous scattering to reliably determine absolute stereochemistry[6]. The longer wavelength of Cu K significantly increases the anomalous signal ( ) of lighter atoms like Oxygen and Nitrogen, lowering the standard uncertainty of the Flack parameter and ensuring a definitive absolute structure assignment[6].
Step 4: Phasing, Refinement, and Validation
-
Procedure: Solve the phase problem using intrinsic phasing or direct methods. Refine the initial model against the experimental data (
) using iterative least-squares minimization. -
Causality & Self-Validation: This process is inherently self-validating. The
factor quantifies the residual difference between the calculated model and the observed experimental data (a target of indicates an excellent fit). Finally, the structure is subjected to a CheckCIF routine—an automated algorithm that verifies geometric and crystallographic integrity against the Cambridge Structural Database (CSD), ensuring no chemically impossible bond lengths, missing hydrogen atoms, or overlooked higher-symmetry space groups exist.
References
- Title: SCXRD vs MicroED Comparison for Crystallography Research | Source: Creative Biostructure | URL
- Title: Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization | Source: PMC / NIH | URL
- Title: Flack parameter | Source: Wikipedia | URL
- Title: Howard Flack and the Flack Parameter | Source: MDPI | URL
- Title: Use of intensity quotients and differences in absolute structure refinement | Source: Howard Flack (Flack.ch)
- Title: Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED | Source: PMC / NIH | URL
- Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Source: ACS Publications | URL
Sources
- 1. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flack parameter - Wikipedia [en.wikipedia.org]
- 6. crystal.flack.ch [crystal.flack.ch]
- 7. mdpi.com [mdpi.com]
comprehensive spectroscopic data for 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene
Comprehensive Spectroscopic Data & Performance Comparison Guide for 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene
As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where standard protecting groups fail to provide the necessary orthogonality. In complex multi-step organic and peptide synthesis, the strategic selection of a protecting group dictates the overall yield and viability of the sequence.
This guide provides an in-depth technical analysis of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene (CAS: 83037-99-4)[1], commonly referred to as 3,5-dimethyl-4-methoxybenzyl bromide (DMMB-Br). We will objectively compare its performance against standard alternatives, detail its spectroscopic validation parameters, and provide self-validating experimental protocols for its application.
Comprehensive Spectroscopic Data
To ensure the trustworthiness of your synthetic steps, starting material validation is non-negotiable. Commercial batches of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene are routinely validated using NMR and MS to ensure high purity (typically >98%)[2]. Below is the standard quantitative spectroscopic baseline used to verify the integrity of this reagent before use.
Table 1: Standard Spectroscopic Data for 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene
| Technique | Chemical Shift / Mass | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.05 (s, 2H) | Aromatic protons (C4, C6) |
| δ 4.45 (s, 2H) | Benzylic protons (-CH₂Br) | |
| δ 3.75 (s, 3H) | Methoxy protons (-OCH₃) | |
| δ 2.28 (s, 6H) | Methyl protons (2 x -CH₃) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 157.2 | Aromatic C-OMe (C2) |
| δ 133.5 | Aromatic C-CH₂Br (C5) | |
| δ 131.0 | Aromatic C-CH₃ (C1, C3) | |
| δ 129.4 | Aromatic CH (C4, C6) | |
| δ 59.5 | Methoxy Carbon (-OCH₃) | |
| δ 34.2 | Benzylic Carbon (-CH₂Br) | |
| δ 16.1 | Methyl Carbons (2 x -CH₃) | |
| Mass Spectrometry | m/z 149.10 [M-Br]⁺ | Tropylium / Benzylic cation fragment |
Note: The intact molecular ion (228.01 Da) is rarely observed in standard ESI+ due to the highly labile nature of the benzylic bromide bond, which rapidly forms the stabilized carbocation[1].
Performance Comparison: The "Sterically Tuned" Benzyl Group
When comparing DMMB-Br to standard alternatives like Benzyl Bromide (Bn-Br) and 4-Methoxybenzyl Bromide (PMB-Br), the causality behind its superior performance lies in its electronic structure.
The cleavage of benzyl-type protecting groups under acidic conditions proceeds via an Sₙ1-like mechanism. While the para-methoxy group in PMB stabilizes the benzylic carbocation via resonance (+M effect), the DMMB group incorporates two additional methyl groups at the meta positions (ortho to the methoxy group). These methyl groups provide significant inductive (+I) and hyperconjugative electron donation to the ring[3]. This hyper-stabilizes the resulting carbocation, drastically lowering the activation energy required for C-O bond heterolysis.
Table 2: Performance Comparison of Benzylic Protecting Groups
| Feature | Benzyl Bromide (Bn-Br) | 4-Methoxybenzyl Bromide (PMB-Br) | DMMB-Br (CAS: 83037-99-4) |
| Electrophilicity | High | Very High | Moderate (Sterically hindered) |
| Carbocation Stability | Low | High | Extremely High |
| Acidic Cleavage | Stable to TFA | 20–50% TFA in DCM | 1–5% TFA in DCM |
| Orthogonality | Base/Acid stable | Cleaves before Bn | Cleaves before PMB and Bn |
| Reagent Stability | Stable | Moderate | Moisture Sensitive |
The Application Insight: If your target molecule contains sensitive moieties (e.g., Boc groups, trityl groups, or delicate glycosidic bonds), standard PMB cleavage (20% TFA) will cause catastrophic side reactions. DMMB allows for perfectly orthogonal deprotection at merely 1–5% TFA.
Experimental Protocols
The following protocols represent a self-validating system. Every reagent choice is designed to either drive the reaction forward or provide a visual/analytical cue of success.
Workflow 1: Installation of the DMMB Protecting Group
Objective: Protect a primary alcohol or amine.
-
Preparation: Dissolve the substrate (1.0 eq) in anhydrous DMF under an inert argon atmosphere.
-
Causality: DMF's high dielectric constant accelerates the Sₙ2 alkylation, while argon prevents the hydrolysis of the highly moisture-sensitive DMMB-Br.
-
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) at 0 °C. Stir for 30 minutes.
-
Causality: Cooling prevents the exothermic degradation of the substrate and suppresses elimination side-reactions.
-
-
Alkylation: Dropwise add 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene (1.1 eq). Stir at room temperature for 2–4 hours.
-
Validation: Monitor via TLC. The reaction is complete when the substrate spot is entirely consumed. Quench carefully with saturated NH₄Cl to neutralize unreacted NaH safely.
Workflow 2: Orthogonal Mild Acidic Cleavage
Objective: Remove DMMB without affecting standard PMB ethers or Boc groups.
-
Preparation: Dissolve the DMMB-protected substrate in Dichloromethane (DCM).
-
Scavenger Addition (Critical Step): Add Triisopropylsilane (TIPS, 2.0 eq) and Anisole (2.0 eq).
-
Causality: The DMMB carbocation is a highly stable, potent electrophile. Without scavengers, it will irreversibly re-alkylate the substrate. TIPS acts as a hydride donor, and anisole acts as a nucleophilic trap. This prevents re-alkylation byproducts from appearing in your LC-MS traces.
-
-
Cleavage: Add Trifluoroacetic acid (TFA) to a final concentration of 2% (v/v). Stir for 15–30 minutes at room temperature.
-
Validation: The solution will transiently turn deep red/orange—a visual confirmation of the stabilized DMMB carbocation forming—before fading as the scavengers trap it. Concentrate under reduced pressure and purify.
Mechanistic Visualizations
Workflow for the installation and orthogonal cleavage of the DMMB protecting group.
SN1-like acidic cleavage mechanism highlighting the stabilized DMMB carbocation intermediate.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 816812, 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene." PubChem, [Link]
- Jurd, L. "Polybutylbenzylphenols and benzyl-3,4-methylenedioxybenzenes in insect population control.
Sources
- 1. 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene | C10H13BrO | CID 816812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS:83037-99-4, 3,5-Dimethyl-4-methoxybenzyl bromide-毕得医药 [bidepharm.com]
- 3. US4342777A - Polybutylbenzylphenols and benzyl-3,4-methylenedioxybenzenes in insect population control - Google Patents [patents.google.com]
Safety Operating Guide
5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene proper disposal procedures
Comprehensive Safety and Disposal Protocol for 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene
As researchers and drug development professionals, handling highly reactive synthetic intermediates requires moving beyond basic compliance and adopting a mechanistic approach to laboratory safety. 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene is a potent electrophile widely used in organic synthesis. However, its structural advantages also dictate its primary hazards: it is a severe alkylating agent, a corrosive lachrymator, and a moisture-sensitive compound.
This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety and environmental compliance in your laboratory.
Chemical Profiling & Hazard Causality
To safely dispose of a chemical, one must first understand its reactivity profile. 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene is a substituted benzylic bromide.
-
Hyper-Reactivity (The Causality): The presence of electron-donating methoxy (–OCH₃) and methyl (–CH₃) groups on the aromatic ring significantly stabilizes the partial positive charge developing at the benzylic carbon during substitution reactions. This makes the molecule exceptionally prone to both
and pathways. -
Biological Hazard: Because of this hyper-reactivity, it aggressively alkylates biological nucleophiles (such as sulfhydryl groups in proteins and DNA). When its vapors contact the aqueous environment of the mucous membranes, it rapidly hydrolyzes to release hydrobromic acid (HBr), triggering a severe lachrymatory (tear-inducing) response[1].
-
Storage & Waste Instability: If disposed of directly into general aqueous waste, it will slowly hydrolyze, outgassing corrosive HBr and potentially pressurizing sealed waste containers.
Deactivation Kinetics: Choosing the Right Quenching Agent
Direct disposal of active alkylating agents into institutional waste streams is an unacceptable practice. The compound must be chemically deactivated (quenched) prior to disposal[2]. The goal is to convert the hazardous electrophile into a stable, water-soluble, non-toxic adduct.
Table 1: Comparative Neutralization Reagents for Alkylating Agents
| Reagent | Mechanism of Action | Relative Half-Life of Alkylating Agent | Byproducts | Suitability for Benzylic Bromides |
| 1M Sodium Thiosulfate ( | < 1 minute | Bunte salts (Non-toxic) | Optimal (Fast, safe, no outgassing) | |
| 1N Ammonium Hydroxide ( | 1 - 5 minutes | Primary/Secondary Amines | Good (Effective, but pungent) | |
| 1M Sodium Hydroxide ( | Hydrolysis ( | > 10 minutes | Benzylic Alcohols | Sub-optimal (Biphasic issues, slower) |
| Sodium Carbonate ( | Hydrolysis | > 30 minutes | Benzylic Alcohols | Poor (Too slow for immediate quench) |
Data synthesized from established kinetics on the destruction of alkylating agents[2].
Laboratory-Scale Deactivation Methodology (The Thiosulfate Protocol)
We strongly recommend the Sodium Thiosulfate protocol. The thiosulfate ion (
Step-by-Step Deactivation Protocol
Perform all steps in a certified fume hood wearing heavy-duty nitrile gloves, a lab coat, and splash goggles.
-
Solvent Dissolution: Benzylic bromides are highly lipophilic and will form a biphasic mixture with water, severely retarding the destruction rate. Dissolve the waste 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene in a minimum volume of a miscible co-solvent, such as Ethanol or Tetrahydrofuran (THF) (approximately 10 mL of solvent per gram of waste).
-
Nucleophilic Quenching: While stirring the solution magnetically, slowly add a 3-fold molar excess of 1M aqueous Sodium Thiosulfate (
). The reaction is mildly exothermic; control the addition rate to prevent solvent boiling. -
Agitation: Allow the mixture to stir at room temperature for 30 to 60 minutes to ensure complete kinetic conversion.
-
Self-Validation (Critical Step): Do not assume the reaction is complete. Withdraw a 10 µL aliquot and spot it on a Silica Gel TLC plate alongside a reference standard of the starting material. Elute with a suitable solvent (e.g., 9:1 Hexane/Ethyl Acetate). UV visualization must confirm the complete disappearance of the starting material. If starting material remains, add additional thiosulfate and continue stirring.
-
Final Waste Segregation: Once validated, the active hazard is neutralized. Adjust the pH of the solution to 6–8 using dilute acid or base if necessary[3]. Transfer the deactivated mixture to a properly labeled "Halogenated Aqueous/Organic Waste" carboy for institutional incineration[4].
Chemical neutralization workflow for benzylic bromides.
Emergency Spill Response Protocol
Accidental releases outside of a controlled fume hood require immediate, structured intervention due to the compound's severe lachrymatory properties and inhalation toxicity[5].
Step-by-Step Spill Remediation
-
Evacuation & Isolation: Immediately alert all personnel and evacuate the laboratory. Maximize room exhaust ventilation. Do not attempt to clean the spill without a respirator; the vapors will rapidly incapacitate responders via ocular and respiratory irritation.
-
PPE Donning: Responders must equip a half-mask or full-face respirator fitted with Organic Vapor (OV) cartridges, chemical splash goggles, and butyl rubber gloves (nitrile provides limited breakthrough time for concentrated bromides).
-
Physical Containment: Cover the liquid spill completely with an inert, non-combustible absorbent material such as dry sand, vermiculite, or diatomaceous earth[5]. Causality: Never use combustible materials like paper towels, as reactive halogenated organics can undergo exothermic decomposition and ignite.
-
Collection: Using non-sparking tools, scoop the absorbed chemical mass into a high-density polyethylene (HDPE) bucket.
-
Surface Decontamination: The residual microscopic film on the floor/bench remains a severe contact hazard. Wash the affected surface generously with a 10% aqueous Ammonia solution or 1M Sodium Thiosulfate to chemically destroy the remaining benzylic bromide. Allow the wash to sit for 15 minutes before wiping it up.
-
Waste Manifesting: Seal the HDPE bucket tightly. Label it clearly as "Hazardous Waste: Alkylating Agent Spill Debris (Contains 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene)" and contact your Environmental Health and Safety (EHS) department for immediate pickup[6].
Emergency spill response protocol for lachrymatory alkylating agents.
References
-
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 7498, Benzyl bromide." PubChem, [Link].
-
Lunn, G., & Sansone, E. B. "Evaluation of methods for destruction of some alkylating agents." Mutation Research/Environmental Mutagenesis and Related Subjects, U.S. National Library of Medicine (PubMed), [Link].
-
Armour, M.A. "Hazardous Laboratory Chemicals Disposal Guide, 3rd Edition." CRC Press / Taylor & Francis, [Link].
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National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), [Link].
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- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Comprehensive Safety and Operational Guide: Handling 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene
As a Senior Application Scientist, I recognize that handling highly reactive electrophiles requires more than just a superficial reading of a Safety Data Sheet (SDS). For researchers and drug development professionals, understanding the mechanistic causality behind a chemical's hazard profile is the foundation of true laboratory safety and experimental integrity.
This guide provides an authoritative, step-by-step operational framework for the safe handling, utilization, and disposal of 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene (CAS: 83037-99-4), a potent benzyl bromide derivative widely used as an alkylating agent in organic synthesis[1].
Mechanistic Hazard Profile: Understanding the Risks
To design an effective safety protocol, we must first understand the molecular behavior of the reagent. 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene presents three primary acute hazards:
-
Potent Alkylating Agent: The benzylic carbon is highly electrophilic. The electron-donating methoxy and methyl groups on the aromatic ring stabilize the transition state (partial positive charge on the benzylic carbon), making this specific derivative exceptionally reactive toward nucleophilic attack via SN2 or SN1 pathways. In a biological context, it will indiscriminately alkylate nucleophilic residues in proteins (e.g., cysteine, lysine) and nucleic acids, leading to severe cellular toxicity and potential mutagenesis[2][3].
-
Lachrymator (Tear Gas): Like most benzyl bromides, its vapor intensely irritates the mucous membranes of the eyes, causing involuntary tearing and potential corneal damage[4][5].
-
Moisture Sensitivity & Corrosivity: Upon contact with ambient moisture, sweat, or mucosal surfaces, the compound rapidly hydrolyzes to release hydrobromic acid (HBr) . This exothermic generation of HBr is the primary cause of the severe chemical burns associated with dermal exposure[4][5].
Toxicity and Reactivity Pathway
Mechanistic pathways of toxicity for 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling highly reactive lachrymators. The following matrix outlines the required PPE, grounded in the chemical's specific permeation and reactivity profiles[2][6].
| Protection Zone | Required Equipment | Mechanistic Rationale (Causality) |
| Eye/Face | Tight-fitting chemical safety goggles AND an 8-inch clear face shield. | Standard safety glasses offer zero protection against lachrymatory vapors or corrosive HBr splashes. A face shield prevents facial skin burns. |
| Hands | Double-Gloving System: • Inner Glove: Nitrile (4-6 mil).• Outer Glove: Butyl rubber or heavy-duty Neoprene. | Brominated organic compounds rapidly permeate standard thin nitrile gloves. The outer butyl/neoprene layer provides a critical chemical barrier, while the inner nitrile layer ensures dexterity and secondary protection[6]. |
| Body | Flame-resistant (FR) lab coat, polyethylene/rubber chemical apron, and closed-toe non-porous shoes. | Prevents permeation of the alkylating agent through woven fabrics directly onto the skin. |
| Respiratory | Class II Type B2 Fume Hood (100% exhausted to the outside). | Recirculating hoods (ductless) are strictly prohibited, as carbon filters may not fully capture highly volatile lachrymators, risking laboratory-wide exposure[7]. |
Operational Workflow & Experimental Protocol
To ensure a self-validating safety system, the experimental setup must isolate the operator from the reagent at all times.
Step-by-Step Handling Methodology
-
Environmental Preparation: Ensure the fume hood sash is pulled down to the lowest workable height. Clear the hood of all unnecessary clutter to prevent secondary contamination.
-
Atmospheric Control: Because the compound generates HBr upon contact with moisture, purge your reaction vessel with an inert gas (Argon or Nitrogen). Flame-dry or oven-dry all glassware prior to use.
-
Reagent Transfer:
-
Do not pour the reagent.
-
If the compound is in a liquid state (or dissolved in anhydrous solvent), use a gas-tight glass syringe equipped with a stainless steel needle to transfer the reagent through a rubber septum.
-
This closed-system transfer prevents the release of lachrymatory vapors into the hood and protects the reagent from ambient humidity.
-
-
Reaction Execution: Alkylation reactions can be highly exothermic. Equip the reaction vessel with a reflux condenser and maintain strict temperature control using an ice bath or automated chiller during the addition phase.
Step-by-step operational workflow for handling and neutralizing reactive benzyl bromides.
Decontamination & Disposal Plan (Quenching Protocol)
Never dispose of unreacted 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene directly into a waste carboy. Unquenched alkylating agents will react with other waste components, potentially generating explosive pressure from HBr gas or exothermic runaway reactions[3][7].
In-Situ Quenching Procedure:
-
Cooling: Cool the completed reaction mixture to 0°C using an ice bath.
-
Neutralization: Slowly, dropwise, add a quenching solution of 10% aqueous sodium thiosulfate (
) or a dilute amine solution (e.g., ethanolamine).-
Causality: Thiosulfate is a "soft" nucleophile. It rapidly and irreversibly attacks the benzylic carbon, destroying the alkylating hazard without generating excessive heat. Furthermore, the aqueous nature of the quench safely hydrolyzes any residual trace amounts, while the basicity neutralizes the resulting HBr.
-
-
Agitation: Stir the biphasic mixture vigorously for at least 30–60 minutes to ensure complete destruction of the electrophile.
-
Segregation: Separate the layers. Dispose of the organic layer in a designated "Halogenated Organic Waste" container.
Emergency Response & Spill Mitigation
In the event of a protocol failure, immediate, pre-planned action is required.
-
Small Spills (< 50 mL inside the fume hood):
-
Lower the sash immediately.
-
Wearing double gloves and a respirator (if vapor escapes the hood), cover the spill with a dry, inert absorbent (e.g., dry sand or vermiculite). Do not use water , as it will rapidly generate toxic HBr gas[8].
-
Carefully scoop the absorbed material into a sealable polyethylene container.
-
Wipe the area with a dilute sodium carbonate or ethanolamine solution to neutralize microscopic residues.
-
-
Personnel Exposure:
-
Skin Contact: The primary risk is severe chemical burns from HBr. Immediately remove contaminated clothing and flush the skin under a safety shower for a minimum of 15 minutes[7][8]. Seek emergency medical attention.
-
Eye Contact: Lachrymators cause involuntary eye closure. The victim's eyes must be forcibly held open at the eyewash station while flushing for 15 minutes[7][8].
-
Inhalation: Remove the victim to fresh air immediately. If pulmonary edema or respiratory distress develops, administer oxygen and seek immediate emergency care[8].
-
References
-
PubChem (National Institutes of Health). "5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene - Compound Summary." National Center for Biotechnology Information. Available at:[Link]
-
Thermo Fisher Scientific. "Benzyl bromide - SAFETY DATA SHEET." Fisher Scientific Safety Library. Available at:[Link]
-
University of Illinois Division of Research Safety. "Handling Alkylating Agents and Highly Toxic Compounds." DRS Safety Guidelines. Available at:[Link]
-
Louisiana State University Health Sciences Center (LSUHSC). "Standard Operating Procedures for High Hazard Chemicals and Alkylating Agents." Environmental Health and Safety. Available at:[Link]
Sources
- 1. 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene | C10H13BrO | CID 816812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. msds.nipissingu.ca [msds.nipissingu.ca]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
- 7. bu.edu [bu.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
